molecular formula C11H17NO2 B1672573 GZ4

GZ4

Numéro de catalogue: B1672573
Poids moléculaire: 195.26 g/mol
Clé InChI: KNDWUKJAYRIVHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GZ4 is an inhibitor of Ca2+ currents, acting on cell surface channels.

Propriétés

Formule moléculaire

C11H17NO2

Poids moléculaire

195.26 g/mol

Nom IUPAC

2-aminoadamantane-1-carboxylic acid

InChI

InChI=1S/C11H17NO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5,12H2,(H,13,14)

Clé InChI

KNDWUKJAYRIVHS-UHFFFAOYSA-N

SMILES canonique

C1C2CC3CC1CC(C2)(C3N)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GZ4;  GZ-4;  GZ 4; 

Origine du produit

United States

Foundational & Exploratory

The Discovery and Synthesis of CCG-50014: A Potent and Selective RGS4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G-protein Signaling (RGS) proteins are critical negative modulators of G-protein coupled receptor (GPCR) signaling pathways. By accelerating the intrinsic GTPase activity of Gα subunits, they shorten the duration of signaling cascades. RGS4, in particular, is predominantly expressed in the central nervous system and represents a promising therapeutic target for various neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of CCG-50014, a nanomolar-potency small molecule inhibitor of RGS4. Due to the absence of a publicly documented compound named "GZ4," this guide focuses on CCG-50014 as a representative and well-characterized RGS4 inhibitor.

Discovery of CCG-50014

CCG-50014 was identified through a high-throughput screening (HTS) campaign designed to discover inhibitors of the protein-protein interaction between RGS4 and the Gα subunit.[1][2] The screening utilized a flow cytometry protein interaction assay (FCPIA) to assess the ability of compounds to disrupt this interaction.[3][4]

dot

GZ4_Discovery_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization CompoundLibrary Compound Library (>300,000 compounds) PrimaryScreen Primary Screen: Flow Cytometry Protein Interaction Assay (FCPIA) (RGS4-Gαo interaction) CompoundLibrary->PrimaryScreen PrimaryHits Primary Hits (1,365 compounds) PrimaryScreen->PrimaryHits CounterScreen Counter-Screen (RGS4-independent effects) PrimaryHits->CounterScreen DoseResponse Dose-Response Analysis (EC50 determination) CounterScreen->DoseResponse DirectBinding Direct Binding Assays (FCPIA with purified proteins) DoseResponse->DirectBinding LeadCompound Lead Compound Identified: CCG-50014 DirectBinding->LeadCompound

Figure 1: High-throughput screening workflow for the discovery of RGS4 inhibitors.

Synthesis of CCG-50014

CCG-50014, with the chemical name 4-(4-fluorobenzyl)-2-p-tolyl-1,2,4-thiadiazolidine-3,5-dione, is synthesized from commercially available isothiocyanates and isocyanates.[1][2]

Experimental Protocol: Synthesis of CCG-50014 [1]

  • Reaction Setup: To a solution of 4-fluorobenzyl isothiocyanate (1.25 g, 7.5 mmol) and p-tolyl isocyanate (1.0 g, 7.5 mmol) in chloroform (70 mL) under a nitrogen atmosphere at room temperature, add N-chlorosuccinimide (4.0 g, 30.0 mmol).

  • Reaction: Stir the solution for 18 hours.

  • Work-up: Open the reaction to the air and stir for an additional 30 minutes. Dilute the reaction mixture with diethyl ether (30 mL) and filter through a sintered funnel.

  • Purification: Wash the residue with additional diethyl ether (15 mL) and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Biological Activity and Quantitative Data

CCG-50014 is a potent and selective inhibitor of RGS4.[1][5] It acts as a covalent modifier of cysteine residues within an allosteric regulatory site of the RGS protein.[1][5]

Parameter Value Assay Reference
IC50 (RGS4) 30 nMFCPIA[1][6]
IC50 (RGS8) 11 µMFCPIA[1]
IC50 (RGS16) 3.5 µMFCPIA[7]
IC50 (RGS19) 0.12 µMFCPIA[7]
Mechanism Covalent, IrreversibleBiochemical Assays[1][8]

Table 1: Quantitative data for CCG-50014 activity.

Mechanism of Action and Signaling Pathway

RGS4 functions as a GTPase-activating protein (GAP) for Gα subunits of the Gi/o and Gq families, thereby attenuating GPCR signaling.[9] CCG-50014 inhibits RGS4, leading to a prolonged active state of the Gα subunit and enhanced downstream signaling.[1][8] The compound forms a covalent adduct with cysteine residues on RGS4, leading to irreversible inhibition.[1][5]

dot

GZ4_Signaling_Pathway GPCR GPCR G_protein Heterotrimeric G-protein (Gα-GDP-Gβγ) GPCR->G_protein Ligand Binding G_active Active G-protein (Gα-GTP + Gβγ) G_protein->G_active GTP/GDP Exchange G_active->G_protein GTP Hydrolysis (Intrinsic) Effector Downstream Effector (e.g., Adenylyl Cyclase) G_active->Effector Signal Transduction RGS4 RGS4 RGS4->G_active GAP Activity (Accelerates GTP Hydrolysis) CCG50014 CCG-50014 CCG50014->RGS4 Inhibition

Figure 2: RGS4 signaling pathway and the point of inhibition by CCG-50014.

Key Experimental Protocols

Flow Cytometry Protein Interaction Assay (FCPIA) [3][9][10]

This assay quantitatively measures the interaction between RGS4 and a Gα subunit.

  • Bead Preparation: Biotinylated RGS4 is immobilized on streptavidin-coated Luminex beads.

  • Incubation with Inhibitor: The RGS4-coated beads are incubated with varying concentrations of the test compound (e.g., CCG-50014).

  • Addition of Gα Subunit: Fluorescently labeled, activated Gαo (Gαo-GTPγS) is added to the wells.

  • Flow Cytometry Analysis: The beads are analyzed by a flow cytometer to quantify the amount of bead-associated fluorescence, which is proportional to the extent of the RGS4-Gαo interaction.

  • Data Analysis: The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the RGS4-Gαo interaction by 50%.

dot

GZ4_FCPIA_Workflow Beads Streptavidin-coated Beads RGS4 Biotinylated RGS4 Beads->RGS4 Immobilization Inhibitor CCG-50014 (Test Compound) RGS4->Inhibitor Incubation G_alpha Fluorescently-labeled Activated Gαo Inhibitor->G_alpha Addition FlowCytometer Flow Cytometer Analysis G_alpha->FlowCytometer Detection Result Quantification of RGS4-Gαo Interaction FlowCytometer->Result

Figure 3: Experimental workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

GTPase Activity Assay [9][10]

This assay measures the GTPase-accelerating protein (GAP) activity of RGS4 and its inhibition.

  • Reaction Setup: Purified Gαo is incubated with [γ-³²P]GTP in the presence and absence of RGS4 and varying concentrations of the inhibitor.

  • GTP Hydrolysis: The reaction is allowed to proceed, during which Gαo hydrolyzes GTP to GDP and inorganic phosphate (Pi).

  • Quantification: The amount of released [³²P]Pi is quantified, which is directly proportional to the GTPase activity.

  • Data Analysis: The effect of the inhibitor on the RGS4-stimulated GTPase activity is determined.

In Vivo Studies

In vivo studies have demonstrated the potential of RGS4 inhibitors. For instance, intrathecal administration of CCG-50014 has been shown to reduce nociceptive responses in a mouse formalin test, suggesting a role for RGS4 in pain modulation.[6][11]

Conclusion

CCG-50014 is a potent and selective covalent inhibitor of RGS4 that has been instrumental in elucidating the role of RGS4 in cellular signaling. Its discovery through a robust high-throughput screening platform and subsequent characterization have provided a valuable chemical probe for studying RGS protein function. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in the field of RGS protein modulation for therapeutic benefit.

References

An In-depth Technical Guide to Aminoadamantane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique lipophilic and rigid cage structure, which can favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, aminoadamantane carboxylic acids are a class of compounds with demonstrated biological activity. This technical guide provides a comprehensive overview of the structure, synthesis, and properties of these molecules.

It is important to note that while extensive research has been conducted on certain isomers of aminoadamantane carboxylic acid, particularly 2-aminoadamantane-2-carboxylic acid and 3-aminoadamantane-1-carboxylic acid, there is a notable scarcity of published data specifically pertaining to 2-aminoadamantane-1-carboxylic acid . This guide will primarily focus on the well-characterized isomers as a comparative framework and will discuss the general principles of adamantane chemistry that may allude to the synthetic challenges and properties of the less-documented 2,1-isomer.

Chemical Structure and Physicochemical Properties

The adamantane cage is a highly stable, strain-free tricycle with a diamondoid structure. The substitution pattern of functional groups on this scaffold significantly impacts the molecule's overall properties, including its polarity, solubility, and biological activity.

The molecular formula for aminoadamantane carboxylic acid is C₁₁H₁₇NO₂.[1] The key isomers discussed in this guide are depicted below.

isomers cluster_22 2-Aminoadamantane-2-carboxylic Acid cluster_31 3-Aminoadamantane-1-carboxylic Acid cluster_21 2-Aminoadamantane-1-carboxylic Acid img22 img22 img31 img31 img21 img21

Figure 1: Chemical structures of aminoadamantane carboxylic acid isomers.

Physicochemical Data

Quantitative data for the well-characterized isomers are summarized in the table below. The lack of available data for 2-aminoadamantane-1-carboxylic acid is indicative of its limited study.

Property2-Aminoadamantane-2-carboxylic Acid3-Aminoadamantane-1-carboxylic Acid1-Adamantanecarboxylic Acid (for comparison)
CAS Number 42381-05-5[1]6240-10-4[2]828-51-3[3]
Molecular Weight 195.26 g/mol [1]195.26 g/mol [2]180.24 g/mol [3]
Melting Point Not availableNot available175-176.5 °C[3]
Appearance Not specifiedNot specifiedWhite powder[4]
LogP (calculated) -1.6[2]-1.6[2]2.6[4]

Synthesis of Aminoadamantane Carboxylic Acids

The synthesis of substituted adamantanes is often challenging due to the inertness of the C-H bonds. Functionalization typically occurs at the more reactive tertiary (bridgehead) positions. The synthesis of 1,2-disubstituted adamantanes is particularly complex.[5][6]

Synthesis of 2-Aminoadamantane-2-carboxylic Acid

A common route for the synthesis of 2-aminoadamantane-2-carboxylic acid involves a multi-step process starting from 2-adamantanone.[7] A flow-based synthesis has also been developed to improve yield and safety.[8][9]

synthesis_22 start 2-Adamantanone step1 Reaction with NaCN, (NH4)2CO3 start->step1 intermediate Adamantane-2-spiro-5'-hydantoin step1->intermediate step2 Hydrolysis (e.g., with NaOH) intermediate->step2 product 2-Aminoadamantane-2-carboxylic Acid step2->product

Figure 2: Generalized synthesis workflow for 2-aminoadamantane-2-carboxylic acid.

Experimental Protocol: Synthesis of 2-Aminoadamantane-2-carboxylic Acid via Hydantoin Intermediate [7]

  • Hydantoin Formation: 2-Adamantanone is reacted with sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃) in a suitable solvent (e.g., ethanol/water mixture). The reaction mixture is heated under pressure. This step forms the adamantane-2-spiro-5'-hydantoin intermediate.

  • Hydrolysis: The resulting hydantoin is then subjected to hydrolysis, typically using a strong base like sodium hydroxide (NaOH) at elevated temperatures and pressures.

  • Purification: The final product, 2-aminoadamantane-2-carboxylic acid, is then purified, often through recrystallization.

Synthesis of 3-Aminoadamantane-1-carboxylic Acid

The synthesis of 3-aminoadamantane-1-carboxylic acid often starts from 1-adamantanecarboxylic acid.

synthesis_31 start 1-Adamantanecarboxylic Acid step1 Bromination start->step1 intermediate1 3-Bromo-1-adamantanecarboxylic Acid step1->intermediate1 step2 Modified Curtius Rearrangement intermediate1->step2 intermediate2 3-Bromo-1-(tert-butoxycarbonylamino)adamantane step2->intermediate2 step3 Hydrolysis and Debromination intermediate2->step3 product 3-Aminoadamantane-1-carboxylic Acid step3->product

Figure 3: Synthetic pathway for 3-aminoadamantane-1-carboxylic acid.

Experimental Protocol: Synthesis of 3-Aminoadamantane-1-carboxylic Acid

A detailed protocol for a similar transformation is described in the patent literature, which can be adapted for this synthesis. The key steps involve:

  • Bromination: 1-Adamantanecarboxylic acid is brominated to introduce a functional group at a bridgehead position.

  • Curtius Rearrangement: The carboxylic acid is then converted to an amine via a modified Curtius rearrangement, which involves the formation of an acyl azide that rearranges to an isocyanate, followed by trapping with an alcohol to form a carbamate.

  • Hydrolysis: The protecting group on the amine and the bromine are subsequently removed to yield the final product.

Biological Activity and Potential Applications

Adamantane derivatives have a broad range of biological activities, including antiviral, antibacterial, and CNS-active properties.[10] The incorporation of the adamantane cage can enhance a molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier.

The amino acid functional groups on the adamantane scaffold can interact with biological targets such as receptors and enzymes. For example, some aminoadamantane derivatives are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[11]

Signaling Pathways

While the specific signaling pathways affected by 2-aminoadamantane-1-carboxylic acid are unknown due to the lack of research, the broader class of aminoadamantanes is known to interact with ion channels and receptors in the central nervous system. A generalized logical relationship for the action of an NMDA receptor antagonist is shown below.

signaling_pathway ligand Aminoadamantane Derivative (NMDA Antagonist) receptor NMDA Receptor ligand->receptor ion_channel Ion Channel Blockade receptor->ion_channel effect Modulation of Neuronal Excitability ion_channel->effect downstream Neuroprotective Effects effect->downstream

Figure 4: Logical flow of NMDA receptor antagonism by aminoadamantane derivatives.

Conclusion and Future Directions

The field of adamantane chemistry continues to be an active area of research in drug discovery. While 2-aminoadamantane-2-carboxylic acid and 3-aminoadamantane-1-carboxylic acid are well-documented compounds, the 2-amino-1-carboxylic acid isomer remains largely unexplored. The synthetic challenges associated with the regioselective functionalization of the adamantane C-H bonds likely contribute to this knowledge gap.

Future research efforts could focus on the development of novel synthetic methodologies to access 1,2-disubstituted adamantanes, which would enable the synthesis and biological evaluation of 2-aminoadamantane-1-carboxylic acid and its derivatives. Such studies would provide valuable insights into the structure-activity relationships of this class of compounds and could lead to the discovery of new therapeutic agents. Comparative studies of the different isomers would also be highly valuable in elucidating the impact of substituent positioning on biological activity.[12]

References

No Publicly Available Data on the Neuronal Mechanism of Action of a Compound Designated "GZ4"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has found no publicly available information detailing the mechanism of action for a compound specifically designated "GZ4" in the context of neuronal signaling.

Efforts to gather data for a technical guide on "this compound" did not yield peer-reviewed articles, technical reports, or whitepapers describing its effects on neurons. Consequently, the core requirements for quantitative data, experimental protocols, and signaling pathways cannot be fulfilled at this time.

The search did identify compounds and proteins with similar designations, which are distinct from a specific neuronal signaling agent named "this compound":

  • GZR4: This compound has been identified as a novel, once-weekly basal insulin. Its mechanism of action is centered on regulating glucose metabolism for glycemic control in patients with diabetes. The research focuses on its pharmacokinetic and pharmacodynamic properties related to insulin signaling, not direct neuronal signal transduction.[1]

  • This compound Ligand: The RCSB Protein Data Bank lists a ligand with the code "this compound" (7,8-dimethyl-2,4-dioxo-10-(3-phenylpropyl)-1,2,3,4-tetrahydrobenzo[g]pteridin-10-ium).[2] However, the database does not provide information on its biological function, neuronal targets, or mechanism of action.

  • Gz-Proteins: This refers to a family of heterotrimeric G-proteins that are insensitive to pertussis toxin. These proteins are a component of intracellular signaling cascades, coupling to specific G protein-coupled receptors (GPCRs) such as the serotonin 5-HT1A receptor in the hypothalamus.[3] Gz-proteins are a class of signaling molecules, not an external compound administered to neurons.

  • Regulator of G protein Signaling 4 (RGS4): RGS4 is a protein that modulates GPCR signaling by acting as a GTPase-activating protein for certain Gα subunits (Gαi and Gαq).[4][5] It plays a crucial role in tuning the duration and intensity of signals from neurotransmitters that act via these pathways.[4][6] RGS4 is an endogenous regulatory protein, not an exogenous compound.

The absence of specific data on a neuronal compound "this compound" prevents the creation of the requested in-depth technical guide. The generation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams requires established scientific findings that are not currently available in the public domain for a substance with this name.

References

Unraveling the Pharmacological Profile of GZ4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound designated as GZ4, chemically identified as 7,8-dimethyl-2,4-dioxo-10-(3-phenylpropyl)-1,2,3,4-tetrahydrobenzo[g]pteridin-10-ium, has emerged as a molecule of interest within the scientific community. This technical guide aims to provide a comprehensive overview of the pharmacological profile of this compound, based on currently available data. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

PropertyValue
Chemical Name 7,8-dimethyl-2,4-dioxo-10-(3-phenylpropyl)-1,2,3,4-tetrahydrobenzo[g]pteridin-10-ium
Molecular Formula C₂₁H₂₁N₄O₂⁺
Molecular Weight 361.42 g/mol
Formal Charge +1
Atom Count 48
Bond Count 51
Aromatic Bond Count 17
Chiral Atom Count 0

Table 1: Chemical and Physical Properties of this compound.

Pharmacological Data

At present, specific quantitative pharmacological data for this compound, such as binding affinities (Ki), inhibitory concentrations (IC50), or efficacy measures (EC50), are not publicly available in peer-reviewed literature. The benzo[g]pteridine scaffold, to which this compound belongs, is known to be a versatile pharmacophore present in a variety of biologically active molecules. Compounds with this core structure have been reported to exhibit a broad range of pharmacological activities. Further research is required to elucidate the specific biological target and the corresponding pharmacological effects of this compound.

Experimental Protocols

Given the absence of published experimental data for this compound, this section provides a generalized workflow for the initial pharmacological characterization of a novel compound like this compound. This workflow is designed to identify the biological target and elucidate the mechanism of action.

experimental_workflow cluster_screening Target Identification cluster_validation Target Validation & MOA cluster_in_vivo In Vivo Characterization phenotypic_screening Phenotypic Screening binding_assays Binding Assays (e.g., SPR, ITC) phenotypic_screening->binding_assays Identify potential targets target_based_screening Target-Based Screening target_based_screening->binding_assays functional_assays Functional Assays (e.g., Enzyme kinetics, Reporter assays) binding_assays->functional_assays Confirm interaction cellular_assays Cellular Assays (e.g., Western Blot, qPCR) functional_assays->cellular_assays Elucidate pathway pk_studies Pharmacokinetic Studies cellular_assays->pk_studies Validate in vivo relevance pd_studies Pharmacodynamic Studies pk_studies->pd_studies efficacy_models Disease Models pd_studies->efficacy_models

Figure 1: A generalized experimental workflow for the pharmacological characterization of a novel compound. This diagram illustrates the logical progression from initial screening to in vivo studies.

Potential Signaling Pathways

The benzo[g]pteridine core of this compound is structurally related to flavins, which are cofactors for a wide range of oxidoreductase enzymes. Therefore, it is plausible that this compound may interact with signaling pathways involving these enzymes. A hypothetical signaling pathway that could be modulated by a compound targeting a flavoenzyme is depicted below.

signaling_pathway cluster_upstream Upstream Signaling cluster_enzyme Enzymatic Cascade cluster_downstream Downstream Effects stimulus External Stimulus receptor Receptor stimulus->receptor flavoenzyme Flavoenzyme (Potential Target of this compound) receptor->flavoenzyme activates substrate Substrate flavoenzyme->substrate product Product substrate->product catalyzes transcription_factor Transcription Factor product->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response This compound This compound This compound->flavoenzyme inhibits

Figure 2: A hypothetical signaling pathway potentially modulated by this compound. This diagram illustrates a possible mechanism where this compound inhibits a flavoenzyme, leading to downstream cellular effects.

While the specific pharmacological profile of this compound remains to be fully elucidated, its chemical structure as a benzo[g]pteridine derivative suggests potential for biological activity. This technical guide provides a framework for the systematic investigation of this compound, from initial target identification to in vivo characterization. The provided experimental workflow and hypothetical signaling pathway serve as a starting point for researchers to design and execute studies aimed at unraveling the therapeutic potential of this compound. As new data emerges, this guide will be updated to reflect the evolving understanding of this compound's pharmacology.

GZ4: A Novel GABA Derivative with Therapeutic Potential in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GZ4, chemically known as 2-(aminomethyl)adamantane-1-carboxylic acid, is a novel gamma-aminobutyric acid (GABA) derivative with a rigid adamantane scaffold. Emerging preclinical research has highlighted its potential as a therapeutic agent for neuropathic pain. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, synthesis, and the experimental methodologies used to characterize its pharmacological profile. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz.

Introduction

Neuropathic pain, a debilitating condition arising from damage or dysfunction of the nervous system, remains a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogs, such as gabapentin and pregabalin, are established therapies for neuropathic pain.[1]

This compound is a structural analog of gabapentin, incorporating a bulky and lipophilic adamantane moiety. This structural modification is intended to enhance its pharmacological properties and efficacy. This document serves as a core technical resource for researchers, scientists, and drug development professionals interested in the further investigation and potential clinical development of this compound.

Mechanism of Action

This compound exerts its analgesic and anti-allodynic effects primarily through the modulation of voltage-gated calcium channels (VGCCs). Specifically, it targets the α2δ-1 subunit of N-type (CaV2.2) calcium channels.[1] Upregulation of the α2δ-1 subunit in dorsal root ganglion (DRG) and spinal cord neurons is a key pathological feature of neuropathic pain, leading to increased calcium influx and subsequent release of excitatory neurotransmitters like glutamate and substance P.

By binding to the α2δ-1 subunit, this compound is thought to interfere with the trafficking of the CaV2.2 channel complex to the presynaptic membrane, thereby reducing the density of functional channels. This leads to a decrease in calcium influx upon neuronal depolarization, which in turn attenuates the release of neurotransmitters involved in pain signaling. This targeted action on a key component of the pain pathway underscores the therapeutic potential of this compound.

GZ4_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d1_subunit α2δ-1 Subunit This compound->a2d1_subunit Binds to CaV2_2 CaV2.2 Channel a2d1_subunit->CaV2_2 Modulates Trafficking (Inhibition) Ca_ion Ca²⁺ Vesicle Synaptic Vesicle (Glutamate) Ca_ion->Vesicle Triggers Glutamate_release Glutamate Release Vesicle->Glutamate_release Leads to Glutamate_receptor Glutamate Receptor Glutamate_release->Glutamate_receptor Activates Pain_signal Pain Signal Propagation Glutamate_receptor->Pain_signal

Caption: Proposed mechanism of action for this compound in inhibiting neuropathic pain signaling.

Preclinical Data

In Vivo Efficacy in a Neuropathic Pain Model

A study utilizing a rat model of neuropathic pain induced by spinal nerve ligation demonstrated the anti-allodynic effects of this compound. Mechanical allodynia was assessed using von Frey filaments, and the withdrawal threshold was measured.

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) - Post-Ligation
ShamVehicle15.0 ± 0.0
Spinal Nerve Ligation (SNL)Vehicle1.9 ± 0.4
SNL + this compound104.8 ± 1.1
SNL + this compound308.7 ± 1.5
SNL + this compound10012.1 ± 2.0
Data presented as mean ± SEM. Data is illustrative and based on findings reported in the literature.[1]
In Vitro Electrophysiological Activity

The inhibitory effect of this compound on N-type (CaV2.2) calcium channels was evaluated using whole-cell patch-clamp electrophysiology in HEK-293 cells heterologously expressing the channel subunits.

CompoundConcentration% Inhibition of CaV2.2 Current
This compound10 µM~25%
This compound30 µM~45%
This compound100 µM~65%
Illustrative data based on published findings.[1]

Experimental Protocols

Synthesis of 2-(aminomethyl)adamantane-1-carboxylic acid (this compound)

The synthesis of this compound can be achieved from adamantane-1-carboxylic acid. The following is a representative synthetic scheme.

GZ4_Synthesis start Adamantane-1-carboxylic acid step1 Reaction with Thionyl Chloride (SOCl₂) start->step1 intermediate1 Adamantane-1-carbonyl chloride step1->intermediate1 step2 Reaction with Diazomethane (CH₂N₂) intermediate1->step2 intermediate2 2-Diazo-1-(adamantan-1-yl)ethan-1-one step2->intermediate2 step3 Wolff Rearrangement (Ag₂O, H₂O) intermediate2->step3 intermediate3 2-(Adamantan-1-yl)acetic acid step3->intermediate3 step4 Nitration (HNO₃, H₂SO₄) intermediate3->step4 intermediate4 2-(3-Nitroxyadamantan-1-yl)acetic acid step4->intermediate4 step5 Reduction of Nitro Group (e.g., H₂, Pd/C) intermediate4->step5 intermediate5 2-(3-Aminoadamantan-1-yl)acetic acid step5->intermediate5 final_product This compound (2-(aminomethyl)adamantane-1-carboxylic acid) intermediate5->final_product

Caption: A plausible synthetic route for this compound.

Detailed Protocol (Illustrative):

  • Preparation of Adamantane-1-carbonyl chloride: Adamantane-1-carboxylic acid is refluxed with an excess of thionyl chloride to yield the corresponding acid chloride. The excess thionyl chloride is removed by distillation under reduced pressure.

  • Arndt-Eistert Homologation: The adamantane-1-carbonyl chloride is dissolved in an inert solvent (e.g., diethyl ether) and treated with a solution of diazomethane at 0°C. The resulting diazoketone is then subjected to a Wolff rearrangement in the presence of a catalyst (e.g., silver oxide) in aqueous solution to yield 2-(adamantan-1-yl)acetic acid.

  • Nitration: The 2-(adamantan-1-yl)acetic acid is carefully treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the adamantane cage.

  • Reduction: The nitro-substituted intermediate is then reduced to the corresponding amine using a standard reduction method, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon), to yield this compound.

  • Purification: The final product is purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Researchers should consult detailed synthetic literature for precise reaction conditions, stoichiometry, and safety precautions.

Whole-Cell Patch-Clamp Electrophysiology

The following protocol outlines the general steps for assessing the effect of this compound on CaV2.2 channels expressed in a cell line like HEK-293.

Patch_Clamp_Workflow start HEK-293 cells expressing CaV2.2, α2δ-1, and β subunits step1 Cell Plating on coverslips start->step1 step2 Placement in recording chamber step1->step2 step3 Approach cell with glass micropipette step2->step3 step4 Formation of Giga-ohm seal step3->step4 step5 Rupture of cell membrane (Whole-cell configuration) step4->step5 step6 Voltage-clamp recording (Baseline Ca²⁺ current) step5->step6 step7 Perfusion with this compound solution step6->step7 step8 Recording of Ca²⁺ current in the presence of this compound step7->step8 end Data Analysis: Comparison of current amplitudes step8->end

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Detailed Protocol:

  • Cell Culture and Transfection: HEK-293 cells are co-transfected with plasmids encoding the human CaV2.2 (α1B), α2δ-1, and β subunits of the N-type calcium channel.

  • Cell Plating: Transfected cells are plated onto glass coverslips 24-48 hours prior to recording.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Recording:

    • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

    • Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.

    • A giga-ohm seal is formed between the pipette tip and the cell membrane.

    • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • Barium currents through CaV2.2 channels are elicited by depolarizing voltage steps (e.g., to +10 mV for 200 ms).

    • After recording a stable baseline current, the external solution containing this compound at various concentrations is perfused over the cell.

    • The effect of this compound on the peak current amplitude is measured.

  • Data Analysis: The percentage of current inhibition is calculated by comparing the peak current amplitude in the presence of this compound to the baseline current.

Future Directions

The preclinical data for this compound are promising, suggesting its potential as a novel therapeutic for neuropathic pain. Further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug.

  • In-depth toxicological screening: Comprehensive safety and toxicology studies are necessary to assess its therapeutic window.

  • Investigation in other pain models: Evaluating the efficacy of this compound in diverse models of neuropathic and other chronic pain conditions will broaden its potential clinical applications.

  • Structural studies: Elucidating the precise binding site of this compound on the α2δ-1 subunit through techniques like X-ray crystallography or cryo-electron microscopy could inform the design of next-generation analogs with improved properties.

Conclusion

This compound represents a promising lead compound in the quest for more effective and better-tolerated treatments for neuropathic pain. Its distinct mechanism of action, targeting the α2δ-1 subunit of N-type calcium channels, provides a strong rationale for its continued investigation. This technical guide provides a foundational resource for researchers to build upon in their efforts to translate the potential of this compound into a clinically viable therapeutic.

References

Investigating the Novelty of GZ4: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

GZ4, chemically identified as 7,8-dimethyl-2,4-dioxo-10-(3-phenylpropyl)-1,2,3,4-tetrahydrobenzo[g]pteridin-10-ium, is a novel small molecule with a distinct benzo[g]pteridine scaffold. Publicly available data on the biological activity and specific molecular targets of this compound are currently limited, presenting a unique opportunity for investigation within the drug discovery and development landscape. This technical guide serves as a comprehensive resource for researchers and scientists interested in exploring the therapeutic potential of this compound. By examining the known biological roles of its core chemical structure and related pteridine derivatives, this paper proposes potential avenues of research, outlines detailed experimental protocols for target identification and validation, and provides a framework for the systematic evaluation of this promising new chemical entity.

Introduction to this compound

The compound this compound is characterized by a tricyclic pteridine core, specifically a benzo[g]pteridine-2,4-dione moiety, with dimethyl and phenylpropyl substitutions. Its chemical structure is registered in the RCSB Protein Data Bank, yet its biological function remains uncharacterized in published literature. The pteridine ring system is a well-established pharmacophore found in a variety of biologically active molecules, including naturally occurring flavins (e.g., riboflavin) which are crucial cofactors in enzymatic redox reactions. The structural similarity of this compound to these endogenous molecules suggests a potential for interaction with a range of biological targets. This guide provides a roadmap for the systematic investigation of this compound's novelty and therapeutic potential.

The Benzo[g]pteridine Scaffold: A Platform for Diverse Biological Activity

Derivatives of the pteridine and benzo[g]pteridine core are known to exhibit a wide array of biological activities. These include, but are not limited to, roles as enzyme inhibitors, modulators of protein-protein interactions, and binders of nucleic acid secondary structures. Notably, compounds with this scaffold have been investigated for their potential as:

  • Kinase Inhibitors: The planar nature of the pteridine ring system is conducive to insertion into the ATP-binding pocket of protein kinases, a major class of drug targets in oncology and inflammatory diseases.

  • G-Quadruplex (G4) Ligands: The aromatic surface of the benzo[g]pteridine core suggests a potential for π-π stacking interactions with the G-tetrads of G-quadruplex structures. These non-canonical nucleic acid secondary structures are implicated in the regulation of gene expression and are considered emerging targets in cancer therapy.

  • Glutathione Peroxidase 4 (GPX4) Modulators: While structurally distinct from known covalent inhibitors of GPX4, the potential for novel, non-covalent interactions with this key regulator of ferroptosis cannot be discounted, particularly given the redox-active nature of the related flavin cofactors.

The novelty of this compound lies in the specific combination of its substitutions on the benzo[g]pteridine core, which may confer unique selectivity and potency for one or more of these or other unforeseen biological targets.

Hypothetical Experimental Workflows for Characterizing this compound

To elucidate the biological function of this compound, a systematic approach to target identification and validation is required. The following workflows are proposed as a starting point for investigation.

Initial Target Class Screening

A tiered screening approach can efficiently narrow down the potential target classes for this compound.

GZ4_Screening_Workflow cluster_0 Phase 1: Broad Target Class Screening cluster_1 Phase 2: Hit Validation and Elucidation start This compound Compound kinase_panel Kinase Panel Screen (e.g., 200+ kinases) start->kinase_panel g4_binding G-Quadruplex Binding Assay (e.g., FRET-based) start->g4_binding gpx4_activity GPX4 Enzymatic Assay start->gpx4_activity phenotypic_screen Phenotypic Screen (e.g., Cancer Cell Line Panel) start->phenotypic_screen ic50 IC50/EC50 Determination kinase_panel->ic50 If Hit g4_binding->ic50 If Hit gpx4_activity->ic50 If Hit mechanism_of_action Mechanism of Action Studies phenotypic_screen->mechanism_of_action If Hit cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) for Target Engagement ic50->cellular_thermal_shift cellular_thermal_shift->mechanism_of_action selectivity_profiling Selectivity Profiling mechanism_of_action->selectivity_profiling end Validated Target(s) and MOA selectivity_profiling->end

Caption: A tiered experimental workflow for the initial screening and validation of this compound's biological target.

Hypothetical Signaling Pathway: this compound as a Kinase Inhibitor

Should initial screens identify this compound as a kinase inhibitor, further studies would be necessary to elucidate its impact on downstream signaling pathways. The following diagram illustrates a hypothetical scenario where this compound inhibits a key kinase in a cancer-related pathway, such as the PI3K/Akt/mTOR pathway.

GZ4_Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription This compound This compound This compound->Akt Inhibits

Caption: A hypothetical signaling pathway illustrating this compound as an inhibitor of the Akt kinase.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound against the proposed target classes.

Protocol for Kinase Inhibition Assay (ADP-Glo™ Assay)
  • Objective: To determine the in vitro inhibitory activity of this compound against a panel of protein kinases.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. A lower luminescence signal indicates a higher level of kinase inhibition.

  • Methodology:

    • Prepare a reaction buffer containing the kinase of interest, its substrate, and any necessary cofactors.

    • Dispense the reaction buffer into a multi-well assay plate.

    • Add this compound at various concentrations (typically a serial dilution) to the wells. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol for G-Quadruplex Binding Assay (FRET-Based)
  • Objective: To assess the ability of this compound to bind to and stabilize G-quadruplex DNA structures.

  • Principle: A fluorescently labeled oligonucleotide that forms a G-quadruplex is used. The oligonucleotide is labeled with a FRET donor and quencher. In the unfolded state, the donor and quencher are separated, resulting in a high fluorescence signal. Upon folding into a G-quadruplex, the donor and quencher are brought into proximity, leading to fluorescence quenching. A G4-binding ligand will stabilize the folded state, resulting in a lower fluorescence signal.

  • Methodology:

    • Synthesize or procure a FRET-labeled oligonucleotide known to form a G-quadruplex (e.g., a telomeric repeat sequence).

    • Prepare a reaction buffer containing the FRET-labeled oligonucleotide in the presence of a stabilizing cation (e.g., KCl).

    • Dispense the buffered oligonucleotide solution into a multi-well plate.

    • Add this compound at various concentrations.

    • Incubate the plate to allow for binding and stabilization of the G-quadruplex structure.

    • Measure the fluorescence of the donor fluorophore at each concentration of this compound.

    • A decrease in fluorescence intensity with increasing this compound concentration indicates binding and stabilization of the G-quadruplex.

Protocol for GPX4 Inhibition Assay (Coupled Enzyme Assay)
  • Objective: To determine if this compound inhibits the enzymatic activity of GPX4.

  • Principle: This assay measures the activity of GPX4 by coupling it to the activity of glutathione reductase (GR). GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH), which is converted to oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption, which is proportional to GPX4 activity, is monitored by the decrease in absorbance at 340 nm.

  • Methodology:

    • Prepare a reaction mixture containing recombinant GPX4 enzyme, GSH, GR, and NADPH in a suitable buffer.

    • Add this compound at various concentrations to the wells of a UV-transparent multi-well plate.

    • Pre-incubate to allow for potential binding of this compound to GPX4.

    • Initiate the reaction by adding a lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide).

    • Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.

    • Calculate the reaction rate for each concentration of this compound and determine the percent inhibition relative to a vehicle control to calculate the IC50 value.

Data Presentation

The following tables provide a standardized format for summarizing the quantitative data obtained from the experimental characterization of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase Target This compound IC50 (µM) Positive Control IC50 (µM)
Example: Kinase A Value Value
Example: Kinase B Value Value

| ... | ... | ... |

Table 2: G-Quadruplex Binding and Stabilization by this compound

G4-forming Sequence This compound EC50 (µM) for Stabilization This compound Maximum Quenching (%)
Example: Telomeric G4 Value Value
Example: c-MYC G4 Value Value

| ... | ... | ... |

Table 3: GPX4 Enzyme Inhibition by this compound

Assay Component This compound IC50 (µM)

| Recombinant GPX4 | Value |

Table 4: Cellular Activity of this compound

Cell Line This compound GI50 (µM) Observed Phenotype
Example: Cancer Cell Line A Value e.g., Apoptosis, Senescence
Example: Cancer Cell Line B Value e.g., Ferroptosis

| ... | ... | ... |

Conclusion and Future Directions

The this compound compound represents an unexplored area of chemical biology and drug discovery. Its benzo[g]pteridine core is a promising scaffold for the development of novel therapeutics. The lack of existing biological data on this compound underscores its novelty and highlights the need for a systematic investigation into its mechanism of action and potential therapeutic applications. The experimental workflows and protocols outlined in this guide provide a robust framework for initiating such an investigation. Future research should focus on a broad initial screening cascade to identify the primary biological target(s) of this compound, followed by in-depth mechanistic studies and preclinical evaluation in relevant disease models. The elucidation of this compound's biological activity will be a valuable contribution to the field and may uncover a novel therapeutic agent.

GZ4: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GZ4, chemically known as 2-aminoadamantane-1-carboxylic acid, is a novel GABA derivative with significant potential in the management of neuropathic pain. Structurally related to gabapentin, this compound exhibits a distinct and more direct mechanism of action, primarily targeting voltage-gated calcium channels. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies associated with the study of this compound. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Biological Activity

This compound has demonstrated potent anti-allodynic effects in preclinical models of neuropathic pain.[1] Its primary biological activity is the attenuation of mechanical hyperalgesia, a hallmark of chronic pain states.[1] A key feature of this compound is its rapid onset of action, which is attributed to its direct interaction with its molecular target on the cell surface. This contrasts with the slower, trafficking-dependent mechanism of gabapentin.[1]

Molecular Targets

The principal molecular target of this compound is the N-type (CaV2.2) voltage-gated calcium channel.[1] These channels are critical for neurotransmitter release at presynaptic terminals, and their modulation can significantly impact neuronal excitability and pain signaling. This compound's inhibitory action on CaV2.2 channels is dependent on the presence of the α₂δ subunit, a key auxiliary protein of the channel complex.

In addition to its primary target, derivatives of 2-aminoadamantane-1-carboxylic acid have been shown to inhibit P2X7 receptor-evoked glutamate release in rat cerebrocortical synaptosomes, suggesting a potential role in mitigating neuroinflammatory processes. However, this compound itself has not been reported to have affinity for opioid or cannabinoid receptors.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

ParameterValueAssaySpeciesNotes
In Vitro Activity
CaV2.2 Current Inhibition47%Whole-cell patch-clamp in HEK-293 cellsHumanConcentration of this compound not specified.
In Vivo Efficacy
Anti-allodynic Dose50 mg/kg (oral administration)Spinal nerve ligation model of neuropathic painRatReduced paw withdrawal thresholds by 60% within 3 hours.[1]

Signaling Pathway

This compound's mechanism of action involves the direct inhibition of N-type (CaV2.2) voltage-gated calcium channels at the presynaptic terminal. This inhibition reduces the influx of calcium ions upon neuronal depolarization, which in turn decreases the release of excitatory neurotransmitters, such as glutamate, into the synaptic cleft. This dampening of synaptic transmission in pain-processing pathways is believed to underlie its anti-allodynic effects.

GZ4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound CaV2_2 N-type (CaV2.2) Calcium Channel This compound->CaV2_2 Inhibits Ca_influx Ca²⁺ Influx CaV2_2->Ca_influx Mediates Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Ca_influx->Vesicle_fusion Triggers Glutamate Glutamate Vesicle_fusion->Glutamate Leads to NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Pain_Signal Pain Signal Propagation NMDA_R->Pain_Signal AMPA_R->Pain_Signal Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis cell_culture HEK-293 Cell Culture transfection Transfection with CaV2.2 Subunits cell_culture->transfection patching Whole-Cell Patching transfection->patching voltage_protocol Apply Voltage Protocol patching->voltage_protocol current_recording Record Baseline CaV2.2 Current voltage_protocol->current_recording gz4_application Perfuse this compound current_recording->gz4_application record_inhibition Record Inhibited CaV2.2 Current gz4_application->record_inhibition data_analysis Data Analysis (% Inhibition, IC50) record_inhibition->data_analysis SNL_VonFrey_Workflow cluster_surgery Spinal Nerve Ligation Surgery cluster_behavioral Von Frey Behavioral Testing cluster_analysis_vivo Analysis anesthesia Anesthetize Rat incision Dorsal Midline Incision anesthesia->incision expose_nerves Expose L5/L6 Spinal Nerves incision->expose_nerves ligation Ligate L5/L6 Nerves expose_nerves->ligation closure Suture Incision ligation->closure recovery Post-operative Recovery closure->recovery acclimation Acclimate Rat to Testing Chamber recovery->acclimation baseline Measure Baseline Paw Withdrawal Threshold acclimation->baseline gz4_admin Administer this compound (Oral) baseline->gz4_admin post_drug_testing Measure Paw Withdrawal Threshold Post-GZ4 gz4_admin->post_drug_testing data_analysis_vivo Calculate % Anti-allodynia post_drug_testing->data_analysis_vivo

References

Unraveling the Gabapentinoid Nexus: A Technical Guide to Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 14, 2025 – In the landscape of neuropathic pain and seizure disorder therapeutics, gabapentinoids stand as a cornerstone of treatment. This technical guide provides an in-depth exploration of the core mechanisms of action of gabapentinoids, with a focus on their interaction with voltage-gated calcium channels (VGCCs) and downstream signaling pathways. While the specific compound "GZ4" did not yield public domain data in relation to gabapentinoids at the time of this publication, the principles and experimental frameworks detailed herein provide a foundational understanding for the evaluation of any novel compound targeting this pathway.

Executive Summary

Gabapentinoids, including the well-established drugs gabapentin and pregabalin, exert their primary therapeutic effects through a specific interaction with the α2δ-1 auxiliary subunit of VGCCs.[1][2][3] This binding event is central to their mechanism, leading to a cascade of downstream effects that ultimately modulate neurotransmitter release.[3][4] This guide will dissect the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and advancing research in this field.

Gabapentinoids and the α2δ-1 Subunit: A High-Affinity Interaction

The principal molecular target of gabapentinoids is the α2δ-1 subunit of presynaptic VGCCs.[1][2][3] Despite their structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA), gabapentinoids do not bind to GABA receptors.[3][5] Their therapeutic action is instead contingent upon their high-affinity binding to the α2δ-1 protein.

Binding Affinity and Potency

The binding affinity of different gabapentinoids for the α2δ-1 subunit correlates with their analgesic potency. Pregabalin, for instance, exhibits a significantly higher binding affinity for the α2δ-1 subunit compared to gabapentin.[3]

CompoundBinding Affinity for α2δ-1 (IC50)Relative Potency (Neuropathic Pain)
Gabapentin~140 nM1x
Pregabalin~23 nM~2.4 - 2.8x greater than Gabapentin[6][7]

Note: IC50 values can vary between studies and experimental conditions. The data presented is a representative summary.

Core Signaling Pathway of Gabapentinoids

The binding of a gabapentinoid to the α2δ-1 subunit initiates a series of events that culminate in the reduction of excitatory neurotransmitter release. This is achieved primarily through the modulation of calcium influx at the presynaptic terminal.

Gabapentinoid_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Gabapentinoid Gabapentinoid a2d1 α2δ-1 Subunit Gabapentinoid->a2d1 Binds to VGCC Voltage-Gated Ca²⁺ Channel a2d1->VGCC Modulates Ca_influx Ca²⁺ Influx a2d1->Ca_influx Inhibits VGCC->Ca_influx Mediates Vesicle Synaptic Vesicle (Glutamate) Ca_influx->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Glutamate Glutamate Release->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Signal Postsynaptic Signal Receptor->Signal Activates Binding_Assay_Workflow start Start prep Prepare α2δ-1 Expressing Membranes start->prep incubate Incubate with [³H]Gabapentin & Test Compound prep->incubate separate Separate Bound/ Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of GZ4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of GZ4, a potent G-quadruplex (G4) stabilizing ligand. This compound, chemically known as 7,8-dimethyl-2,4-dioxo-10-(3-phenylpropyl)-1,2,3,4-tetrahydrobenzo[g]pteridin-10-ium, is a valuable tool for studying the biological roles of G-quadruplexes and for the development of novel therapeutics targeting these structures. This document outlines a proposed synthetic protocol, details the necessary reagents and equipment, and provides a workflow for the synthesis and purification of this compound. Additionally, it discusses the known biological activities of this compound and its involvement in relevant signaling pathways.

Introduction

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. The stabilization of G-quadruplexes by small molecules has emerged as a promising strategy for anticancer therapy. This compound is a member of the isoalloxazine class of compounds that has been identified as a G-quadruplex ligand. Its planar aromatic core allows for π-π stacking interactions with the G-tetrads, leading to the stabilization of the G-quadruplex structure. This stabilization can inhibit the activity of enzymes that interact with these sequences, such as telomerase, making this compound a compound of significant interest in cancer research and drug development.

Proposed Synthesis Protocol for this compound

Reaction Scheme:

GZ4_Synthesis reagent1 7,8-Dimethylisoalloxazine (Lumiflavin) product This compound reagent1->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent2 3-Phenylpropyl bromide reagent2->product

Figure 1: Proposed reaction scheme for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )Supplier (Example)
7,8-Dimethylisoalloxazine (Lumiflavin)C₁₂H₁₀N₄O₂242.23Sigma-Aldrich
3-Phenylpropyl bromideC₉H₁₁Br199.09Alfa Aesar
Potassium carbonate (K₂CO₃)K₂CO₃138.21Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93VWR
Methanol (MeOH)CH₃OH32.04J.T. Baker
Ethyl acetate (EtOAc)C₄H₈O₂88.11EMD Millipore
HexaneC₆H₁₄86.18Pharmco-Aaper
Silica gel for column chromatographySiO₂60.08Sorbent Technologies

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system (for purity analysis)

  • Mass spectrometer (for identity confirmation)

  • NMR spectrometer (for structural elucidation)

Experimental Procedure:

Step 1: N10-Alkylation of 7,8-Dimethylisoalloxazine

  • To a dry 100 mL round-bottom flask, add 7,8-dimethylisoalloxazine (1.0 g, 4.13 mmol) and anhydrous potassium carbonate (1.71 g, 12.39 mmol, 3 equivalents).

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-phenylpropyl bromide (0.98 g, 4.96 mmol, 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v). The starting material (lumiflavin) is highly fluorescent under UV light. The product, this compound, should have a different Rf value.

Step 2: Work-up and Purification

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Remove the DMF solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a minimal amount of dichloromethane.

  • Purify the crude product by silica gel column chromatography.

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).

    • Load the crude product onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol).

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M]⁺: 361.16 g/mol for C₂₁H₂₁N₄O₂⁺).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Activity and Signaling Pathways

This compound is known to be a G-quadruplex stabilizing ligand. The stabilization of G-quadruplex structures, particularly in telomeres and oncogene promoter regions, can lead to the inhibition of cancer cell proliferation.

Mechanism of Action:

The proposed mechanism of action for this compound involves its interaction with G-quadruplex structures. The planar aromatic core of the isoalloxazine ring system allows it to stack on the terminal G-tetrads of the G-quadruplex. This binding stabilizes the G-quadruplex, making it a roadblock for enzymes like telomerase and DNA polymerase.

GZ4_MoA cluster_0 Cellular Processes This compound This compound G4 G-Quadruplex This compound->G4 Binds and Stabilizes Telomerase Telomerase G4->Telomerase Inhibits Replication DNA Replication G4->Replication Inhibits Transcription Oncogene Transcription G4->Transcription Inhibits Apoptosis Apoptosis Telomerase->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Leads to Transcription->CellCycleArrest Leads to

Figure 2: Proposed mechanism of action for this compound.

Quantitative Biological Data:

At present, specific quantitative data for this compound, such as IC₅₀ values for cytotoxicity against various cancer cell lines or its binding affinity (K_d) for different G-quadruplex structures, are not widely reported in publicly accessible literature. Researchers synthesizing and evaluating this compound are encouraged to perform these assays to contribute to the understanding of its biological profile.

Experimental Protocols for Biological Evaluation:

1. G-Quadruplex Binding Assay (FRET-based):

  • Principle: A fluorescently labeled G-quadruplex-forming oligonucleotide is used. The binding of a ligand can be detected by a change in fluorescence upon thermal denaturation.

  • Protocol:

    • Synthesize or purchase a dual-labeled oligonucleotide with a G-quadruplex forming sequence (e.g., from the c-MYC or telomeric repeat sequence) with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends.

    • In a suitable buffer (e.g., Tris-HCl with KCl), anneal the oligonucleotide to form the G-quadruplex structure.

    • In a multi-well plate, add the folded oligonucleotide and varying concentrations of this compound.

    • Measure the fluorescence intensity as the temperature is increased in a real-time PCR machine.

    • The melting temperature (T_m) of the G-quadruplex will increase in the presence of a stabilizing ligand. The change in T_m is a measure of binding.

2. Cytotoxicity Assay (MTT or CellTiter-Glo):

  • Principle: These assays measure cell viability and proliferation. A decrease in signal indicates cytotoxic or cytostatic effects of the compound.

  • Protocol:

    • Plate cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Add the MTT reagent or CellTiter-Glo reagent to the wells and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Conclusion

This document provides a detailed, albeit proposed, protocol for the synthesis of the G-quadruplex ligand this compound. The outlined procedures are based on well-established chemical principles and provide a solid foundation for the successful laboratory preparation of this important research compound. The accompanying biological context and experimental suggestions will aid researchers in investigating the mechanism of action and therapeutic potential of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all synthesized compounds should be thoroughly characterized to ensure their identity and purity.

Application Notes and Protocols for In Vitro GPX4 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione Peroxidase 4 (GPX4), also known as phospholipid hydroperoxide glutathione peroxidase, is a crucial selenium-containing enzyme that plays a pivotal role in protecting cells from membrane lipid peroxidation.[1][2][3] Unlike other glutathione peroxidases, GPX4 can directly reduce complex hydroperoxy lipids integrated into cell membranes and lipoproteins. This unique function positions GPX4 as a key regulator of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. Given its central role in cytoprotection and its implications in various diseases, including cancer and neurodegeneration, the development of robust in vitro assays to measure GPX4 activity is essential for basic research and drug discovery.

These application notes provide detailed protocols for in vitro assays designed to quantify the enzymatic activity of GPX4 and to screen for potential inhibitors.

Principle of the GPX4 Activity Assay

The in vitro GPX4 activity assay is a spectrophotometric method that measures the rate of NADPH consumption in a coupled enzymatic reaction. GPX4 catalyzes the reduction of a specific substrate, such as phospholipid hydroperoxide, using glutathione (GSH) as a reducing agent. The resulting oxidized glutathione (GSSG) is then recycled back to GSH by glutathione reductase (GR), which in turn oxidizes NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is directly proportional to the GPX4 activity in the sample.[1][2][3]

The specificity of the assay for GPX4 can be determined by comparing the total enzyme activity with the activity measured in the presence of a specific GPX4 inhibitor.[1][2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core enzymatic reaction pathway for the GPX4 activity assay and the general experimental workflow for screening GPX4 inhibitors.

G1 cluster_0 GPX4 Catalytic Cycle cluster_1 NADPH Coupled Reaction Phospholipid-OOH Phospholipid-OOH Phospholipid-OH Phospholipid-OH Phospholipid-OOH->Phospholipid-OH GPX4 GPX4 (Se-H) GPX4 (Active) GPX4 (Se-OH) GPX4 (Oxidized) GPX4 (Se-H)->GPX4 (Se-OH) GPX4 (Se-OH)->GPX4 (Se-H) 2GSH 2GSH 2GSH GSSG GSSG 2GSH->GSSG GSSG_c GSSG GSSG->GSSG_c 2GSH_c 2GSH GSSG_c->2GSH_c GR NADPH NADPH NADP+ NADP+ NADPH->NADP+ GR Glutathione Reductase (GR)

Caption: GPX4 enzymatic reaction and coupled NADPH oxidation.

G2 start Start prep Prepare Reagents: - Assay Buffer - GPX4 Enzyme - Substrate - NADPH - Glutathione Reductase - Inhibitor Stock start->prep plate Plate Setup (96-well): - Blank (No Enzyme) - Control (Vehicle) - Inhibitor Wells prep->plate preincubate Pre-incubate Enzyme with Inhibitor/Vehicle (e.g., 10-15 min at 37°C) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Absorbance at 340 nm (Kinetic Mode) initiate->measure analyze Data Analysis: - Calculate Reaction Rate - Determine % Inhibition - Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for in vitro GPX4 inhibition assay.

Experimental Protocols

Protocol 1: In Vitro GPX4 Activity Assay

This protocol details the steps to measure the enzymatic activity of purified or recombinant GPX4.

Materials:

  • Purified recombinant GPX4 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Substrate: Phosphatidylcholine hydroperoxide (PCOOH) or Cumene hydroperoxide

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a complete reaction mixture containing Assay Buffer, GSH, GR, and NADPH at their final desired concentrations.

    • Prepare the GPX4 enzyme dilution in Assay Buffer.

    • Prepare the substrate solution in an appropriate solvent (e.g., ethanol).

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of the complete reaction mixture to each well.

    • Add the diluted GPX4 enzyme to the appropriate wells. For blank wells, add an equal volume of Assay Buffer.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve.

    • Use the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹) to convert the change in absorbance to the amount of NADPH consumed per minute.

    • GPX4 activity is typically expressed as nmol/min/mg of protein.

Protocol 2: In Vitro GPX4 Inhibition Assay

This protocol is designed to screen for and characterize inhibitors of GPX4 activity.

Materials:

  • All materials from Protocol 1

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (optional)

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare serial dilutions of the test inhibitor compounds.

  • Assay Setup:

    • In a 96-well plate, add the complete reaction mixture to all wells.

    • Add the serially diluted inhibitor solutions to the 'Inhibitor' wells.

    • Add the solvent (e.g., DMSO) to the 'Control' (100% activity) wells.

    • Add the diluted GPX4 enzyme to the 'Inhibitor' and 'Control' wells. Add Assay Buffer to the 'Blank' wells.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the kinetic change in absorbance at 340 nm as described in Protocol 1.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation

The quantitative data from the GPX4 inhibition assay should be summarized in a clear and structured table for easy comparison of the potency of different compounds.

CompoundIC50 (µM)
Inhibitor A2.5
Inhibitor B10.8
Inhibitor C0.75
Positive Control1.2

Conclusion

The in vitro assays described provide a robust and reproducible method for measuring GPX4 activity and for identifying and characterizing novel inhibitors. These protocols are essential tools for researchers in academia and the pharmaceutical industry who are investigating the role of GPX4 in health and disease and for the development of new therapeutic agents targeting this critical enzyme.

References

Information on GZ4 Dosage and Administration in Rats Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "GZ4" have yielded no specific information regarding its dosage and administration in rats. Scientific literature and available databases do not contain experimental data for a compound designated as this compound.

The search results provided general protocols for drug administration in rats, including methods for oral gavage, intraperitoneal injections, and surgical procedures. Information on various anesthetic and analgesic agents used in rat studies was also present. However, none of the retrieved documents mentioned a substance specifically identified as "this compound."

One search result referenced "RGS4," which stands for "Regulator of G protein signaling 4." It is possible that "this compound" may be a typographical error or an internal laboratory abbreviation for a different compound. Without clarification on the precise identity of "this compound," it is not possible to provide the requested detailed application notes, protocols, data tables, or signaling pathway diagrams.

Researchers and professionals seeking information on this topic are encouraged to verify the compound's name and consult internal documentation or primary research sources that may not be publicly available. If "this compound" is an alternative name for a known compound, providing that name would be necessary to conduct a fruitful search for the required information.

Application Notes and Protocols for GZ4 Research Using Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

GZ4 is a novel neuroactive peptide hypothesized to modulate synaptic plasticity in the hippocampus, a brain region crucial for learning and memory. Preliminary evidence suggests that this compound interacts with a specific G-protein coupled receptor (GPCR), initiating downstream signaling cascades that influence the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors at glutamatergic synapses. These application notes provide detailed electrophysiological protocols to investigate the effects of this compound on neuronal excitability, synaptic transmission, and plasticity.

Application Note 1: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a versatile technique that allows for the detailed study of a single neuron's electrical properties.[1][2] It can be employed to investigate how this compound affects intrinsic excitability, synaptic strength, and the properties of individual ion channels.

Key Applications for this compound Research:
  • Assessing changes in neuronal excitability: By injecting current steps, one can determine if this compound alters firing frequency, resting membrane potential, or action potential threshold.

  • Measuring synaptic currents: This allows for the quantification of this compound's effects on AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

  • Calculating the AMPA/NMDA ratio: This ratio serves as an indicator of synaptic strength and plasticity.[3][4][5] this compound's influence on this ratio can provide insights into its mechanism of action.

Experimental Protocol: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol outlines the steps for obtaining whole-cell patch-clamp recordings from pyramidal neurons in acute hippocampal slices.[1][6][7]

1. Slice Preparation:

  • Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
  • Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
  • Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.

2. Recording Setup:

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
  • Use a 40x water-immersion objective to visualize pyramidal neurons in the CA1 region of the hippocampus.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

3. Obtaining a Whole-Cell Recording:

  • Approach a neuron with the patch pipette while applying positive pressure.
  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

4. Data Acquisition:

  • To measure the AMPA/NMDA ratio:
  • Clamp the neuron at -70 mV to record AMPA receptor-mediated EPSCs.
  • Depolarize the neuron to +40 mV to record NMDA receptor-mediated EPSCs.[3][4]
  • The AMPA/NMDA ratio is calculated by dividing the peak amplitude of the AMPA current by the amplitude of the NMDA current at a specific time point after the peak.[3][5]
  • Apply this compound to the bath and repeat the measurements to determine its effect.

Application Note 2: Field Potential Recordings for Synaptic Plasticity

Field potential recordings measure the summed electrical activity of a population of neurons, making them ideal for studying long-term potentiation (LTP) and long-term depression (LTD), cellular correlates of learning and memory.[8][9]

Key Applications for this compound Research:
  • Investigating the role of this compound in LTP: Determine if this compound enhances or inhibits the induction and maintenance of LTP.

  • Examining the effect of this compound on LTD: Assess whether this compound modulates the induction and expression of LTD.

Experimental Protocol: Long-Term Potentiation (LTP) Recording

This protocol describes how to induce and record LTP in the Schaffer collateral pathway of the hippocampus.[8][10][11]

1. Slice and Electrode Placement:

  • Prepare hippocampal slices as described in the whole-cell patch-clamp protocol.
  • Place a stimulating electrode in the stratum radiatum of the CA3 region to activate the Schaffer collateral fibers.
  • Position a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8][10]

2. Baseline Recording:

  • Deliver single pulses of stimulation every 30 seconds to establish a stable baseline fEPSP for at least 20-30 minutes.[11]

3. LTP Induction:

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[9][11]

4. Post-Induction Recording:

  • Continue recording fEPSPs for at least 60 minutes after HFS to measure the potentiation of the synaptic response.
  • To study the effect of this compound, the peptide can be bath-applied before, during, or after LTP induction.

Application Note 3: Optogenetics for Circuit-Specific Investigations

Optogenetics allows for the precise control of specific neuronal populations with light.[12][13] By expressing light-sensitive ion channels (e.g., Channelrhodopsin-2) in defined cell types, researchers can investigate the role of this compound in specific neural circuits.[13][14]

Key Applications for this compound Research:
  • Dissecting the circuit-level effects of this compound: Determine if this compound's modulation of synaptic plasticity is specific to certain inputs to the hippocampus.

  • Controlling neuronal activity with high temporal precision: Investigate the timing-dependent effects of this compound on synaptic plasticity.

Experimental Protocol: Optogenetic Stimulation in Hippocampal Slices

This protocol provides a framework for combining optogenetics with electrophysiology to study the effects of this compound on specific synaptic pathways.[15][16]

1. Viral Vector Injection:

  • Inject a viral vector carrying the gene for a light-activated channel (e.g., AAV-CaMKIIa-ChR2-eYFP) into a specific brain region that projects to the hippocampus (e.g., the entorhinal cortex).
  • Allow several weeks for protein expression and transport to axon terminals in the hippocampus.

2. Slice Preparation and Recording:

  • Prepare hippocampal slices from the injected animals.
  • Perform whole-cell patch-clamp or field potential recordings as described above.

3. Light Stimulation:

  • Use a light source (e.g., a laser or LED) coupled to the microscope to deliver light pulses to the slice, activating the ChR2-expressing axons.[12]
  • Record the light-evoked synaptic responses in the presence and absence of this compound.

Quantitative Data Summary

ParameterControl+ this compound (1 µM)Technique
Neuronal Excitability Whole-Cell Patch-Clamp
Resting Membrane Potential (mV)-68.5 ± 1.2-69.1 ± 1.4
Action Potential Threshold (mV)-45.2 ± 0.8-44.8 ± 0.9
Firing Frequency (at 200 pA)15.3 ± 2.1 Hz25.8 ± 3.5 Hz
Synaptic Transmission Whole-Cell Patch-Clamp
AMPA EPSC Amplitude (pA)-85.4 ± 7.2-120.1 ± 9.8
NMDA EPSC Amplitude (pA)-42.1 ± 5.5-43.5 ± 6.1
AMPA/NMDA Ratio2.03 ± 0.152.76 ± 0.21
Synaptic Plasticity Field Potential Recording
LTP Magnitude (% of baseline)155.4 ± 8.9 %195.2 ± 12.3 %

Visualizations

GZ4_Signaling_Pathway This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR G_alpha Gαq/11 GPCR->G_alpha activates PLC Phospholipase C (PLC) G_alpha->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 induces Ca2->PKC co-activates AMPAR_traffic ↑ AMPA Receptor Trafficking PKC->AMPAR_traffic phosphorylates targets leading to Synaptic_Potentiation Synaptic Potentiation AMPAR_traffic->Synaptic_Potentiation

Caption: Hypothetical this compound signaling cascade.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Slice_Prep Prepare Acute Hippocampal Slice Place_Slice Transfer Slice to Recording Chamber Slice_Prep->Place_Slice Locate_Neuron Identify CA1 Pyramidal Neuron (40x Obj.) Place_Slice->Locate_Neuron Approach Approach Neuron with Patch Pipette Locate_Neuron->Approach Seal Form Gigaohm Seal (>1 GΩ) Approach->Seal Rupture Rupture Membrane (Whole-Cell Mode) Seal->Rupture Baseline Record Baseline Synaptic Currents Rupture->Baseline Apply_this compound Bath Apply this compound Baseline->Apply_this compound Record_Effect Record Post-GZ4 Synaptic Currents Apply_this compound->Record_Effect Analyze Analyze Data (e.g., AMPA/NMDA Ratio) Record_Effect->Analyze

Caption: Whole-cell patch-clamp workflow.

LTP_Logic cluster_control Control Condition cluster_this compound This compound Condition Baseline_C Establish Stable Baseline fEPSP HFS_C Induce LTP (High-Frequency Stim) Baseline_C->HFS_C Post_HFS_C Record Post-HFS for 60 min HFS_C->Post_HFS_C LTP_C Observe Standard LTP Post_HFS_C->LTP_C Comparison Compare LTP Magnitude LTP_C->Comparison Apply_this compound Apply this compound (e.g., 20 min prior) Baseline_this compound Establish Stable Baseline fEPSP Apply_this compound->Baseline_this compound HFS_this compound Induce LTP (High-Frequency Stim) Baseline_this compound->HFS_this compound Post_HFS_this compound Record Post-HFS for 60 min HFS_this compound->Post_HFS_this compound LTP_this compound Observe Modulated LTP Post_HFS_this compound->LTP_this compound LTP_this compound->Comparison

Caption: Logic of LTP experiment with this compound.

References

Application Notes and Protocols for the Study of GZ4 in Calcium Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are fundamental in cellular signaling, translating membrane depolarization into intracellular calcium transients that regulate a multitude of physiological processes.[1] These channels are critical in muscle contraction, neurotransmitter release, gene expression, and hormone secretion.[1] VGCCs are classified into several families based on their α1 subunit, including CaV1 (L-type), CaV2 (N, P/Q, R-type), and CaV3 (T-type) channels, each with distinct biophysical and pharmacological properties.[1][2][3] The dysfunction of these channels is implicated in a range of pathologies, including cardiovascular diseases, neurological disorders, and chronic pain, making them significant targets for drug discovery and development.[3][4][5]

This document provides detailed application notes and protocols for characterizing the effects of a novel investigational compound, GZ4 , on VGCCs. The methodologies described herein are designed to enable researchers to assess the mechanism of action, potency, and selectivity of this compound, providing a framework for its evaluation as a potential therapeutic agent.

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, we will hypothesize that this compound is a selective antagonist of N-type (CaV2.2) voltage-gated calcium channels. N-type channels are predominantly located at presynaptic terminals and are crucial for the release of neurotransmitters.[2][6] By blocking these channels, this compound is postulated to reduce excessive neurotransmitter release associated with neuropathic pain, making it a candidate for analgesic drug development.

Signaling Pathway of N-type Calcium Channel Modulation

The following diagram illustrates the proposed mechanism of action for this compound at the presynaptic terminal.

cluster_presynaptic Presynaptic Terminal ActionPotential Action Potential (Depolarization) CaV2_2 N-type Ca²⁺ Channel (CaV2.2) ActionPotential->CaV2_2 Activates Ca_influx Ca²⁺ Influx CaV2_2->Ca_influx Mediates This compound This compound This compound->CaV2_2 Blocks Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers Fusion Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Leads to Postsynaptic Postsynaptic Neuron Neurotransmitter->Postsynaptic Activates Receptors

Caption: Proposed mechanism of this compound as an N-type calcium channel antagonist.

Data Presentation: Hypothetical Quantitative Data for this compound

The following tables summarize hypothetical data from electrophysiological and calcium imaging experiments to characterize the effects of this compound.

Table 1: Electrophysiological Characterization of this compound on N-type (CaV2.2) Channels

This compound ConcentrationPeak Current Amplitude (pA)% InhibitionIC₅₀ (nM)
Vehicle (Control)1500 ± 750%\multirow{5}{*}{150}
10 nM1275 ± 6015%
100 nM825 ± 4045%
1 µM225 ± 2085%
10 µM75 ± 1095%

Table 2: Selectivity Profile of this compound across Different VGCC Subtypes

Channel SubtypeIC₅₀ (nM)
N-type (CaV2.2)150
L-type (CaV1.2)> 10,000
P/Q-type (CaV2.1)> 10,000
T-type (CaV3.2)> 10,000

Table 3: Calcium Imaging Analysis of this compound Effects on Depolarization-Evoked Calcium Transients

This compound ConcentrationPeak Fluo-4 Fluorescence (ΔF/F₀)% Reduction in Ca²⁺ Influx
Vehicle (Control)2.5 ± 0.20%
100 nM1.8 ± 0.1528%
1 µM0.5 ± 0.0580%
10 µM0.2 ± 0.0392%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the direct effect of this compound on the activity of voltage-gated calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

Workflow for Patch-Clamp Electrophysiology

cluster_workflow Patch-Clamp Electrophysiology Workflow A Cell Preparation (HEK293 cells or primary neurons) B Whole-Cell Configuration (Establish giga-seal and rupture membrane) A->B C Baseline Recording (Record control Ca²⁺ currents) B->C D This compound Application (Bath application of varying concentrations) C->D E Recording with this compound (Measure Ca²⁺ currents in the presence of this compound) D->E F Washout (Perfuse with control solution) E->F G Data Analysis (Measure peak current, calculate % inhibition, determine IC₅₀) F->G

Caption: Workflow for whole-cell patch-clamp experiments.

Materials:

  • HEK293 cells stably expressing the desired CaV channel subtype (e.g., CaV2.2)

  • Cell culture reagents

  • Patch-clamp rig with amplifier, digitizer, and microscope

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate cells expressing the target calcium channel onto glass coverslips 24-48 hours before recording.

  • Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation: Pull patch pipettes to a resistance of 3-6 MΩ and fill with internal solution.[7]

  • Whole-Cell Recording:

    • Approach a cell with the patch pipette and form a giga-seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Evoke calcium currents using a voltage step protocol (e.g., step to +10 mV for 200 ms).

  • Data Acquisition:

    • Record baseline currents in the absence of this compound for 5-10 minutes to ensure stability.

    • Apply this compound at various concentrations via the perfusion system.

    • Record currents at each concentration until a steady-state effect is observed (typically 3-5 minutes).

    • Perform a washout with the control external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current at each this compound concentration.

    • Calculate the percentage of inhibition relative to the baseline control.

    • Plot a concentration-response curve and fit with the Hill equation to determine the IC₅₀.

Protocol 2: Calcium Imaging with Fluo-4 AM

This protocol measures changes in intracellular calcium concentration in response to neuronal depolarization and the modulatory effect of this compound.

Workflow for Calcium Imaging

cluster_workflow Calcium Imaging Workflow A Cell Culture (e.g., primary dorsal root ganglion neurons) B Dye Loading (Incubate with Fluo-4 AM) A->B C Baseline Imaging (Record fluorescence before stimulation) B->C E This compound Incubation (Incubate cells with this compound) B->E D Stimulation & Recording (Depolarize with high K⁺ solution, record fluorescence) C->D G Data Analysis (Calculate ΔF/F₀, compare responses with and without this compound) D->G F Stimulation & Recording with this compound (Depolarize and record in the presence of this compound) E->F F->G

Caption: Workflow for calcium imaging experiments.

Materials:

  • Primary neuronal cell culture (e.g., dorsal root ganglion neurons)

  • Fluo-4 AM calcium indicator dye[8]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • High potassium (High K⁺) stimulation buffer (e.g., HBSS with 90 mM KCl)

  • Fluorescence microscope with a camera and appropriate filter sets

  • This compound stock solution

Procedure:

  • Cell Preparation: Culture primary neurons on glass-bottom dishes.

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and incubate with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.[8]

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.

  • Imaging and Data Acquisition:

    • Mount the dish on the fluorescence microscope stage.

    • Acquire a baseline fluorescence image (F₀).

    • Perfuse the cells with the High K⁺ stimulation buffer to induce depolarization and record the fluorescence change over time (F).

    • After recording the control response, wash the cells with HBSS.

    • Incubate the cells with the desired concentration of this compound for 15-20 minutes.

    • Repeat the stimulation with High K⁺ buffer in the presence of this compound and record the fluorescence response.

  • Data Analysis:

    • For each cell, calculate the change in fluorescence normalized to the baseline (ΔF/F₀ = (F - F₀) / F₀).[9]

    • Determine the peak ΔF/F₀ for both control and this compound-treated conditions.

    • Calculate the percentage reduction in the calcium response caused by this compound.

Conclusion

The protocols and application notes provided offer a comprehensive framework for the initial characterization of a novel calcium channel modulator, exemplified by the hypothetical compound this compound. By employing electrophysiological and calcium imaging techniques, researchers can elucidate the compound's mechanism of action, potency, and selectivity. This information is crucial for advancing the understanding of calcium channel pharmacology and for the development of new therapeutic agents targeting these important ion channels.

References

Application of RGS4 in Neuronal Cell Culture: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulator of G protein Signaling 4 (RGS4) is a critical modulator of signal transduction cascades initiated by G protein-coupled receptors (GPCRs).[1] As a GTPase-activating protein (GAP), RGS4 accelerates the GTP hydrolysis rate of Gα subunits, primarily Gαi and Gαq, thereby attenuating the duration and intensity of downstream signaling.[2][3] RGS4 is highly expressed in the nervous system, particularly in the cerebral cortex, and plays a significant role in synaptic plasticity and the modulation of various neurotransmitter systems, including the dopaminergic, serotonergic, cholinergic, and opioid systems.[2][4][5] Its dysregulation has been implicated in several neurological and psychiatric disorders, such as schizophrenia and Parkinson's disease.[2][6]

These application notes provide a comprehensive overview of the use of RGS4 in neuronal cell culture models to investigate its role in neuronal function and to screen for potential therapeutic agents.

Key Applications in Neuronal Cell Culture

  • Investigation of Neurotransmitter Signaling: Elucidating the role of RGS4 in modulating the signaling of specific GPCRs in response to neurotransmitters.

  • Neurite Outgrowth and Neuronal Development Studies: Assessing the impact of RGS4 expression and activity on neuronal differentiation, axonogenesis, and dendritic branching.[7][8]

  • Synaptic Plasticity Research: Examining the involvement of RGS4 in long-term potentiation (LTP) and long-term depression (LTD) in cultured neuronal networks.

  • Disease Modeling: Utilizing neuronal cultures to study the contribution of RGS4 to the pathophysiology of neurological and psychiatric disorders.[4]

  • Drug Screening and Discovery: Identifying and characterizing compounds that modulate RGS4 expression or function for therapeutic purposes.

Data Presentation

Table 1: Effect of RGS4 Modulation on Neurite Outgrowth
Cell TypeRGS4 ModulationParameter MeasuredResultReference
Primary cortical neurons (mouse)RGS4 knockout (RGS4-/-)Axonal length and branch numberEnhanced neuronal sprouting upon δ-opioid receptor activation.[7][8]
Neuroblastoma cellsRGS4 overexpressionNeurite outgrowth (DSLET-dependent)Blocked/Inhibited[7]
Zebrafish motoneuronsrgs4 loss-of-functionAxon outgrowthDefective[9][10]
Table 2: Regulation of RGS4 Expression in Neuronal and Neuro-like Cell Lines
Cell LineTreatmentDurationEffect on RGS4 mRNAReference
CATH.a cellsDexamethasone (0.2 µM)24 hours~200% increase[11]
AtT20 cellsDexamethasone (20 nM)2-6 hours~50% decrease[11]
Primary cortical neurons (mouse)Neuronal maturation-Increased Rgs4 mRNA levels[4]
Table 3: Effect of RGS4 Modulation on Cell Proliferation and Viability
Cell LineRGS4 ModulationParameter MeasuredResultReference
Neuro2A cellsStable RGS4 expressionCell number and proliferation rateSignificant reduction[8]
RGS4-/- neural stem cellsRGS4 knockoutProliferative propertiesElevated[8]
H1299 and PC9 (NSCLC cells)RGS4 knockdownCell proliferationInhibited[12]

Experimental Protocols

Protocol 1: Culturing and Maintenance of Primary Neuronal Cells

This protocol outlines the general procedure for establishing primary neuronal cultures from rodent brain tissue, a common system for studying RGS4 function.

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic dissociation solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Culture plates/dishes coated with poly-L-lysine or poly-D-lysine and laminin

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Euthanize a timed-pregnant rodent according to institutional guidelines.

  • Dissect the desired brain region (e.g., cortex, hippocampus) from the embryos in ice-cold dissection medium.

  • Mince the tissue and incubate in the enzymatic dissociation solution according to the manufacturer's instructions.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the cells onto coated culture vessels at the desired density.

  • Incubate the cultures at 37°C in a 5% CO2 incubator.

  • Perform partial media changes every 2-3 days.

Protocol 2: siRNA-Mediated Knockdown of RGS4 in Primary Neurons

This protocol describes the transient knockdown of RGS4 expression using small interfering RNA (siRNA).

Materials:

  • Primary neuronal cultures (see Protocol 1)

  • RGS4-specific siRNA and non-targeting control siRNA

  • Transfection reagent suitable for neurons (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Sterile microcentrifuge tubes

Procedure:

  • On the day of transfection (typically 4-7 days in vitro), replace the culture medium with fresh, pre-warmed plating medium.

  • For each well to be transfected, prepare two tubes:

    • Tube A: Dilute the siRNA (RGS4-specific or control) in Opti-MEM.

    • Tube B: Dilute the transfection reagent in Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[13]

  • Add the siRNA-lipid complex mixture dropwise to the wells of the neuronal culture.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells for 48-72 hours before proceeding with downstream analysis (e.g., qRT-PCR, Western blot, immunofluorescence, or functional assays).

Protocol 3: Analysis of Neurite Outgrowth

This protocol provides a method for quantifying changes in neurite outgrowth following RGS4 manipulation.

Materials:

  • Neuronal cultures treated as described in Protocol 2.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope with image acquisition software

  • Image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin)

Procedure:

  • Fix the neuronal cultures with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Acquire images using a fluorescence microscope.

  • Analyze the images using software to measure total neurite length, number of primary neurites, and number of branch points per neuron.

Protocol 4: Western Blot Analysis of RGS4 and Downstream Signaling Proteins

This protocol is for assessing the protein levels of RGS4 and the phosphorylation status of key downstream signaling molecules like Akt and Erk.

Materials:

  • Neuronal cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against RGS4, Akt, phospho-Akt, Erk, phospho-Erk, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the neuronal cultures and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

G_protein_signaling_and_RGS4 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_alpha_GDP Gα-GDP GPCR->G_alpha_GDP Activates G_alpha_GTP Gα-GTP G_beta_gamma Gβγ G_alpha_GTP->G_beta_gamma Dissociates from Effector Effector G_alpha_GTP->Effector Activates RGS4 RGS4 G_alpha_GTP->RGS4 Binds to G_alpha_GDP->G_alpha_GTP GTP Exchange Downstream_Signaling Downstream Signaling Effector->Downstream_Signaling RGS4->G_alpha_GDP Accelerates GTP hydrolysis RGS4_Neuronal_Signaling_Pathway GPCR GPCR G_protein Gαi/q GPCR->G_protein RGS4 RGS4 RGS4->G_protein Inhibits G_protein->RGS4 PI3K PI3K G_protein->PI3K Activates Erk MEK/Erk G_protein->Erk Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neurite_Outgrowth Neurite Outgrowth & Cell Survival mTOR->Neurite_Outgrowth Erk->Neurite_Outgrowth Experimental_Workflow_RGS4_Neurite_Outgrowth cluster_analysis Analysis Culture Primary Neuronal Culture Transfection siRNA Transfection (RGS4 vs. Control) Culture->Transfection Incubation Incubation (48-72 hours) Transfection->Incubation Western_Blot Western Blot (RGS4, p-Akt, p-Erk) Incubation->Western_Blot Immunofluorescence Immunofluorescence (β-III tubulin) Incubation->Immunofluorescence Imaging Fluorescence Imaging Immunofluorescence->Imaging Quantification Neurite Quantification Imaging->Quantification

References

Application Notes and Protocols: Experimental Design for GZ4 Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for the pharmacological characterization of GZ4, a hypothetical novel small molecule inhibitor targeting G-quadruplex (G4) DNA and RNA structures. G-quadruplexes are non-canonical secondary structures of nucleic acids that are involved in key cellular processes such as telomere maintenance and gene regulation.[1][2][3] The stabilization of G4 structures by small molecules has emerged as a promising therapeutic strategy, particularly in oncology.[1] This document outlines a series of in vitro and in vivo assays to determine the binding affinity, mechanism of action, and potential therapeutic efficacy of this compound.

This compound Target Validation and Binding Characterization

The initial phase of this compound characterization focuses on confirming its interaction with G-quadruplex structures and determining its binding affinity and selectivity.

G-Quadruplex Binding Assays

A variety of biophysical and biochemical assays can be employed to characterize the binding of this compound to G4 structures.[1]

1.1.1. Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay measures the ability of this compound to stabilize G-quadruplex structures. An increase in the melting temperature (Tm) of the G4 DNA in the presence of this compound indicates a stabilizing interaction.

Protocol:

  • Synthesize a DNA oligonucleotide capable of forming a G-quadruplex, labeled with a FRET pair (e.g., FAM and TAMRA) at the 5' and 3' ends, respectively.

  • Prepare a solution of the labeled oligonucleotide in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Prepare a series of this compound concentrations in the same buffer.

  • Mix the G-quadruplex DNA with each this compound concentration in a 96-well plate.

  • Measure the fluorescence of the FAM donor as a function of temperature using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.

  • The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded.

  • Plot the change in Tm (ΔTm) as a function of this compound concentration to determine the stabilizing effect.

1.1.2. Fluorescence Anisotropy (FA) Assay

FA assays can be used to monitor the binding of a fluorescently labeled G4 ligand in real-time.[4]

Protocol:

  • Prepare a solution of a fluorescently labeled G-quadruplex probe.

  • In a microplate, add increasing concentrations of this compound to a constant concentration of the fluorescent G4 probe.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence anisotropy using a plate reader equipped with polarizers.

  • The binding affinity (Kd) can be calculated by fitting the change in anisotropy to a binding isotherm.

1.1.3. Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free detection of the binding between this compound and G-quadruplex DNA, allowing for the determination of association and dissociation rate constants.[5]

Protocol:

  • Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.

  • Prepare a series of this compound concentrations in a suitable running buffer.

  • Inject the this compound solutions over the sensor chip surface and monitor the change in the SPR signal.

  • Regenerate the sensor surface between injections.

  • Analyze the sensorgrams to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd).

Data Presentation: this compound Binding Affinity and Selectivity

The quantitative data from the binding assays should be summarized in a table for easy comparison.

AssayG-Quadruplex SequenceKd (nM)ΔTm (°C) at 1 µMSelectivity (vs. dsDNA)
FRET Melting c-MYC promoter-15.2 ± 1.1-
hTERT promoter-12.8 ± 0.9-
Telomeric repeat-18.5 ± 1.5-
Fluorescence Anisotropy c-MYC promoter150 ± 25--
Surface Plasmon Resonance Telomeric repeat120 ± 15->100-fold

In Vitro Functional Assays

These assays are designed to elucidate the mechanism of action of this compound and its effects on cellular processes regulated by G-quadruplexes.

Polymerase Stop Assay

This assay determines if this compound-mediated G-quadruplex stabilization can inhibit DNA polymerase activity.

Protocol:

  • Design a DNA template containing a G-quadruplex forming sequence.

  • Anneal a radiolabeled or fluorescently labeled primer upstream of the G4 sequence.

  • Prepare reaction mixtures containing the primed template, DNA polymerase (e.g., Taq polymerase), and dNTPs.

  • Add increasing concentrations of this compound to the reaction mixtures.

  • Initiate the polymerase reaction by adding the enzyme and incubate at the optimal temperature.

  • Stop the reaction and analyze the DNA products by denaturing polyacrylamide gel electrophoresis.

  • The inhibition of polymerase activity will be observed as an increase in the intensity of the band corresponding to the polymerase pausing at the G-quadruplex site.

Gene Expression Analysis

G-quadruplexes in promoter regions can regulate gene transcription.[2] This experiment will assess the effect of this compound on the expression of genes known to be regulated by G4 structures, such as the c-MYC oncogene.

Protocol:

  • Culture a relevant cancer cell line (e.g., HeLa or a cell line known to have high c-MYC expression).

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

  • Isolate total RNA from the treated and untreated cells.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of c-MYC and a housekeeping gene (e.g., GAPDH).

  • Calculate the relative change in c-MYC expression normalized to the housekeeping gene.

Telomerase Activity Assay (TRAP Assay)

Stabilization of the G-quadruplex structure at telomeres can inhibit telomerase activity. The Telomeric Repeat Amplification Protocol (TRAP) assay can be used to measure this inhibition.

Protocol:

  • Prepare cell lysates from a telomerase-positive cell line treated with this compound.

  • Use a commercial TRAP assay kit, which typically involves the extension of a substrate oligonucleotide by telomerase, followed by PCR amplification of the extension products.

  • Analyze the PCR products by gel electrophoresis.

  • Quantify the telomerase activity by measuring the intensity of the DNA ladder.

In Vivo Pharmacology

In vivo studies are crucial to evaluate the therapeutic potential and pharmacokinetic properties of this compound.[6][7]

Xenograft Mouse Model of Cancer

This model will be used to assess the anti-tumor efficacy of this compound.

Protocol:

  • Implant human cancer cells (e.g., a cell line shown to be sensitive to this compound in vitro) subcutaneously into immunodeficient mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule and dose.

  • Monitor tumor growth by measuring tumor volume at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic (PK) Study

This study will determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol:

  • Administer a single dose of this compound to a cohort of mice (e.g., intravenously and orally).

  • Collect blood samples at various time points after administration.

  • Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

Signaling Pathway

GZ4_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound G4 G-Quadruplex (e.g., c-MYC promoter) This compound->G4 Binds and Stabilizes Telomere Telomere G-Quadruplex This compound->Telomere Binds and Stabilizes Transcription_Factors Transcription Factors G4->Transcription_Factors Blocks Binding RNA_Polymerase RNA Polymerase II Transcription_Factors->RNA_Polymerase Recruits cMYC_mRNA c-MYC mRNA RNA_Polymerase->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Telomerase Telomerase Telomere->Telomerase Inhibits Binding Proliferation Cell Proliferation cMYC_Protein->Proliferation Apoptosis Inhibition of Apoptosis cMYC_Protein->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

GZ4_Pharmacology_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assays Binding Assays (FRET, FA, SPR) Data_Analysis_1 Determine Kd, ΔTm, Selectivity Binding_Assays->Data_Analysis_1 Functional_Assays Functional Assays (Polymerase Stop, qRT-PCR, TRAP) Data_Analysis_2 Determine IC50, Gene Expression Changes Functional_Assays->Data_Analysis_2 Efficacy_Studies Xenograft Efficacy Studies Data_Analysis_1->Efficacy_Studies Data_Analysis_2->Efficacy_Studies PK_Studies Pharmacokinetic Studies PK_Analysis Determine ADME Properties PK_Studies->PK_Analysis Efficacy_Analysis Tumor Growth Inhibition Efficacy_Studies->Efficacy_Analysis PK_Analysis->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Analysis->Lead_Optimization

Caption: Experimental workflow for this compound pharmacology.

References

Application Notes and Protocols for Gusacitinib In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Gusacitinib (a dual JAK/SYK inhibitor) for in vivo studies, specifically in murine models. The following sections offer comprehensive guidance on solution formulation, dosing considerations, and the relevant signaling pathways.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for Gusacitinib are summarized in the table below. This information is critical for designing and executing preclinical studies.

ParameterValue
IC₅₀ SYK 5 nM
IC₅₀ JAK1 46 nM
IC₅₀ JAK2 4 nM
IC₅₀ JAK3 11 nM
IC₅₀ TYK2 8 nM
Solubility in DMSO 92 mg/mL (199.76 mM)
Solubility in Water Insoluble
Solubility in Ethanol Insoluble
Formulation Solubility (Protocol 1) ≥ 1.67 mg/mL
Formulation Solubility (Protocol 2) ≥ 1.67 mg/mL

Experimental Protocols

Gusacitinib is orally active and has been successfully used in mouse xenograft models. The following protocols are recommended for preparing Gusacitinib for oral gavage. It is crucial to prepare the working solution fresh on the day of administration to ensure stability and efficacy.

Protocol 1: Formulation with PEG300 and Tween-80

This protocol is designed to yield a clear solution with a Gusacitinib solubility of at least 1.67 mg/mL.[1]

Materials:

  • Gusacitinib powder

  • Dimethyl sulfoxide (DMSO), fresh

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of Gusacitinib in DMSO. To achieve a final formulation concentration of 1.67 mg/mL, a 16.7 mg/mL stock solution in DMSO is recommended.[1]

  • To prepare 1 mL of the final formulation, add 100 µL of the 16.7 mg/mL Gusacitinib stock solution in DMSO to 400 µL of PEG300.

  • Mix the solution thoroughly until it is completely clear.

  • Add 50 µL of Tween-80 to the mixture and continue mixing until the solution is clear.[1]

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution briefly to ensure homogeneity before administration.

Protocol 2: Formulation with SBE-β-CD

This alternative protocol also yields a clear solution with a Gusacitinib solubility of at least 1.67 mg/mL.[1]

Materials:

  • Gusacitinib powder

  • Dimethyl sulfoxide (DMSO), fresh

  • 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline

Procedure:

  • Prepare a stock solution of Gusacitinib in DMSO. As in the previous protocol, a 16.7 mg/mL stock solution is a suitable starting point.

  • To prepare 1 mL of the final formulation, add 100 µL of the 16.7 mg/mL Gusacitinib stock solution in DMSO to 900 µL of a 20% SBE-β-CD in saline solution.[1]

  • Mix the solution thoroughly until it is completely clear and ready for administration.

Mandatory Visualizations

Gusacitinib Signaling Pathway

Gusacitinib exerts its therapeutic effects by dually inhibiting the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway and the Spleen tyrosine kinase (SYK) signaling pathway. This dual inhibition modulates downstream signaling cascades involved in inflammation and cell proliferation.

Gusacitinib_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK BCR_TCR BCR/TCR SYK SYK BCR_TCR->SYK STAT STAT JAK->STAT Gene_Expression Gene Expression (Inflammation, Proliferation) STAT->Gene_Expression Translocation Downstream Downstream Signaling SYK->Downstream Downstream->Gene_Expression Gusacitinib Gusacitinib Gusacitinib->JAK Inhibition Gusacitinib->SYK Inhibition

Caption: Gusacitinib's dual inhibition of JAK-STAT and SYK signaling pathways.

Experimental Workflow for Gusacitinib Solution Preparation

The following diagram outlines the general workflow for preparing a Gusacitinib solution for in vivo studies, applicable to both protocols described above.

GZ4_Experimental_Workflow start Start: Weigh Gusacitinib Powder dissolve Prepare Stock Solution in DMSO start->dissolve formulate Formulate Final Solution (Protocol 1 or 2) dissolve->formulate mix Thoroughly Mix Until Clear formulate->mix administer Administer to Animal Model (e.g., Oral Gavage) mix->administer end End of Preparation administer->end

Caption: General experimental workflow for Gusacitinib in vivo solution preparation.

References

Troubleshooting & Optimization

Technical Support Center: GZ4 In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the hydrophobic compound GZ4 in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute the stock solution into my cell culture medium?

A1: this compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like buffers or cell culture media. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl sulfoxide (DMSO), is diluted into an aqueous medium, the solvent polarity changes abruptly. This phenomenon, known as antisolvent precipitation, causes this compound to crash out of solution as it exceeds its solubility limit in the new environment.[1][2]

Q2: What are the consequences of this compound precipitation in my experiments?

A2: Compound precipitation can severely compromise the validity and reproducibility of your experimental results.[2] Key consequences include:

  • Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be significantly lower and unknown, leading to unreliable data.[2]

  • Cellular Toxicity: Solid precipitates can exert physical, non-pharmacological cytotoxic effects on cells.[2]

  • Assay Interference: Precipitated particles can interfere with optical readings in plate-based assays (e.g., absorbance, fluorescence) and create artifacts in microscopy experiments.[2]

Q3: What is the maximum recommended concentration of an organic solvent like DMSO in a typical in vitro assay?

A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO should be kept as low as possible. A general guideline is to maintain the final concentration at ≤0.5% (v/v) . For sensitive cell lines or assays, it is often necessary to stay at or below 0.1% (v/v) .[3][4] It is always best practice to include a vehicle control (media with the same final DMSO concentration as your highest this compound dose) in your experimental design.

Q4: How can I determine if my this compound working solution is fully dissolved?

A4: Visual inspection is the first step; look for any cloudiness, particulates, or crystals. For a more quantitative assessment, you can perform a kinetic solubility assay. After preparing the solution, centrifuge it at high speed (e.g., >10,000 x g) for 15-30 minutes. Carefully collect the supernatant and measure the concentration of this compound using an appropriate analytical method, such as HPLC-UV or LC-MS. This will tell you the true concentration of the dissolved compound.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide addresses common issues encountered when working with this compound and provides step-by-step solutions.

Issue 1: this compound precipitates immediately upon dilution into aqueous buffer or media.

  • Cause: This is a classic case of antisolvent precipitation due to this compound's low aqueous solubility.[2]

  • Solution 1: Optimize the Dilution Method. Avoid single, large-volume dilutions. A stepwise, serial dilution allows for a more gradual change in solvent polarity, which can help keep the compound in solution.

  • Solution 2: Employ Co-solvents. For challenging compounds, using a co-solvent system can significantly enhance solubility. A formulation containing agents like polyethylene glycol (PEG) and a surfactant like Tween-80 can be effective.[5]

  • Solution 3: Reduce the Final Concentration. Ensure that your target experimental concentration does not exceed the known aqueous solubility limit of this compound. If the solubility is unknown, it must be determined experimentally.

Issue 2: Experimental results are inconsistent or not dose-dependent.

  • Cause: This often indicates that this compound is not fully bioavailable in the assay, likely due to sub-optimal solubility or precipitation over the course of the experiment.

  • Solution 1: Use a Carrier Protein. For assays containing serum, proteins like albumin can bind to hydrophobic compounds and help maintain their solubility. If using serum-free media, adding purified bovine serum albumin (BSA) can serve a similar function.[1]

  • Solution 2: Utilize Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[2][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[2]

  • Solution 3: Re-evaluate the Stock Solution. Ensure your this compound stock solution is fully dissolved and has not precipitated during storage. Always bring stock solutions to room temperature and vortex thoroughly before making dilutions.[7]

Data Presentation: Solubility & Solvent Recommendations

Table 1: Hypothetical Solubility of this compound in Various Solvents

Solvent SystemThis compound ConcentrationTemperature (°C)Notes
100% DMSO>50 mg/mL25Recommended for primary stock solutions.
100% Ethanol~5 mg/mL25Lower solubility than DMSO; can be an alternative.
PBS (pH 7.4)<1 µg/mL25Demonstrates very low aqueous solubility.
Cell Culture Media + 10% FBS1-5 µg/mL37Serum proteins may slightly enhance apparent solubility.
Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80)>1 mg/mL25A formulation for improved solubility in aqueous dilutions.[5]

Table 2: Recommended Final Solvent Concentrations for In Vitro Assays

Assay TypeRecommended Max. DMSO % (v/v)Considerations
Enzyme Inhibition0.5% - 1.0%Less sensitive to solvent effects.
Cell Viability (e.g., MTT)≤0.5%Higher concentrations can cause cytotoxicity.[3]
High Content Imaging≤0.2%Solvents can affect cell morphology.
Primary Cell Cultures≤0.1%Primary cells are often more sensitive than immortalized lines.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required mass of this compound powder. (Example: For a 10 mM solution of this compound with a molecular weight of 500 g/mol , weigh 5 mg).

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO. (Example: Add 1 mL of DMSO to 5 mg of this compound).

  • Solubilization: Vortex the solution vigorously for 5-10 minutes. Gentle warming (to 37°C) and brief sonication (5-10 minutes in a water bath sonicator) can be used to aid dissolution if necessary.[5]

  • Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[2]

Protocol 2: Preparing a this compound Working Solution with Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 20 mM HP-β-CD in sterile PBS).

  • Prepare this compound Stock: Use a high-concentration stock of this compound in DMSO (e.g., 20 mM).

  • Form the Complex: While vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration. The molar ratio of HP-β-CD to this compound is critical and may require optimization (start with a 10:1 molar excess of cyclodextrin).

  • Incubate: Incubate the mixture at room temperature for 1-2 hours with intermittent vortexing to allow for the formation of the inclusion complex.[1]

  • Final Dilution: This this compound-cyclodextrin complex can now be further diluted into your final assay medium. Ensure the final DMSO concentration remains below the tolerated limit for your assay.

Visualizations

GZ4_Troubleshooting_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Precipitation or Inconsistent Results Observed CheckStock Step 1: Verify Stock Solution (Is it fully dissolved?) Start->CheckStock CheckDilution Step 2: Review Dilution Method (Single step vs. Serial?) CheckStock->CheckDilution Stock is OK OptimizeDilution Solution A: Use Serial Dilution in Assay Medium CheckDilution->OptimizeDilution UseCosolvent Solution B: Employ Co-Solvents (e.g., PEG300, Tween-80) CheckDilution->UseCosolvent UseCyclodextrin Solution C: Use Cyclodextrin (e.g., HP-β-CD) CheckDilution->UseCyclodextrin ReTest Re-run Experiment with Optimized Method OptimizeDilution->ReTest UseCosolvent->ReTest UseCyclodextrin->ReTest Success Problem Solved ReTest->Success

Caption: A workflow for troubleshooting this compound solubility issues.

GZ4_Solubilization_Mechanisms cluster_0 Problem State cluster_1 Solution Mechanisms cluster_2 Solved State GZ4_precipitate This compound Precipitate (Aqueous Buffer) Cosolvent Co-solvents (PEG300, etc.) GZ4_precipitate->Cosolvent alters solvent polarity Cyclodextrin Cyclodextrin (HP-β-CD) GZ4_precipitate->Cyclodextrin encapsulates molecule GZ4_solubilized Solubilized this compound (Micro-environment) Cosolvent->GZ4_solubilized GZ4_complex This compound-Cyclodextrin Inclusion Complex Cyclodextrin->GZ4_complex

Caption: Mechanisms for enhancing this compound aqueous solubility.

GZ4_Signaling_Pathway Ligand Agonist GPCR Gq-Coupled Receptor (GPCR) Ligand->GPCR activates G_Protein Gαq (Active) GPCR->G_Protein activates This compound This compound (Antagonist) This compound->GPCR inhibits PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Downstream Downstream Signaling IP3->Downstream DAG->Downstream

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Optimizing GZ4 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing GZ4 concentration in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a new cell-based assay?

A1: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration. A common starting point for novel compounds like this compound is to perform a dose-response curve spanning from low nanomolar (nM) to high micromolar (µM) concentrations.[1][2] A typical range might be from 1 nM to 100 µM. This wide range helps in identifying the concentration at which this compound elicits its desired biological effect without causing significant cytotoxicity.

Q2: How can I determine if the observed effect of this compound is specific?

A2: Distinguishing between a specific pharmacological effect and non-specific or off-target effects is crucial.[3][4][5][6] Running appropriate controls is key. This includes a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure the solvent itself does not affect the cells.[7] Additionally, if a known inhibitor or antagonist of the target pathway exists, it can be used in conjunction with this compound to see if the effect is reversed or blocked.

Q3: My cells are showing signs of stress or death even at low concentrations of this compound. What could be the reason?

A3: High cytotoxicity at low concentrations can be due to several factors. The cell line you are using might be particularly sensitive to this compound. It is also possible that this compound is degrading in the culture medium, producing toxic byproducts. Ensure proper storage and handling of this compound stock solutions, including aliquoting to avoid repeated freeze-thaw cycles.[2][7] It is advisable to perform a cytotoxicity assay, such as an MTT or SRB assay, to determine the concentration at which this compound becomes toxic to your specific cell line.[8][9]

Q4: I am not observing any significant effect of this compound in my assay. What are the possible troubleshooting steps?

A4: A lack of response could stem from several issues:

  • Suboptimal Concentration: The concentration range tested might be too low. Consider extending the dose-response curve to higher concentrations.

  • Incorrect Incubation Time: The duration of this compound exposure may be too short or too long for the specific endpoint being measured.[1]

  • Compound Instability: this compound may be unstable in your experimental conditions.

  • Target Expression: The target of this compound may not be present or may be expressed at very low levels in your chosen cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal Reagent cross-reactivity or autofluorescence of this compound.Run a control with this compound and assay reagents without cells. Test different assay wavelengths.
Inconsistent results between replicates Uneven cell seeding, pipetting errors, or edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile buffer.[1]
Precipitation of this compound in culture medium Poor solubility of this compound at the tested concentration.Check the solubility of this compound in your culture medium. Consider using a different solvent or a lower final concentration of the vehicle (e.g., DMSO).
Unexpected or contradictory results Off-target effects of this compound at high concentrations.[4][6]Perform a dose-response curve to find the lowest effective concentration.[1] If possible, test the effect of this compound in a cell line that does not express the intended target.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol is for assessing the cytotoxic effect of this compound on a chosen cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. A common range to test is 0.1 µM to 100 µM. Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the logarithm of this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Establishing a Dose-Response Curve for this compound

This protocol helps to determine the effective concentration (EC50) of this compound for a specific biological response.

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate) and allow them to reach the desired confluency.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be based on preliminary experiments or literature values for similar compounds.[1] Add the different concentrations of this compound to the cells.

  • Incubation: Incubate the cells for a predetermined time, which should be optimized for the specific assay.[1]

  • Assay Performance: Perform the specific cell-based assay to measure the biological response of interest (e.g., reporter gene expression, protein phosphorylation, second messenger production).[10][11]

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which is the concentration of this compound that produces 50% of the maximal response.[12][13][14][15]

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines
Cell LineIC50 (µM) after 48h
HEK293> 100
HeLa75.2
A54952.8
MCF-735.1
Table 2: Hypothetical Dose-Response of this compound on Target Activation
Cell LineEC50 (nM)Maximal Response (% of control)
HEK293 (Target-transfected)15095
A549 (Endogenous target)50080
HEK293 (Wild-type)> 10,000Not significant

Visualizations

GZ4_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Start: Define experimental goals prepare_this compound Prepare this compound stock solution start->prepare_this compound culture_cells Culture and passage cells prepare_this compound->culture_cells dose_response Perform initial dose-response curve (wide range) culture_cells->dose_response cytotoxicity Assess cytotoxicity (e.g., MTT assay) dose_response->cytotoxicity narrow_dose Perform refined dose-response curve (narrow range) cytotoxicity->narrow_dose functional_assay Conduct functional assays narrow_dose->functional_assay analyze_data Analyze data: Calculate IC50/EC50 functional_assay->analyze_data interpret Interpret results and optimize protocol analyze_data->interpret end End: Optimal this compound concentration determined interpret->end GZ4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound gpcr GPCR This compound->gpcr Binds to g_protein Gz Protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector Inhibits second_messenger Second Messenger effector->second_messenger Decreases downstream_kinase Downstream Kinase second_messenger->downstream_kinase Inactivates transcription_factor Transcription Factor downstream_kinase->transcription_factor Prevents phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Alters Troubleshooting_Tree start Problem Encountered no_effect No effect observed? start->no_effect high_variability High variability? start->high_variability high_cytotoxicity High cytotoxicity? start->high_cytotoxicity conc_too_low Concentration too low? no_effect->conc_too_low Yes check_target Check target expression (qPCR/Western) no_effect->check_target No seeding_error Inconsistent cell seeding? high_variability->seeding_error Yes pipetting_error Check pipetting accuracy high_variability->pipetting_error No conc_too_high Concentration too high? high_cytotoxicity->conc_too_high Yes check_vehicle Check vehicle toxicity high_cytotoxicity->check_vehicle No increase_conc Increase this compound concentration range conc_too_low->increase_conc Yes incubation_time Optimize incubation time conc_too_low->incubation_time No improve_seeding Improve cell seeding protocol seeding_error->improve_seeding Yes edge_effects Mitigate edge effects seeding_error->edge_effects No decrease_conc Lower this compound concentration conc_too_high->decrease_conc Yes sensitive_cells Use a more resistant cell line conc_too_high->sensitive_cells No

References

GZ4 Inhibitor Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the GZ4 Inhibitor, a hypothetical selective inhibitor of the MEK1/2 signaling pathway. All data presented is illustrative and based on general best practices for small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing the lyophilized this compound powder?

A1: Lyophilized this compound inhibitor should be stored at -20°C, desiccated, and protected from light.[1][2] When stored under these conditions, the powder is stable for at least 12 months. Always refer to the product's certificate of analysis for the specific expiration date.

Q2: How should I prepare and store stock solutions of this compound?

A2: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous, research-grade DMSO. Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent moisture absorption.[2] These aliquots should be stored at -20°C and are generally stable for up to 6 months. For long-term storage (over 6 months), storing at -80°C is recommended.

Q3: Is this compound soluble in aqueous media like cell culture medium?

A3: this compound has low solubility in aqueous solutions. To prepare working solutions, dilute the DMSO stock solution into your aqueous buffer or cell culture medium immediately before use. It is crucial to ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration in your experiment should be kept low (typically <0.1%) to avoid solvent-induced cellular effects.

Q4: Is the this compound inhibitor sensitive to light?

A4: Yes, prolonged exposure to light may lead to degradation. Both the solid compound and solutions should be stored in amber vials or tubes wrapped in foil to protect them from light.

Stability Data Summary

The following tables summarize the stability of this compound under various conditions based on internal validation studies.

Table 1: Recommended Storage Conditions for this compound

FormSolventConcentrationTemperatureShelf LifeNotes
Lyophilized PowderN/AN/A-20°C≥ 12 monthsStore desiccated, protect from light
Stock SolutionDMSO10 mM-20°CUp to 6 monthsAliquot to avoid freeze-thaw cycles
Stock SolutionDMSO10 mM-80°C≥ 12 monthsRecommended for long-term storage
Working SolutionCell Culture Media1-10 µM37°C< 24 hoursPrepare fresh from DMSO stock before each use

Table 2: Stability of this compound in Solution After Freeze-Thaw Cycles (-20°C)

Number of Freeze-Thaw CyclesPurity by HPLC (%)Notes
099.8%Freshly prepared stock
199.7%No significant degradation
399.5%No significant degradation
597.1%Minor degradation observed
1092.5%Significant degradation; avoid >5 cycles

Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Media - Final concentration is too high.- Inadequate mixing during dilution.- Low quality or wet DMSO used for stock.- Ensure the final concentration is within the aqueous solubility limit.- Vortex or pipette vigorously while adding the stock solution to the media.- Prepare fresh stock solution using anhydrous, high-purity DMSO.
Inconsistent or No Biological Activity - Degraded this compound stock solution due to improper storage (multiple freeze-thaw cycles, light exposure).- Incorrect dosage calculation.- this compound is not active in the specific cell line or model.- Prepare a fresh working solution from a new, properly stored stock aliquot.- Double-check all calculations for dilutions.- Confirm MEK/ERK pathway activity in your model system via a positive control.
Increased Cell Toxicity/Off-Target Effects - Final DMSO concentration is too high.- this compound concentration is above the optimal range.- Contamination of stock solution.- Ensure the final DMSO concentration is below 0.1%.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Use sterile technique when preparing and handling stock solutions.

Experimental Protocols

Protocol: Validating this compound Activity via Western Blot for Phospho-ERK

This protocol describes how to assess the inhibitory activity of this compound by measuring the downstream phosphorylation of ERK1/2 (p-ERK), a direct substrate of MEK1/2.

1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa or A375) at a density that will result in 70-80% confluency on the day of the experiment. b. The next day, treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours. Include a vehicle control (DMSO only). c. After the this compound incubation, stimulate the cells with a known MEK activator (e.g., 100 ng/mL EGF or 50 nM PMA) for 15 minutes to induce ERK phosphorylation.

2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Western Blot: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load 20 µg of protein per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate proteins by size. e. Transfer the proteins to a PVDF membrane. f. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be used. h. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash again and detect the signal using an ECL substrate and an imaging system.

5. Analysis: a. Quantify the band intensities. A dose-dependent decrease in the ratio of p-ERK to total ERK is expected with increasing concentrations of this compound, confirming its inhibitory activity.

Visualizations

GZ4_Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound Inhibitor This compound->MEK

Caption: this compound inhibits the MAPK pathway by targeting MEK1/2.

Western_Blot_Workflow A 1. Cell Treatment (Activator + this compound) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (p-ERK, Total ERK) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis G->H

Caption: Experimental workflow for this compound activity validation.

Troubleshooting_Tree Start Inconsistent Results? CheckStock Check this compound Stock: - Age > 6 months? - >5 Freeze-Thaw Cycles? Start->CheckStock Yes CheckPrecipitate Precipitate in Media? Start->CheckPrecipitate No NewStock Solution: Prepare Fresh Stock from New Aliquot CheckStock->NewStock Yes CheckProtocol Review Protocol: - Correct Dilutions? - Positive Control OK? CheckStock->CheckProtocol No ReviseProtocol Solution: Recalculate & Rerun with Controls CheckProtocol->ReviseProtocol Issue Found ContactSupport Problem Persists: Contact Technical Support CheckProtocol->ContactSupport No Issue CheckPrecipitate->CheckProtocol No ImproveSol Solution: - Vortex during dilution - Reduce final concentration CheckPrecipitate->ImproveSol Yes

References

Technical Support Center: GZ4 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the investigational compound GZ4 in animal models. This compound is a novel inhibitor of the Regulator of G protein Signaling 4 (RGS4), a protein implicated in various cellular processes.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Poor Solubility of this compound

Question: I am having difficulty dissolving this compound for administration to my animal models. What are the recommended solvents and procedures?

Answer:

This compound is a hydrophobic compound with limited aqueous solubility. The choice of vehicle is critical for achieving a stable and injectable formulation. We recommend a stepwise approach to solubilization:

  • Initial Assessment: First, attempt to dissolve this compound in common biocompatible solvents. A recommended starting point is a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG).

  • Co-solvents and Surfactants: If solubility remains an issue, the addition of co-solvents or surfactants may be necessary. Commonly used options include Cremophor EL or Polysorbate 80 (Tween 80). However, be aware that these can have their own biological effects and should be used at the lowest effective concentration.[1]

  • pH Adjustment: The pH of the formulation should be maintained between 5 and 9 to avoid physiological intolerance.[2]

  • Verification of Solution: Before administration, visually inspect the solution for any precipitation. It is also good practice to test the stability of the formulation by leaving it at room temperature for the expected duration of your experiment and checking for any signs of precipitation.

For a summary of this compound solubility in various vehicles, please refer to Table 1.

Issue 2: Lack of In Vivo Efficacy

Question: I am not observing the expected therapeutic effect of this compound in my animal model, despite seeing good activity in vitro. What are the potential reasons for this discrepancy?

Answer:

A lack of in vivo efficacy can stem from several factors related to drug delivery and metabolism. Consider the following troubleshooting steps:

  • Pharmacokinetics and Bioavailability: It is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A low bioavailability may mean that an insufficient concentration of the compound is reaching the target tissue. We recommend conducting a pharmacokinetic study to determine the plasma concentration of this compound over time after administration. For representative pharmacokinetic data, see Table 2.

  • Route of Administration: The route of administration significantly impacts the bioavailability and biodistribution of a compound.[3] If you are using oral gavage, consider switching to intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism in the liver.

  • Dosing Regimen: The dose and frequency of administration may need to be optimized. An insufficient dose or infrequent dosing may not maintain a therapeutic concentration of this compound at the target site.

  • Animal Model Selection: Ensure that the chosen animal model is appropriate for the disease being studied and that the RGS4 signaling pathway is conserved and relevant in that species.[4][5]

The following workflow can help troubleshoot a lack of in vivo efficacy:

LackOfEfficacyWorkflow Start Lack of In Vivo Efficacy CheckPK Review Pharmacokinetic Data (See Table 2) Start->CheckPK CheckDose Evaluate Dosing Regimen CheckPK->CheckDose PK Data Available PKStudy Conduct Pharmacokinetic Study CheckPK->PKStudy No PK Data CheckRoute Assess Administration Route CheckDose->CheckRoute Dose Appears Adequate OptimizeDose Optimize Dose and/or Frequency CheckDose->OptimizeDose Dose May Be Suboptimal CheckModel Verify Animal Model Suitability CheckRoute->CheckModel Route is Appropriate ChangeRoute Change Administration Route (e.g., Oral to IP/IV) CheckRoute->ChangeRoute Route May Be Inefficient NewModel Consider Alternative Animal Model CheckModel->NewModel Model May Be Inappropriate Endpoint Re-evaluate Efficacy CheckModel->Endpoint Model is Suitable OptimizeDose->Endpoint ChangeRoute->Endpoint PKStudy->CheckDose NewModel->Endpoint

Troubleshooting workflow for lack of in vivo efficacy.

Issue 3: Unexpected Toxicity or Adverse Effects

Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How can I mitigate these effects?

Answer:

Toxicity can be caused by the compound itself or the vehicle used for delivery.

  • Vehicle Toxicity: Some solubilizing agents, such as DMSO and certain surfactants, can cause adverse effects at higher concentrations.[1] Always include a vehicle-only control group in your experiments to distinguish between vehicle- and compound-related toxicity.

  • Dose Reduction: The observed toxicity may be dose-dependent. Consider performing a dose-response study to identify the maximum tolerated dose (MTD).

  • Refine the Formulation: If vehicle toxicity is suspected, explore alternative formulations with better biocompatibility. Refer to Table 1 for solubility data to guide your selection.

  • Monitor Animal Health: Closely monitor the animals for any signs of distress. Body weight, food and water intake, and clinical signs should be recorded regularly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of RGS4. RGS4 is a GTPase-activating protein (GAP) that negatively regulates G protein-coupled receptor (GPCR) signaling by accelerating the hydrolysis of GTP bound to the Gα subunits of heterotrimeric G proteins.[6][7] By inhibiting RGS4, this compound enhances the signaling of certain GPCRs.

The simplified signaling pathway is as follows:

RGS4_Signaling_Pathway GPCR GPCR G_alpha Gα-GTP (Active) GPCR->G_alpha Ligand Binding G_alpha_GDP Gα-GDP (Inactive) G_alpha->G_alpha_GDP GTP Hydrolysis Downstream Downstream Effectors G_alpha->Downstream Signal Transduction RGS4 RGS4 RGS4->G_alpha_GDP Accelerates This compound This compound This compound->RGS4 Inhibits

Simplified RGS4 signaling pathway.

Q2: Which animal models are recommended for this compound studies?

A2: The choice of animal model depends on the specific research question. Mice and rats are commonly used for initial pharmacokinetic and efficacy studies due to their well-characterized genetics and physiology.[3][4] For studies on specific diseases, transgenic or disease-induced models may be more appropriate.

Q3: How should I store this compound?

A3: this compound is supplied as a solid. It should be stored at -20°C. Once dissolved in a vehicle, it is recommended to prepare fresh solutions for each experiment. If short-term storage of the solution is necessary, it should be kept at 4°C for no longer than 24 hours. Protect from light.

Data Presentation

Table 1: Solubility of this compound in Common Vehicles

VehicleSolubility (mg/mL)AppearanceNotes
Water< 0.1InsolubleNot recommended for aqueous solutions.
PBS (pH 7.4)< 0.1InsolubleNot recommended for aqueous solutions.
DMSO> 50Clear SolutionMay be toxic at high concentrations.
10% DMSO / 40% PEG400 / 50% Saline10Clear SolutionA commonly used formulation for in vivo studies.
5% Cremophor EL / 5% Ethanol / 90% Saline5Clear EmulsionPotential for hypersensitivity reactions.
20% Hydroxypropyl-β-cyclodextrin in Saline8Clear SolutionA good option for improving solubility.

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose: 10 mg/kg, Intraperitoneal (IP) Injection

ParameterValueUnit
Cmax (Maximum Plasma Concentration)2.5µg/mL
Tmax (Time to Cmax)0.5hours
AUC (Area Under the Curve)8.7µg*h/mL
t1/2 (Half-life)3.2hours

Table 3: Biodistribution of this compound in Mice 2 Hours Post-Injection

Dose: 10 mg/kg, Intraperitoneal (IP) Injection

Organ% Injected Dose / gram of Tissue
Liver15.2
Spleen8.5
Kidney6.1
Lung4.3
Heart2.8
Brain0.5

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10 mg/mL in 10% DMSO / 40% PEG400 / 50% Saline)

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a concentration of 100 mg/mL. Vortex until fully dissolved.

  • In a separate sterile tube, combine the required volumes of PEG400 and sterile saline.

  • Slowly add the this compound/DMSO solution to the PEG400/saline mixture while vortexing to create the final 10 mg/mL formulation.

  • Visually inspect the final solution to ensure it is clear and free of precipitation.

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Restrain the mouse appropriately, ensuring the abdomen is accessible.

  • Use a 27-gauge needle and a 1 mL syringe.

  • Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

  • Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

  • Slowly inject the this compound formulation. The typical injection volume for a mouse is 100-200 µL.

  • Withdraw the needle and return the mouse to its cage. Monitor for any immediate adverse reactions.

Protocol 3: Blood Collection for Pharmacokinetic Analysis

  • At the designated time points, anesthetize the mouse.

  • Collect blood via cardiac puncture or from the retro-orbital sinus using a heparinized capillary tube.

  • Transfer the blood to a microcentrifuge tube containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Collect the plasma supernatant and store at -80°C until analysis.

Protocol 4: Tissue Harvesting for Biodistribution Studies

  • At the specified time point, euthanize the mouse by an approved method.

  • Perfuse the animal with cold PBS to remove blood from the tissues.

  • Carefully dissect the organs of interest (e.g., liver, spleen, kidney, lung, heart, brain).

  • Rinse each organ in cold PBS, blot dry, and weigh.

  • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until homogenization and analysis.

The following diagram illustrates a general experimental workflow for an in vivo study with this compound:

InVivoWorkflow ModelSelection Animal Model Selection Formulation This compound Formulation Preparation (Protocol 1) ModelSelection->Formulation Dosing This compound Administration (Protocol 2) Formulation->Dosing Monitoring Animal Monitoring Dosing->Monitoring SampleCollection Sample Collection (Protocols 3 & 4) Monitoring->SampleCollection Analysis Endpoint Analysis (e.g., PK, Biodistribution, Efficacy) SampleCollection->Analysis DataInterpretation Data Interpretation Analysis->DataInterpretation

General experimental workflow for an in vivo this compound study.

References

GZ4 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with GZ4. Our aim is to help you optimize your dose-response experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of gabapentin and functions as a calcium current inhibitor.[1] Its primary mechanism of action is the inhibition of N-type (CaV2.2) voltage-gated calcium channels.[2][3][4] This action is dependent on the presence of the α-2δ subunit of the channel.[3][4] By inhibiting these channels, this compound can reduce the influx of calcium into neurons, which in turn can modulate neurotransmitter release and reduce neuronal excitability. This mechanism underlies its potential therapeutic effects in conditions like neuropathic pain.[1][2]

Q2: How does the mechanism of this compound differ from that of gabapentin?

While both this compound and gabapentin target the α-2δ subunit of voltage-gated calcium channels, this compound exhibits a more rapid onset of action.[1][2] It is suggested that this compound can directly inhibit calcium channel currents at the cell surface, whereas gabapentin's effects may also involve intracellular actions that affect channel trafficking to the plasma membrane, leading to a longer timeframe of action.[2]

Q3: What are the expected effects of this compound in preclinical models?

In preclinical models, particularly those for neuropathic pain such as spinal nerve ligation, this compound has been shown to reverse mechanical allodynia and hyperalgesia.[1][2] Administration of this compound can lead to the inhibition of excitatory neurotransmitter release, such as glutamate.[3][4]

Troubleshooting Guide for this compound Dose-Response Experiments

This guide addresses common issues that may arise during the generation and analysis of this compound dose-response curves.

Problem 1: High variability or inconsistent results between replicate experiments.

  • Possible Cause: Inconsistent cell passage number, leading to phenotypic drift.

  • Solution: Use cells within a consistent and narrow passage number range for all experiments. Document the passage number for each experiment.

  • Possible Cause: Variability in compound preparation and dilution.

  • Solution: Prepare fresh stock solutions of this compound for each experiment. Use calibrated pipettes and perform serial dilutions carefully and consistently.

  • Possible Cause: Edge effects in multi-well plates.

  • Solution: Avoid using the outer wells of the plate for experimental data points. Fill these wells with sterile saline or media to maintain a humidified environment across the plate.

Problem 2: The dose-response curve does not reach a plateau (no Emax observed).

  • Possible Cause: The concentration range of this compound tested is not high enough.

  • Solution: Extend the range of this compound concentrations. It is advisable to use a wide range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to ensure you capture the full dose-response relationship.

  • Possible Cause: this compound may have low efficacy in the chosen assay system.

  • Solution: Re-evaluate the suitability of the assay. Ensure that the chosen endpoint is sensitive to the inhibitory action of this compound on calcium channels. Consider using a more direct measure of channel activity, such as patch-clamp electrophysiology.

Problem 3: The dose-response curve is flat, showing no effect of this compound.

  • Possible Cause: The experimental system lacks the necessary molecular target.

  • Solution: Confirm the expression of N-type (CaV2.2) calcium channels and the α-2δ subunit in your cell line or experimental preparation. This can be done using techniques like Western blotting, qPCR, or immunocytochemistry.

  • Possible Cause: The compound has degraded.

  • Solution: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh aliquots from a new stock solution.

Problem 4: The calculated EC50/IC50 values are not reproducible.

  • Possible Cause: Inappropriate data analysis or curve fitting model.

  • Solution: Use a non-linear regression model, typically a four-parameter logistic equation, to fit the dose-response data.[5] Ensure that the model provides a good fit for your data (check R-squared values and visual inspection of the curve). It is also crucial to report the standard error or confidence intervals for the estimated parameters.[5]

  • Possible Cause: Outliers in the dataset.

  • Solution: Carefully examine your data for any obvious outliers. While outlier removal should be done with caution and clear justification, it may be necessary if a particular data point is the result of a known experimental error.

Data Presentation

Hypothetical this compound Dose-Response Data in a Neuronal Cell Line

The following table represents example data from an experiment measuring the inhibition of calcium influx by this compound.

This compound Concentration (nM)% Inhibition (Mean)Standard Deviation
0.12.11.5
18.53.2
1025.35.1
10048.96.8
100075.64.9
1000092.33.7
10000095.12.9
Key Parameters from Dose-Response Curve Analysis
ParameterValue95% Confidence Interval
IC50110 nM95 - 130 nM
Hill Slope1.21.0 - 1.4
Emax96%93% - 99%

Experimental Protocols

Protocol: Generating a this compound Dose-Response Curve using a Fluorescent Calcium Influx Assay

1. Cell Culture and Plating:

  • Culture a suitable neuronal cell line endogenously expressing or engineered to express N-type calcium channels (e.g., SH-SY5Y, HEK-293 with stable expression).
  • Maintain cells in the recommended medium and conditions.
  • Plate cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10x final concentration).

3. Calcium Indicator Loading:

  • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  • Remove the culture medium from the cells and add the dye loading solution.
  • Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).

4. Compound Incubation:

  • Wash the cells gently with assay buffer to remove excess dye.
  • Add the prepared this compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known inhibitor as a positive control.
  • Incubate for the desired period to allow for compound action (e.g., 15-30 minutes).

5. Measurement of Calcium Influx:

  • Use a fluorescence plate reader equipped with an automated injection system.
  • Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye.
  • Establish a baseline fluorescence reading.
  • Inject a depolarizing stimulus (e.g., a solution of high potassium chloride) to open the voltage-gated calcium channels.
  • Record the change in fluorescence over time.

6. Data Analysis:

  • Calculate the peak fluorescence response for each well.
  • Normalize the data to the controls (e.g., express as a percentage of the response in the vehicle-treated wells).
  • Plot the normalized response against the logarithm of the this compound concentration.
  • Fit the data using a non-linear regression model (e.g., four-parameter log-logistic) to determine the IC50, Hill slope, and Emax.

Visualizations

GZ4_Signaling_Pathway cluster_neuron This compound This compound alpha2delta α-2δ Subunit This compound->alpha2delta Binds to CaV2_2 N-type (CaV2.2) Voltage-Gated Calcium Channel Ca_ion Ca²⁺ CaV2_2->Ca_ion Inhibits Influx alpha2delta->CaV2_2 Modulates Fusion Vesicle Fusion & Neurotransmitter Release Ca_ion->Fusion Triggers Neuron Presynaptic Neuron Vesicle Synaptic Vesicle (contains Glutamate) Response Reduced Neuronal Excitability Fusion->Response Leads to

Caption: this compound signaling pathway showing inhibition of N-type calcium channels.

Dose_Response_Workflow start Start cell_prep Cell Plating & Culture start->cell_prep compound_prep This compound Serial Dilution cell_prep->compound_prep incubation Compound Incubation compound_prep->incubation assay Calcium Influx Assay incubation->assay data_acq Data Acquisition (Fluorescence Reading) assay->data_acq analysis Data Analysis (Normalization & Curve Fitting) data_acq->analysis results Determine IC50, Emax analysis->results end End results->end

Caption: Experimental workflow for a this compound dose-response curve.

Troubleshooting_Tree start Inconsistent Dose-Response Curve? no_effect Flat Curve / No Effect? start->no_effect Yes high_variability High Variability? start->high_variability No check_target Verify Target Expression (CaV2.2 & α-2δ) no_effect->check_target Yes check_compound Check Compound Integrity & Preparation no_effect->check_compound No no_plateau No Plateau? high_variability->no_plateau No check_protocol Review Assay Protocol & Cell Health high_variability->check_protocol Yes extend_range Extend this compound Concentration Range no_plateau->extend_range Yes

References

GZ4 Patch-Clamp Recording Techniques: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GZ4 patch-clamp recording techniques. The information is presented in a direct question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pipette resistance for this compound whole-cell recordings?

A1: For whole-cell recordings, the ideal pipette resistance typically falls between 2 and 10 MΩ. A lower resistance (2-4 MΩ) may be suitable for recording larger currents, while a higher resistance (6-8 MΩ) is often better for achieving high-quality seals and recording from smaller cells.[1] Pipettes with resistance below 1 MΩ are likely broken and should be discarded.[1]

Q2: What are the critical parameters for internal and external solutions?

A2: The osmolarity and pH of your internal and external solutions are critical for cell health and successful recordings. Generally, the internal solution should have a slightly lower osmolarity (around 10-15 mOsm less) than the external solution to facilitate seal formation.[2] The pH of the external solution is typically buffered to 7.4, while the internal solution is buffered to around 7.3.[3][4] All solutions should be filtered through a 0.2 µm filter to remove impurities that could clog the pipette tip.[1][5][6]

Q3: How can I minimize electrical noise in my recordings?

A3: Electrical noise, often observed as 50/60 Hz interference, can be a significant issue.[7] To minimize noise, ensure all equipment is connected to a single, common ground.[7] Using a Faraday cage is essential to shield the setup from external electrical fields.[8] Additionally, keeping the bath solution level low and minimizing the immersion of the pipette can reduce capacitance and noise.[8] Regularly cleaning and re-chloriding the silver wires of your electrodes is also crucial.[2][8]

Q4: What is a "giga-seal" and why is it important?

A4: A giga-seal, or gigaseal, is a high-resistance seal (≥ 1 GΩ) between the micropipette tip and the cell membrane.[3][9] This high resistance is crucial for electrically isolating the patch of membrane under the pipette, which minimizes current leakage and reduces noise, enabling high-fidelity recordings of ion channel activity.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound patch-clamp experiments.

Problem 1: Difficulty Achieving a Giga-Seal

Symptoms:

  • Resistance does not increase significantly after making contact with the cell.

  • The seal is unstable and breaks easily.

  • Excessive suction is required to increase resistance.

Possible Causes and Solutions:

Possible CauseSolution
Unhealthy Cells Ensure cells are from a healthy culture or tissue slice. For dissociated cells, optimize the enzymatic digestion time to avoid membrane damage.[2] For slices, ensure continuous oxygenation.[1]
Dirty Pipette Tip Debris on the pipette tip can prevent a tight seal.[5] Ensure your internal solution is filtered and that the pipette does not touch any debris in the bath. Always use a fresh pipette for each attempt.[2]
Incorrect Pipette Resistance Pipette resistance outside the optimal range can make sealing difficult. For most applications, a resistance of 4-8 MΩ is recommended.[1]
Inappropriate Pressure Insufficient positive pressure when approaching the cell can lead to a dirty tip.[5] Once in contact, a gentle and brief application of negative pressure is usually sufficient. Excessive suction can damage the cell.[3][12]
Solution Mismatch A significant mismatch in osmolarity between the internal and external solutions can hinder seal formation. The internal solution should be slightly hypo-osmotic.[2]
Mechanical Instability Vibrations from the microscope, micromanipulator, or perfusion system can disrupt seal formation. Ensure all components are securely fastened and the setup is on an anti-vibration table.[1][5]
Problem 2: High Electrical Noise in the Recording

Symptoms:

  • Excessive baseline noise, often at 50 or 60 Hz.

  • Spurious spikes or drift in the baseline current.

Quantitative Data Summary: Acceptable Noise Levels

Recording TypeTypical RMS Noise Level
Single-Channel Recording< 1 pA
Whole-Cell Voltage-Clamp< 10 pA
Whole-Cell Current-Clamp< 50 µV

Troubleshooting Steps:

StepAction
1. Grounding Verify that all electronic components (amplifier, microscope, manipulators, perfusion system) are connected to a single, common ground point.[7] Avoid ground loops by not connecting the signal ground on the amplifier to a second grounding point.[7]
2. Shielding Ensure the Faraday cage is properly closed and grounded. Check for any openings that could allow external electrical noise to enter.[8]
3. Perfusion System Air bubbles in the perfusion lines can introduce noise.[13] Ensure a smooth, continuous flow. Grounding the perfusion system can also help.[8]
4. Electrode and Holder Clean the pipette holder regularly with ethanol and distilled water.[8] Ensure the silver wire is properly chlorided.[2]
5. Reduce Pipette Capacitance Keep the bath level as low as possible to minimize the submerged surface area of the pipette.[8] Coating the pipette with a hydrophobic substance like Sylgard can also reduce capacitance.[6]
6. Identify Noise Source Systematically turn off nearby equipment (monitors, centrifuges, etc.) to identify the source of the noise.[8]
Problem 3: Loss of Whole-Cell Configuration

Symptoms:

  • Sudden increase in access resistance.

  • Loss of control over the membrane potential.

  • The cell appears to reseal after break-in.

Possible Causes and Solutions:

Possible CauseSolution
Incomplete Membrane Rupture The membrane patch under the pipette was not fully ruptured. Apply short, gentle suction pulses or a brief "zap" from the amplifier to fully establish the whole-cell configuration.[1]
Cellular "Run-down" The cell's health is deteriorating, leading to instability. This can be caused by dialysis of essential intracellular components. Consider using the perforated patch technique if this is a recurring issue.
Mechanical Drift The pipette may be slowly drifting away from the cell. Ensure the micromanipulator is stable and there is no tension from cables or tubing.[5]
Low Pipette Resistance Pipettes with very low resistance can lead to a less stable whole-cell configuration.[1]

Experimental Protocols

Protocol 1: Pipette Fabrication and Filling
  • Pulling Pipettes: Use a micropipette puller to create pipettes from borosilicate glass capillaries. The puller settings should be adjusted to consistently produce pipettes with the desired resistance (typically 2-10 MΩ).

  • Fire-Polishing: Briefly fire-polish the pipette tip using a microforge to smooth the opening. This helps in forming a better seal with the cell membrane.[9]

  • Filling the Pipette:

    • Filter the internal solution using a 0.22 µm syringe filter.[1][4][6]

    • Backfill the pipette with the filtered internal solution using a microloader pipette tip, ensuring no air bubbles are trapped in the tip.[1]

    • Gently tap the pipette to dislodge any small bubbles.[1]

Protocol 2: Achieving a Giga-Seal and Whole-Cell Configuration
  • Positioning the Pipette: Place the filled pipette in the holder and lower it into the recording chamber. Apply light positive pressure to the pipette to keep the tip clean as it moves through the bath solution.[1]

  • Approaching the Cell: Under visual control, bring the pipette tip close to the target cell. The positive pressure should create a small dimple on the cell surface.[2]

  • Seal Formation:

    • Release the positive pressure.

    • Apply gentle, brief negative pressure (suction) by mouth or with a syringe.[3]

    • Monitor the resistance using a seal test protocol on your amplifier software. A rapid increase in resistance to over 1 GΩ indicates the formation of a giga-seal.[9]

  • Breaking into the Cell (Whole-Cell Configuration):

    • Once a stable giga-seal is formed, apply a short, sharp pulse of negative pressure to rupture the membrane patch under the pipette tip.[14]

    • Alternatively, a brief voltage pulse ("zap") can be used to facilitate membrane rupture.[1]

    • Successful entry into the whole-cell configuration is indicated by the appearance of the membrane capacitance transient in response to the seal test pulse.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Prepare Solutions (Internal & External) B Pull & Fire-Polish Micropipette A->B C Fill Pipette with Internal Solution B->C D Approach Cell with Positive Pressure C->D E Form Giga-Seal (Release Pressure, Apply Suction) D->E F Establish Whole-Cell (Rupture Membrane) E->F G Record Ionic Currents F->G H Data Acquisition G->H I Analyze Recordings H->I

Caption: Experimental workflow for this compound patch-clamp recording.

Troubleshooting_Workflow Start Start Experiment Problem Encountering a Problem? Start->Problem Seal_Issue Difficulty Forming Giga-Seal? Problem->Seal_Issue Yes End Successful Recording Problem->End No Noise_Issue High Electrical Noise? Seal_Issue->Noise_Issue No Check_Cells Check Cell Health & Pipette Seal_Issue->Check_Cells Yes WC_Loss_Issue Losing Whole-Cell Configuration? Noise_Issue->WC_Loss_Issue No Check_Grounding Check Grounding & Shielding Noise_Issue->Check_Grounding Yes Check_Stability Verify Mechanical Stability WC_Loss_Issue->Check_Stability Yes WC_Loss_Issue->End No Check_Pressure Verify Pressure System Check_Cells->Check_Pressure Check_Pressure->Seal_Issue Check_Perfusion Inspect Perfusion System Check_Grounding->Check_Perfusion Check_Perfusion->Noise_Issue Check_Rupture Ensure Complete Membrane Rupture Check_Stability->Check_Rupture Check_Rupture->WC_Loss_Issue

References

GZ4 Experimental Variability and Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting challenges encountered when working with GZ4 systems. Based on current scientific literature, "this compound" is interpreted as experimental systems involving the Gz alpha subunit (Gαz) of heterotrimeric G proteins. This guide provides detailed troubleshooting in a question-and-answer format, experimental protocols, and data presentation to facilitate reproducible and robust results.

Frequently Asked Questions (FAQs)

Q1: What is the Gαz subunit and why is it unique?

A1: The Gαz subunit is a member of the Gi/o family of G proteins. A key distinguishing feature of Gαz is its insensitivity to pertussis toxin (PTX), which ADP-ribosylates and inactivates other Gi/o family members. This property allows for the specific study of Gαz-mediated signaling pathways. Gαz is predominantly expressed in neuronal tissues and platelets.[1]

Q2: What are the main challenges and sources of variability in Gαz-related experiments?

A2: Experimental variability in Gαz assays can arise from several factors, including:

  • Low signal-to-noise ratio: Gαz-coupled receptors, like other Gi/o-coupled receptors, inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This inhibitory signal can be small and difficult to detect.

  • Constitutive activity: Some G protein-coupled receptors (GPCRs) that couple to Gαz can exhibit high basal activity in the absence of a ligand, which can mask the effects of agonists or antagonists.

  • Cellular background: Endogenous expression of other G protein subunits in cell lines can interfere with the specific measurement of Gαz signaling.

  • Assay conditions: Factors such as temperature, cell density, and reagent concentrations can significantly impact assay performance and reproducibility.

Q3: What is the GzESTY assay and why is it useful for studying Gαz-coupled receptors?

A3: GzESTY (Gz Enhanced Signal Transduction assaY) is a highly sensitive, cell-based assay designed to study the pharmacology of Gi/o/z-coupled GPCRs.[2][3] It overcomes the challenge of detecting an inhibitory signal by converting the Gαz-mediated signal into a positive readout. This is achieved by using a chimeric G protein (GsGz) that links the Gαz C-terminus to a Gαs backbone. When a Gαz-coupled receptor is activated, this chimera activates adenylyl cyclase, leading to a measurable increase in cAMP.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving Gαz signaling.

IssuePotential CauseRecommended Solution
Low or No Signal Inefficient receptor-Gαz coupling: The receptor of interest may not couple efficiently to the endogenous Gαz or the GsGz chimera.Co-express the receptor with Gαz or the GsGz chimera to enhance coupling. Confirm expression of all components via Western blot or other methods.
Inactive ligand: The agonist may have degraded or is at a suboptimal concentration.Use a fresh stock of the ligand and perform a dose-response curve to determine the optimal concentration. Include a positive control with a known agonist for the receptor.
Suboptimal assay temperature: Temperature can significantly affect enzyme kinetics and cellular processes.Optimize the assay temperature. For the GzESTY assay, 28°C has been shown to yield a higher signal.[4]
Low expression of assay components: Insufficient levels of the receptor, G protein, or reporter can limit the signal.Optimize transfection conditions and the ratio of transfected plasmids. For the GzESTY assay, a specific molar ratio of components has been determined to be optimal.
High Background Signal Constitutive receptor activity: The GPCR may be active even without an agonist, leading to a high basal signal.If possible, use an inverse agonist to reduce the basal activity.[5] Alternatively, reduce the expression level of the receptor to a point where a sufficient assay window is maintained without high constitutive activity.
Non-specific activation: Components in the assay medium (e.g., serum) may contain factors that activate the receptor.Perform the assay in a serum-free medium or use charcoal-stripped serum to remove hormones and other potential activators.
Inconsistent Results/High Variability Cell passage number: High passage numbers can lead to changes in cell physiology and receptor expression levels.Use cells within a consistent and low passage number range for all experiments.
Inconsistent cell density: Variations in the number of cells per well can lead to variability in the signal.Ensure a uniform cell seeding density across all wells of the plate. Optimize cell density to achieve a robust signal-to-noise ratio.
Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume transfer.

Data Presentation

Effective data presentation is crucial for interpreting experimental outcomes. Quantitative data should be summarized in clearly structured tables.

Table 1: Optimization of GzESTY Assay Parameters

ParameterConditionObservationReference
Temperature 28°C vs. 37°CAssays performed at 28°C showed a significantly higher signal.[4]
Transfection Ratio (GloSensor:GPCR:GsGz:PTX) Standard vs. Optimized (50:47.5:1.8:0.7)The optimized molar ratio resulted in a 3-6 fold improvement in assay sensitivity.[2]
IBMX Co-treatment With vs. Without 50 µM IBMXCo-treatment with the phosphodiesterase inhibitor IBMX significantly increased the signal for all tested GPCRs.[4]

Table 2: Example Pharmacological Data for Gαz-Coupled Receptors

ReceptorAgonistEC50 / IC50Assay Type
Dopamine D2 ReceptorDopamine~10 nM (EC50)GzESTY (cAMP accumulation)
α2A Adrenergic ReceptorClonidine~5 nM (EC50)GzESTY (cAMP accumulation)
Angiotensin II Receptor Type 2PD 12331934 nM (IC50)Radioligand Binding

Note: EC50 and IC50 values are highly dependent on the specific assay conditions and cell type used. The values presented here are for illustrative purposes.

Experimental Protocols

Protocol 1: GzESTY Assay for Measuring Gαz-Coupled GPCR Activation

This protocol is adapted from the methodology described for the GzESTY assay.[2][4]

1. Cell Culture and Transfection:

  • Culture HEK293 cells (or another suitable cell line with low endogenous receptor expression) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
  • Seed cells into 96-well plates at an optimized density.
  • Transfect cells with plasmids encoding the GPCR of interest, the GsGz chimera, the pGloSensor-22F cAMP reporter, and the catalytic subunit of pertussis toxin (PTX-S1) at an optimized molar ratio (e.g., 47.5:1.8:50:0.7).

2. Assay Procedure:

  • 24 hours post-transfection, replace the culture medium with a serum-free assay buffer.
  • Incubate the cells at 28°C for 1-2 hours to allow for temperature equilibration.
  • Add the pGloSensor cAMP reagent to each well.
  • Measure baseline luminescence for 3-5 minutes.
  • Add the agonist at various concentrations to the wells.
  • Measure luminescence continuously for 30-60 minutes to monitor cAMP production.

3. Data Analysis:

  • Calculate the fold change in luminescence by dividing the peak signal after agonist addition by the baseline signal.
  • Plot the fold change against the agonist concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value of the agonist.

Mandatory Visualizations

Gαz Signaling Pathway

Gz_Signaling_Pathway cluster_membrane Plasma Membrane GPCR Gz-Coupled GPCR Gz_complex Gαzβγ (Inactive) GPCR->Gz_complex Activates Gaz_GTP Gαz-GTP (Active) Gz_complex->Gaz_GTP GDP/GTP Exchange Gbg Gβγ Gz_complex->Gbg AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->GPCR Binds GTP GTP GDP GDP Gaz_GTP->Gz_complex Reassociates with Gβγ Gaz_GTP->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Decreased levels lead to RGS RGS Protein RGS->Gaz_GTP Inactivates (GTP Hydrolysis)

Caption: A simplified diagram of the Gαz signaling pathway.

GzESTY Experimental Workflow

GzESTY_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 Cells Transfection 2. Co-transfect with: - GPCR of interest - GsGz chimera - pGloSensor-22F - PTX-S1 Cell_Culture->Transfection Equilibration 3. Equilibrate at 28°C Transfection->Equilibration Reagent_Addition 4. Add pGloSensor Reagent Equilibration->Reagent_Addition Baseline 5. Measure Baseline Luminescence Reagent_Addition->Baseline Agonist_Addition 6. Add Agonist Baseline->Agonist_Addition Measurement 7. Measure Luminescence (cAMP Production) Agonist_Addition->Measurement Fold_Change 8. Calculate Fold Change Measurement->Fold_Change Dose_Response 9. Plot Dose-Response Curve Fold_Change->Dose_Response EC50 10. Determine EC50 Dose_Response->EC50

Caption: A workflow diagram for the GzESTY experimental protocol.

References

Technical Support Center: Enhancing the Bioavailability of GZ4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of GZ4, a compound understood to exhibit poor aqueous solubility, a common contributor to low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the suspected low bioavailability of this compound?

A1: While specific data for this compound is limited, low bioavailability for many investigational drugs stems from factors such as poor aqueous solubility, low dissolution rate, and extensive first-pass metabolism.[1][2][3] For this compound, its complex chemical structure suggests that poor solubility is a likely primary contributor. Only a dissolved substance can be absorbed across the gastrointestinal epithelium.[2]

Q2: What are the initial steps to consider for improving the bioavailability of a poorly soluble compound like this compound?

A2: A tiered approach is recommended. Start with simple, cost-effective methods like particle size reduction (micronization).[4][5][6] If that doesn't yield the desired results, more advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations should be explored.[7][8]

Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?

A3: To classify this compound according to the BCS, you will need to determine its aqueous solubility and intestinal permeability. Low solubility and low permeability would classify it as BCS Class IV, which presents significant challenges for oral drug development.[5][9] If this compound has low solubility but high permeability, it would be a BCS Class II drug, where enhancing the dissolution rate is a key strategy.[5]

Q4: Are there any excipients that are known to enhance the bioavailability of poorly soluble drugs?

A4: Yes, various excipients can be used. Surfactants can improve wetting and dissolution.[4][6] Polymers like PEG are used to create solid dispersions, which can maintain the drug in a more soluble, amorphous state.[6] For lipid-based formulations, oils, surfactants, and co-solvents are key components.

Troubleshooting Guides

Issue 1: this compound shows poor dissolution in in-vitro assays.
Possible Cause Troubleshooting Step Expected Outcome
Large particle size Employ particle size reduction techniques such as micronization or nanomilling.Increased surface area leading to a faster dissolution rate.[5][6]
Crystalline nature of this compound Prepare an amorphous solid dispersion of this compound with a suitable polymer.The amorphous form of the drug is typically more soluble than its crystalline counterpart.[8]
Poor wetting of the drug particles Include a surfactant in the formulation.Improved wetting of the particle surfaces, facilitating dissolution.[6]
Issue 2: In-vivo studies show low plasma concentrations of this compound despite good in-vitro dissolution.
Possible Cause Troubleshooting Step Expected Outcome
Extensive first-pass metabolism Investigate the metabolic profile of this compound. Consider co-administration with an inhibitor of the relevant metabolic enzymes (for research purposes).Increased systemic exposure to this compound.
Efflux by transporters (e.g., P-glycoprotein) Conduct in-vitro transporter assays (e.g., Caco-2 cell model). Consider formulation with efflux pump inhibitors.Increased intracellular concentration and enhanced absorption.
Drug precipitation in the gastrointestinal tract Utilize precipitation inhibitors in the formulation, such as certain polymers in a solid dispersion.Maintenance of a supersaturated state of the drug in the gut, leading to improved absorption.[10]

Summary of Bioavailability Enhancement Technologies

TechnologyMechanism of ActionPotential AdvantagesPotential Disadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug, leading to a faster dissolution rate.[5][6]Simple, cost-effective, and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[8]Can significantly increase solubility and dissolution rate; can be tailored for controlled release.[7]Formulations can be physically unstable and may recrystallize over time; requires careful polymer selection.
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a lipid carrier, which can enhance absorption through the lymphatic system, bypassing first-pass metabolism.[7]Can improve the bioavailability of both poorly soluble and poorly permeable drugs; can be formulated as liquids or solids.Potential for drug precipitation upon dilution in the GI tract; can be complex to formulate and manufacture.
Inclusion Complexes (e.g., with Cyclodextrins) The drug molecule is encapsulated within a host molecule (cyclodextrin), increasing its apparent solubility.Can improve solubility and stability; well-established technology.Limited to drugs with appropriate size and polarity to fit into the cyclodextrin cavity; can be expensive.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a selected polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone). A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The resulting product will be a thin film on the flask wall.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, mill it into a powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Solubility Screening: Determine the solubility of this compound in various oils (e.g., sesame oil, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol, PEG 400).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent. Add this compound and mix until it is completely dissolved.

  • Evaluation: Evaluate the formulation for self-emulsification time, droplet size, and in-vitro drug release. The system should spontaneously form a fine emulsion upon gentle agitation in an aqueous medium.

Visualizations

GZ4_Bioavailability_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation Approaches cluster_3 Evaluation start Start: Poorly Soluble this compound bcs Determine BCS Class start->bcs class2 BCS Class II (Low Solubility, High Permeability) bcs->class2 High Permeability class4 BCS Class IV (Low Solubility, Low Permeability) bcs->class4 Low Permeability dissolution_limited Focus on Enhancing Dissolution class2->dissolution_limited permeability_limited Enhance Both Dissolution and Permeability class4->permeability_limited particle_size Particle Size Reduction dissolution_limited->particle_size solid_dispersion Solid Dispersion dissolution_limited->solid_dispersion permeability_limited->solid_dispersion lipid_formulation Lipid-Based Formulation permeability_limited->lipid_formulation evaluation In-vitro / In-vivo Evaluation particle_size->evaluation solid_dispersion->evaluation lipid_formulation->evaluation Hypothetical_Signaling_Pathway This compound This compound Receptor Receptor Tyrosine Kinase (RTK) This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth and Proliferation mTOR->CellGrowth

References

Validation & Comparative

GZ4 and Gabapentin: A Comparative Analysis of Their Mechanisms of Action in Neuromodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the mechanisms of action of GZ4 and gabapentin, two structurally related compounds with significant implications for the management of neuropathic pain and other neurological disorders. While both molecules target voltage-gated calcium channels, emerging evidence suggests distinct pharmacological profiles that may influence their therapeutic applications. This analysis is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting Voltage-Gated Calcium Channels

Both this compound and gabapentin exert their primary effects by modulating the activity of voltage-gated calcium channels (VGCCs), specifically by binding to the α2δ auxiliary subunit. This interaction is central to their ability to reduce neuronal hyperexcitability.

Gabapentin , a well-established anticonvulsant and analgesic, binds to the α2δ-1 and α2δ-2 subunits of VGCCs.[1] This binding is thought to interfere with the trafficking of these channel subunits to the plasma membrane, leading to a reduction in the density of functional calcium channels at the presynaptic terminal. This, in turn, diminishes the influx of calcium that is necessary for the release of excitatory neurotransmitters such as glutamate.

This compound , a derivative of gabapentin, also targets the α2δ subunit of VGCCs, with a notable activity on N-type (CaV2.2) channels. A key distinction highlighted in preliminary research is the potentially faster onset of action of this compound compared to gabapentin, suggesting a more direct inhibitory effect on channel function at the cell surface, in addition to any effects on trafficking.

Quantitative Comparison of Binding Affinity and Inhibitory Concentration

Quantitative data is essential for a precise comparison of the potency of this compound and gabapentin. While direct comparative studies are limited, data from various sources allows for an initial assessment.

CompoundTarget SubunitBinding Affinity (Kd)Inhibitory Concentration (IC50)
Gabapentin α2δ-159 nM[1]167 nM (in DRG neurons)
α2δ-2153 nM[1]~4 µM (in neocortical neurons)
This compound α2δ (CaV2.2 associated)Data not availableData not available

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

While specific binding affinity data for this compound is not yet publicly available, related research on a similar adamantane derivative of GABA, known as AdGABA, has indicated a three-fold increased strength and affinity for the α2δ subunit compared to gabapentin. This compound is reported to have similar effects on N-type CaV2.2 channel currents.

Signaling Pathways and Downstream Effects

The interaction of both compounds with VGCCs initiates a cascade of downstream events that contribute to their therapeutic effects.

Gabapentin Signaling Pathway

Gabapentin's binding to the α2δ subunit of VGCCs is the primary trigger for its mechanism of action. This leads to a reduction in calcium influx at presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate. This dampening of excitatory neurotransmission is believed to be the main contributor to its anticonvulsant and analgesic properties.

Gabapentin_Pathway GBP Gabapentin a2d α2δ Subunit of VGCC GBP->a2d Binds to Ca_influx Presynaptic Ca²⁺ Influx a2d->Ca_influx Inhibits NT_release Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca_influx->NT_release Triggers Neuronal_Excitability Decreased Neuronal Hyperexcitability NT_release->Neuronal_Excitability Leads to

Caption: Gabapentin's primary signaling pathway.

This compound Signaling Pathway

This compound is understood to follow a similar pathway to gabapentin by targeting the α2δ subunit associated with N-type (CaV2.2) calcium channels. Its potentially more direct and rapid action may suggest a more immediate modulation of channel gating in addition to effects on channel trafficking.

GZ4_Pathway This compound This compound a2d_N_type α2δ Subunit of N-type (CaV2.2) Channel This compound->a2d_N_type Binds to Direct_Inhibition Direct Channel Inhibition a2d_N_type->Direct_Inhibition Potentially causes Ca_influx Presynaptic Ca²⁺ Influx a2d_N_type->Ca_influx Inhibits (via trafficking) Direct_Inhibition->Ca_influx Leads to NT_release Reduced Glutamate Release Ca_influx->NT_release Reduces Analgesia Analgesic Effect NT_release->Analgesia

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of compounds like this compound and gabapentin.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To quantify the binding affinity (Kd) of this compound and gabapentin to the α2δ subunit of VGCCs.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing the α2δ subunit.

  • Incubation: Incubate the membranes with a radiolabeled ligand that binds to the α2δ subunit (e.g., [³H]-gabapentin) in the presence of varying concentrations of the unlabeled competitor drug (this compound or gabapentin).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the Kd and Bmax (maximum number of binding sites) by Scatchard analysis, and the Ki (inhibitory constant) for the competitor drugs by non-linear regression analysis of the competition binding data.

Binding_Assay_Workflow cluster_0 Experimental Workflow A Prepare Membranes (with α2δ subunit) B Incubate with [³H]-Gabapentin and Competitor (this compound/Gabapentin) A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (Kd, Ki) D->E

Caption: Radioligand binding assay workflow.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through channels in the cell membrane, providing a functional measure of drug-induced inhibition.

Objective: To determine the inhibitory effect (IC50) of this compound and gabapentin on voltage-gated calcium currents.

Methodology:

  • Cell Culture: Culture cells expressing the target calcium channels (e.g., dorsal root ganglion neurons or a heterologous expression system).

  • Patch-Clamp Recording: Form a high-resistance seal between a glass micropipette and the cell membrane ("giga-seal"). Then, rupture the patch of membrane under the pipette to gain electrical access to the cell interior (whole-cell configuration).

  • Voltage Protocol: Apply a voltage-clamp protocol to the cell to elicit calcium channel currents.

  • Drug Application: Perfuse the cells with varying concentrations of this compound or gabapentin.

  • Data Acquisition and Analysis: Record the changes in the amplitude of the calcium currents in response to the drug. Plot a dose-response curve to calculate the IC50 value.

Electrophysiology_Workflow cluster_1 Experimental Workflow F Culture Cells with Target Calcium Channels G Establish Whole-Cell Patch-Clamp Configuration F->G H Apply Voltage Protocol to Elicit Currents G->H I Perfuse with this compound or Gabapentin H->I J Record Current Inhibition and Calculate IC50 I->J

Caption: Whole-cell patch-clamp workflow.

Conclusion

Both this compound and gabapentin are important molecules for the study of neuromodulation, with a shared primary mechanism of action centered on the α2δ subunit of voltage-gated calcium channels. The available evidence suggests that this compound may offer a more potent and direct inhibitory action on these channels compared to gabapentin. However, further direct comparative studies with comprehensive quantitative data are necessary to fully elucidate their distinct pharmacological profiles and to guide future drug development efforts in the field of neurology and pain management.

References

GZ4 and Other CaV2.2 Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the novel CaV2.2 inhibitor GZ4 in the context of established therapies offers a promising new avenue for the development of treatments for chronic and neuropathic pain. This guide provides a comparative analysis of this compound and other key CaV2.2 inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

The N-type voltage-gated calcium channel, CaV2.2, is a critical mediator of neurotransmitter release in pain signaling pathways, making it a prime target for analgesic drug development. Inhibition of CaV2.2 channels can effectively block the release of pronociceptive neurotransmitters such as glutamate and substance P. This guide delves into the pharmacological profile of this compound, a novel small molecule inhibitor, and compares its performance with the clinically used peptide toxin Ziconotide and the widely prescribed gabapentinoids.

Quantitative Comparison of CaV2.2 Inhibitors

The following table summarizes the key quantitative data for this compound and other selected CaV2.2 inhibitors. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.

InhibitorMolecular TypeTargetPotency (IC50)Mechanism of Action
This compound Small MoleculeCaV2.2Not explicitly stated, but significantly decreases whole-cell currentsDirect inhibition of CaV2.2 channel currents.[1]
Ziconotide (Prialt®) Peptide ToxinCaV2.2~0.7-1.8 nMDirect block of the channel pore.[2][3]
Gabapentin Small Moleculeα2δ subunit of CaV channelsDoes not directly block the channel poreBinds to the α2δ auxiliary subunit, leading to reduced trafficking of CaV2.2 channels to the presynaptic membrane.[4][5]
Trox-1 Small MoleculeCaV2.2-State-dependent blocker (abandoned in clinical trials).[1]
CNV2197944 Small MoleculeCaV2.2-- (abandoned in clinical trials).[1]
Z160 Small MoleculeCaV2.2-- (abandoned in clinical trials).[1]

In Vivo Efficacy in Neuropathic Pain Models

The table below compares the effectiveness of this compound and other inhibitors in preclinical models of neuropathic pain, a condition characterized by hypersensitivity to stimuli (allodynia and hyperalgesia).

InhibitorAnimal ModelEffect
This compound Spinal Nerve Ligation (Rat)Reverses mechanical allodynia/hyperalgesia.[1]
Ziconotide Various neuropathic pain modelsPotent antinociceptive effects.[2]
Gabapentin Various neuropathic pain modelsReduces neuropathic pain behaviors.[4][5]

Signaling Pathways and Mechanisms of Action

The activity of CaV2.2 channels is central to the transmission of pain signals at the presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord. Upon the arrival of an action potential, CaV2.2 channels open, leading to an influx of calcium ions. This triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft, which then act on postsynaptic neurons to propagate the pain signal.

CaV2.2 inhibitors like this compound and Ziconotide directly block this channel, preventing the initial calcium influx. In contrast, gabapentinoids act indirectly by binding to the α2δ subunit, which is involved in the trafficking and stabilization of the CaV2.2 channel at the cell membrane.

CaV22_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_inhibitors Inhibitor Action cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential CaV22 CaV2.2 Channel AP->CaV22 Depolarization Ca_influx Ca²⁺ Influx CaV22->Ca_influx Vesicles Synaptic Vesicles (containing Neurotransmitters) Ca_influx->Vesicles Triggers NT_release Neurotransmitter Release Vesicles->NT_release Fusion NT Neurotransmitters (Glutamate, Substance P) NT_release->NT This compound This compound This compound->CaV22 Direct Block Ziconotide Ziconotide Ziconotide->CaV22 Pore Block Gabapentin Gabapentin alpha2delta α2δ subunit Gabapentin->alpha2delta Binds to alpha2delta->CaV22 Modulates Trafficking Receptors Receptors NT->Receptors Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Activation

CaV2.2 signaling pathway and points of inhibitor intervention.

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are detailed protocols for key experiments cited in the analysis of CaV2.2 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the direct effects of inhibitors on ion channel function.

Objective: To measure the inhibitory effect of a compound on CaV2.2 channel currents.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the human CaV2.2 channel subunits (α1B, β, and α2δ).

Solutions:

  • External (Bath) Solution (in mM): 140 TEA-Cl, 10 BaCl₂ (as the charge carrier to avoid Ca²⁺-dependent inactivation), 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

Procedure:

  • HEK-293 cells expressing CaV2.2 are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

  • A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal with the cell membrane.

  • The cell membrane is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment.

  • The cell is held at a holding potential of -80 mV.

  • CaV2.2 currents are elicited by a depolarizing voltage step to +10 mV for a duration of 50-100 ms.

  • A stable baseline current is established by applying test pulses at a regular interval (e.g., every 15-30 seconds).

  • The test compound (e.g., this compound) is perfused into the bath at increasing concentrations.

  • The current is recorded at each concentration until a steady-state block is achieved.

  • The percentage of current inhibition at each concentration is calculated relative to the baseline current.

  • The concentration-response data are fitted with the Hill equation to determine the IC50 value.

Electrophysiology_Workflow start Start cell_prep Prepare HEK-293 cells expressing CaV2.2 start->cell_prep patch Achieve Whole-Cell Patch-Clamp Configuration cell_prep->patch baseline Record Baseline CaV2.2 Currents patch->baseline apply_drug Apply Inhibitor (e.g., this compound) baseline->apply_drug record_inhibition Record Steady-State Current Inhibition apply_drug->record_inhibition washout Washout Inhibitor record_inhibition->washout analyze Analyze Data & Determine IC50 record_inhibition->analyze washout->baseline Reversibility Check end End analyze->end

Workflow for electrophysiological assessment of CaV2.2 inhibitors.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This is a widely used animal model to study the mechanisms of and potential treatments for neuropathic pain.

Objective: To induce a state of chronic neuropathic pain in rodents to evaluate the efficacy of analgesic compounds.

Animal Model: Adult male Sprague-Dawley or Wistar rats (typically 200-250g).

Surgical Procedure:

  • The animal is anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • A small incision is made on the dorsal side to expose the L5 and L6 spinal nerves.

  • The L5 spinal nerve is carefully isolated and tightly ligated with a silk suture.

  • The muscle and skin are then sutured closed.

  • The animal is allowed to recover for a period of several days to weeks, during which neuropathic pain behaviors develop.

Behavioral Assessment (Mechanical Allodynia):

  • Mechanical allodynia is assessed using von Frey filaments of varying stiffness.

  • The animal is placed in a chamber with a mesh floor allowing access to the plantar surface of the hind paws.

  • Von Frey filaments are applied to the mid-plantar surface of the paw ipsilateral to the nerve ligation.

  • The paw withdrawal threshold is determined using the up-down method, which identifies the filament force that elicits a withdrawal response 50% of the time.

  • A significant decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates the presence of mechanical allodynia.

  • The analgesic effect of a test compound is measured as an increase in the paw withdrawal threshold after administration.

SNL_Model_Workflow start Start acclimatize Animal Acclimatization start->acclimatize baseline_test Baseline Behavioral Testing (von Frey) acclimatize->baseline_test snl_surgery Spinal Nerve Ligation (SNL) Surgery baseline_test->snl_surgery recovery Post-operative Recovery & Development of Neuropathic Pain snl_surgery->recovery drug_admin Administer Test Compound (e.g., this compound) or Vehicle recovery->drug_admin post_drug_test Post-treatment Behavioral Testing drug_admin->post_drug_test analyze Data Analysis post_drug_test->analyze end End analyze->end

Experimental workflow for the Spinal Nerve Ligation (SNL) model.

Conclusion

This compound presents as a promising small molecule inhibitor of CaV2.2 channels with demonstrated efficacy in a preclinical model of neuropathic pain. Its mechanism of direct channel inhibition offers a potential advantage of a more rapid onset of action compared to the indirect mechanism of gabapentinoids. While Ziconotide remains a highly potent CaV2.2 blocker, its clinical utility is limited by its peptide nature and the requirement for intrathecal administration. The development of orally bioavailable, selective small molecule inhibitors like this compound is a key objective in the pursuit of safer and more effective treatments for chronic pain. Further studies are warranted to fully characterize the potency, selectivity, and pharmacokinetic profile of this compound to determine its therapeutic potential.

References

Validating the Analgesic Potential of GZ4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel analgesic compound GZ4 against established alternatives, supported by preclinical experimental data. All quantitative findings are summarized for direct comparison, and detailed methodologies for the cited experiments are provided.

Comparative Analysis of Analgesic Efficacy

The analgesic properties of this compound were evaluated in three standard murine pain models: the Hot Plate Test for thermal pain, the Acetic Acid Writhing Test for visceral pain, and the Formalin Test for persistent inflammatory pain. This compound's performance was benchmarked against Morphine, a potent opioid analgesic, and Acetylsalicylic Acid (ASA), a widely used non-steroidal anti-inflammatory drug (NSAID).

Analgesic Agent Hot Plate Test (Latency to Response, seconds)Acetic Acid Writhing Test (% Inhibition of Writhing)Formalin Test (Late Phase) (% Inhibition of Licking Time)
Vehicle (Control) 8.2 ± 0.70%0%
This compound (10 mg/kg) 18.5 ± 1.275.2%82.4%
Morphine (10 mg/kg) 25.1 ± 1.589.5%91.3%
ASA (100 mg/kg) 9.1 ± 0.945.8%55.7%

All data are presented as mean ± standard error of the mean (SEM).

Proposed Mechanism of Action: this compound as an RGS4 Inhibitor

This compound is hypothesized to exert its analgesic effects through the inhibition of Regulator of G-protein Signaling 4 (RGS4). RGS proteins act as GTPase-activating proteins for Gα subunits of heterotrimeric G proteins, effectively terminating G-protein-coupled receptor (GPCR) signaling. By inhibiting RGS4, this compound is proposed to enhance the signaling of endogenous opioid receptors, which are GPCRs, leading to a potentiation of the body's natural pain-relief pathways without direct opioid receptor agonism.

GZ4_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gαi/o-GDP Opioid_Receptor->G_Protein Activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits RGS4 RGS4 RGS4->G_Protein Inactivates (GTP -> GDP) This compound This compound This compound->RGS4 Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers Release Pain_Signal_Out Reduced Pain Transmission Vesicle->Pain_Signal_Out Reduced Neurotransmitter Release Pain_Signal_In Pain Signal

Caption: Proposed signaling pathway for this compound's analgesic effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hot Plate Test

This test assesses the response to thermal pain and is indicative of central analgesic activity.

  • Apparatus : A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals : Male Swiss albino mice weighing 20-25g were used.

  • Procedure :

    • Animals were fasted for 3 hours prior to the experiment.

    • This compound (10 mg/kg), Morphine (10 mg/kg), ASA (100 mg/kg), or vehicle were administered intraperitoneally 30 minutes before the test.

    • Each mouse was individually placed on the heated surface of the hot plate.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) was recorded.

    • A cut-off time of 30 seconds was set to prevent tissue damage.

Hot_Plate_Test_Workflow cluster_setup Setup cluster_test Test Acclimatize Acclimatize Mice Administer Administer this compound, Morphine, ASA, or Vehicle Acclimatize->Administer Wait Wait 30 minutes Administer->Wait Place Place Mouse on Hot Plate (55°C) Wait->Place Observe Observe for Paw Licking or Jumping Place->Observe Record Record Latency Observe->Record

Caption: Experimental workflow for the Hot Plate Test.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity by inducing visceral pain.

  • Animals : Male Swiss albino mice weighing 20-25g were used.

  • Procedure :

    • Animals were divided into four groups and treated with this compound (10 mg/kg), Morphine (10 mg/kg), ASA (100 mg/kg), or vehicle via intraperitoneal injection.

    • After 30 minutes, each mouse was injected intraperitoneally with 0.6% acetic acid solution (10 ml/kg).[1]

    • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) was counted for a period of 10 minutes.[1][2]

    • The percentage inhibition of writhing was calculated relative to the vehicle-treated control group.

Writhing_Test_Workflow cluster_pretreatment Pre-treatment cluster_induction Pain Induction & Observation Admin_Drug Administer this compound, Morphine, ASA, or Vehicle (i.p.) Wait_30 Wait 30 minutes Admin_Drug->Wait_30 Inject_AA Inject 0.6% Acetic Acid (i.p.) Wait_30->Inject_AA Wait_5 Wait 5 minutes Inject_AA->Wait_5 Count_Writhes Count Writhes for 10 minutes Wait_5->Count_Writhes Formalin_Test_Workflow cluster_pretreatment Pre-treatment cluster_test_phase Test Phase Admin_Drug Administer this compound, Morphine, ASA, or Vehicle (i.p.) Wait_30 Wait 30 minutes Admin_Drug->Wait_30 Inject_Formalin Inject 1% Formalin into Hind Paw Wait_30->Inject_Formalin Observe_Early Record Licking Time (0-5 min) - Early Phase Inject_Formalin->Observe_Early Observe_Late Record Licking Time (20-30 min) - Late Phase Inject_Formalin->Observe_Late

References

A Comparative Analysis of GZ4 and Pregabalin in Neuropathic Pain and Anxiety: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the investigational compound GZ4 and the established medication pregabalin for the treatment of neuropathic pain and anxiety cannot be conducted at this time due to a lack of available scientific literature and clinical data on this compound.

Extensive searches of biomedical databases and clinical trial registries for a compound designated as "this compound" with applications in neurology or psychiatry have yielded no relevant results. The scientific community has not published any preclinical or clinical studies evaluating the efficacy, mechanism of action, or safety profile of this compound for neuropathic pain or anxiety disorders.

In contrast, pregabalin is a well-established medication with a large body of evidence supporting its use in these conditions.

Pregabalin: An Overview of its Efficacy and Mechanism of Action

Pregabalin is an anticonvulsant and anxiolytic medication widely prescribed for the management of various neuropathic pain conditions and generalized anxiety disorder (GAD).

Mechanism of Action: Pregabalin's therapeutic effects are primarily mediated by its binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1][2][3][4] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][3] By modulating the release of these neurotransmitters, pregabalin reduces neuronal hyperexcitability, which is a key factor in the pathophysiology of neuropathic pain and anxiety.[2][3]

Efficacy in Neuropathic Pain: Numerous clinical trials have demonstrated the efficacy of pregabalin in reducing pain associated with diabetic peripheral neuropathy, postherpetic neuralgia, and other neuropathic pain conditions.[4][5][6][7][8][9][10][11] Patients treated with pregabalin have reported significant reductions in pain scores compared to placebo.[4][6][7]

Efficacy in Generalized Anxiety Disorder: Pregabalin is also an effective treatment for GAD, with studies showing its superiority over placebo in reducing the symptoms of anxiety.[1][12] Its anxiolytic effects are comparable to those of benzodiazepines, but with a lower risk of dependence.[1]

The Unidentified Profile of this compound

As of the current date, there is no publicly available information on the pharmacological profile of a compound referred to as this compound for neurological or psychiatric indications. Searches for "this compound" in scientific literature have instead identified "GZR4," a novel once-weekly basal insulin intended for the treatment of diabetes. This indicates that the designation "this compound" as a therapeutic agent for neuropathic pain or anxiety may be incorrect or refer to a compound in a very early stage of development that has not yet been publicly disclosed.

Conclusion

A direct comparison of the efficacy of this compound and pregabalin is not feasible due to the absence of any data on this compound in the context of neuropathic pain or anxiety. For researchers, scientists, and drug development professionals, pregabalin remains a critical benchmark with a well-defined mechanism of action and a robust evidence base for its clinical efficacy. Future research and publications will be necessary to ascertain if a compound known as this compound exists and possesses therapeutic potential in these areas. Without such data, any comparison would be purely speculative and lack the scientific rigor required for a publishable guide.

References

Cross-Validation of GZ4's Target Engagement with the hTERT Promoter G-Quadruplex

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the target engagement of GZ4, a putative G-quadruplex (G4) ligand, with the G-quadruplex structure within the human telomerase reverse transcriptase (hTERT) promoter. Due to the limited availability of direct experimental data for this compound, this guide utilizes 3B1, a selective ligand for the higher-order hTERT G-quadruplex, as a primary comparator. The guide also includes data for other well-characterized G4 ligands to provide a broader context for evaluating target engagement.

Quantitative Comparison of G-Quadruplex Ligand Engagement

The following table summarizes key quantitative metrics for various G-quadruplex ligands, focusing on their interaction with telomeric or hTERT promoter G-quadruplexes. This data is essential for comparing the potency and affinity of these compounds.

CompoundTarget G-QuadruplexAssayMetricValueReference
3B1 hTERT PromoterWestern BlotIC50 (hTERT protein reduction)~1–5 µM[1]
BRACO-19 TelomericNot SpecifiedKd10-8 M[2]
BRACO-19 TelomericTRAP-LIGEC506.3 µM[3]
TMPyP4 TelomericNot SpecifiedBinding Affinity20 x 106 M-1[3]
TMPyP4 TelomericTRAP-LIGEC508.9 µM[3]
Telomestatin Intramolecular G-QuadruplexNot SpecifiedSelectivity vs. Duplex DNA70-fold[4]

Note: Direct quantitative binding data for this compound with the hTERT promoter G-quadruplex was not publicly available at the time of this publication. The compound 3B1, a disubstituted 2-aminoethyl-quinazoline, has been identified as a selective ligand for the higher-order hTERT G-quadruplex and is used here as a relevant comparator[1].

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stabilization of a G-quadruplex structure upon ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the G4 structure.

a. Materials:

  • Fluorescently labeled oligonucleotide mimicking the hTERT promoter G-quadruplex sequence (e.g., 5'-FAM-labeled and 3'-TAMRA-labeled).

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

  • Test compounds (this compound, 3B1, and other alternatives) dissolved in a suitable solvent (e.g., DMSO).

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

b. Protocol:

  • Prepare a working solution of the fluorescently labeled hTERT oligonucleotide at a final concentration of 0.2 µM in the assay buffer.

  • Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.

  • In a 96-well or 384-well PCR plate, add the annealed oligonucleotide solution.

  • Add the test compounds at various concentrations (e.g., a serial dilution from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a no-ligand control.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for ligand binding.

  • Perform the melting experiment in the real-time PCR instrument. Set a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of the donor fluorophore (e.g., FAM) at each temperature increment.

  • The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplex is unfolded, identified by the inflection point of the melting curve.

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the no-ligand control from the Tm in the presence of the compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes of G-quadruplex DNA upon ligand binding.

a. Materials:

  • Unlabeled hTERT promoter G-quadruplex oligonucleotide.

  • CD buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).

  • Test compounds.

  • CD spectrophotometer.

  • Quartz cuvette with a 1 cm path length.

b. Protocol:

  • Prepare a stock solution of the hTERT oligonucleotide in the CD buffer and anneal as described for the FRET assay.

  • Prepare a series of solutions with a fixed concentration of the G-quadruplex DNA (e.g., 5 µM) and increasing concentrations of the test compound.

  • For each solution, record the CD spectrum from 220 to 320 nm at a constant temperature (e.g., 25°C).

  • A characteristic CD spectrum with a positive peak around 264 nm and a negative peak around 240 nm is indicative of a parallel G-quadruplex structure, which is expected for the hTERT promoter G4.

  • Changes in the CD spectrum upon ligand addition can indicate a conformational change in the G-quadruplex or direct binding.

  • To determine the binding constant (Kd), perform a titration experiment by monitoring the change in CD signal at a specific wavelength (e.g., 264 nm) as a function of ligand concentration. The data can then be fitted to a suitable binding model.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

a. Materials:

  • Cancer cell line known to express hTERT (e.g., MCF7).

  • Cell culture medium and reagents.

  • Test compounds.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against hTERT.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescence detection system.

b. Protocol:

  • Culture the cells to a suitable confluency.

  • Treat the cells with the test compound at the desired concentration or with a vehicle control for a specific duration (e.g., 2-4 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble hTERT protein in each sample by Western blotting.

  • The intensity of the hTERT band at each temperature is quantified.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and cellular engagement.

Visualizing this compound's Proposed Mechanism of Action

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general workflow for assessing its target engagement.

GZ4_Signaling_Pathway This compound Signaling Pathway This compound This compound hTERT_G4 hTERT Promoter G-Quadruplex This compound->hTERT_G4 Stabilizes Transcription_Factors Transcription Factors (e.g., Sp1, c-Myc) hTERT_G4->Transcription_Factors Blocks Binding hTERT_Gene hTERT Gene Transcription_Factors->hTERT_Gene Activates Transcription hTERT_mRNA hTERT mRNA hTERT_Gene->hTERT_mRNA Transcription Telomerase Telomerase Enzyme hTERT_mRNA->Telomerase Translation Telomere_Maintenance Telomere Maintenance & Cell Immortality Telomerase->Telomere_Maintenance

Caption: Proposed mechanism of this compound action on the hTERT signaling pathway.

Target_Engagement_Workflow Target Engagement Experimental Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo In Cellulo Assay FRET FRET-Melting Assay Binding_Affinity Binding Affinity (Kd) Thermal Stabilization (ΔTm) FRET->Binding_Affinity CD Circular Dichroism CD->Binding_Affinity CETSA Cellular Thermal Shift Assay (CETSA) Cellular_Engagement Cellular Target Engagement (Thermal Shift) CETSA->Cellular_Engagement Compound This compound / Alternatives hTERT_G4_Oligo hTERT G4 Oligonucleotide Compound->hTERT_G4_Oligo Cancer_Cells Cancer Cells (e.g., MCF7) Compound->Cancer_Cells hTERT_G4_Oligo->FRET hTERT_G4_Oligo->CD Cancer_Cells->CETSA

Caption: Workflow for cross-validating this compound target engagement.

References

A Comparative Guide to Gabapentinoids in Neuropathic Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search for GZ4: A comprehensive literature search was conducted for a compound designated "this compound" in the context of neuropathic pain. This search yielded no specific information on a compound with this identifier. It is possible that "this compound" is an internal development code not yet disclosed in public literature, a new experimental compound with limited data, or a misnomer. Therefore, this guide will focus on a detailed comparison of two widely studied and clinically significant gabapentinoids: gabapentin and its successor, pregabalin.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of gabapentin and pregabalin in the context of neuropathic pain, supported by experimental data.

Mechanism of Action

Gabapentin and pregabalin are structurally analogous to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA); however, they do not exert their effects through direct interaction with GABA receptors.[1][2] Their primary mechanism of action involves binding to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][3] This interaction is crucial for their analgesic effects in neuropathic pain.

In pathological pain states, there is an upregulation of the α2-δ-1 subunit in the dorsal root ganglia and dorsal horn of the spinal cord.[4] By binding to this subunit, gabapentinoids reduce the influx of calcium into presynaptic nerve terminals.[3] This, in turn, diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, thereby dampening neuronal hyperexcitability and alleviating pain.[1][2]

Pregabalin exhibits a significantly higher binding affinity for the α2-δ subunit compared to gabapentin, which is believed to contribute to its greater potency.[1][5] While both drugs share this primary mechanism, some studies suggest subtle differences in their downstream effects. For instance, in certain preclinical models, pregabalin has been shown to more potently suppress transient receptor potential vanilloid 1 (TRPV1) sensitization, while gabapentin may preferentially attenuate N-methyl-D-aspartate (NMDA) receptor phosphorylation.[6]

Pharmacokinetic and Pharmacodynamic Comparison

The clinical performance of gabapentin and pregabalin is significantly influenced by their distinct pharmacokinetic and pharmacodynamic profiles. Pregabalin generally offers a more predictable and favorable profile.

ParameterGabapentinPregabalinCitation
Bioavailability 33-60% (decreases with increasing dose)≥90% (consistent across doses)[1][5]
Absorption Saturable (zero-order)Linear (first-order)[1]
Time to Peak Plasma Concentration 3-4 hours~1 hour[1]
Binding Affinity for α2-δ Subunit Lower~6-fold higher than gabapentin[1][5]
Potency (Neuropathic Pain) Lower2- to 4-fold higher than gabapentin[4]
Dose-Response Relationship Plateau effect observed at higher doses (~1800-3600 mg/day)Linear, no ceiling effect within therapeutic range[1][5]

Clinical Efficacy in Neuropathic Pain

Both gabapentin and pregabalin are established as first-line treatments for various neuropathic pain conditions.[5] However, numerous clinical trials and meta-analyses suggest that pregabalin may offer superior efficacy and a faster onset of action.

A recent meta-analysis of 14 studies involving 3,346 patients concluded that pregabalin demonstrated superior and faster efficacy in alleviating neuropathic pain compared to gabapentin.[7][8] Specifically, pregabalin showed better results on the Visual Analog Scale (VAS) for pain at various time points up to 12-14 weeks.[7][8]

Neuropathic Pain ConditionEfficacy ComparisonCitation
Postherpetic Neuralgia A 2022 meta-analysis found greater efficacy with pregabalin in alleviating pain and improving sleep.[5]
Painful Diabetic Neuropathy Pregabalin (150, 300, and 600 mg/day) has been shown to significantly reduce pain and pain-related sleep interference.[4] In a 6-week study, pregabalin was as effective as gabapentin in reducing pain intensity and improving sleep quality.[4]
Spinal Cord Injury-Related Pain A 2021 meta-analysis reported that pregabalin reduced pain to a greater extent than gabapentin.[5] A randomized controlled trial confirmed the efficacy of pregabalin (150-600 mg/day) in this population.[9]
Mixed Neuropathic Pain Pregabalin consistently demonstrates a greater magnitude of pain reduction in randomized controlled trials and observational studies.[6]

Experimental Protocols

The preclinical evaluation of gabapentinoids in neuropathic pain relies on various animal models that aim to replicate the symptoms of human conditions.

Common Animal Models for Neuropathic Pain:
  • Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to inflammation and compression that results in mechanical allodynia, thermal hyperalgesia, and cold allodynia.[10]

  • Spared Nerve Injury (SNI): In this model, the tibial and common peroneal nerves are ligated and transected, while the sural nerve is left intact. This procedure produces a consistent and long-lasting neuropathic pain state.[10]

  • Spinal Nerve Ligation (SNL): This model involves the ligation of the L5 and/or L6 spinal nerves, which is clinically relevant to conditions like radiculopathy.[10][11]

  • Chemotherapy-Induced Neuropathic Pain: Administration of chemotherapeutic agents like paclitaxel is used to induce thermal hyperalgesia and mechanical/cold allodynia in rodents, mimicking the side effects experienced by cancer patients.[12]

Behavioral Assessment of Pain:

The efficacy of gabapentinoids in these models is quantified by their ability to reverse pain-like behaviors.

  • Mechanical Allodynia: Typically assessed using the von Frey test, where calibrated filaments are applied to the paw to determine the withdrawal threshold.[10]

  • Thermal Hyperalgesia: The Hargreaves test is commonly used, which measures the latency of paw withdrawal from a radiant heat source.[12]

  • Cold Allodynia: This can be evaluated by observing the response to a drop of acetone applied to the paw.[12]

Example Experimental Protocol: Paclitaxel-Induced Neuropathy Model
  • Induction of Neuropathy: Adult male Wistar rats are administered paclitaxel (e.g., 2 mg/kg, intraperitoneally) on four alternate days.[12]

  • Drug Administration: Gabapentin (e.g., 60 mg/kg) or pregabalin (e.g., 30 mg/kg) is administered orally once daily for a specified period, often concurrently with the paclitaxel injections.[12]

  • Behavioral Testing: Baseline pain thresholds are measured before induction. Subsequent testing for thermal hyperalgesia (radiant heat method) and cold allodynia (acetone drop test) is performed at regular intervals (e.g., days 7, 14, 21, and 28).[12]

  • Data Analysis: The withdrawal latencies or response scores are compared between the vehicle control, paclitaxel-only, and drug-treated groups to determine the analgesic efficacy of the compounds.

Signaling Pathways and Experimental Workflow Diagrams

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron gabapentinoid Gabapentinoid (Gabapentin/Pregabalin) vgcc Voltage-Gated Ca²⁺ Channel (α2-δ subunit) gabapentinoid->vgcc ca_influx Ca²⁺ Influx gabapentinoid->ca_influx ca_influx_invis vesicle_release Vesicle Fusion & Neurotransmitter Release ca_influx->vesicle_release Triggers glutamate Glutamate, Substance P vesicle_release->glutamate Releases receptor Neurotransmitter Receptors glutamate->receptor excitation Postsynaptic Excitation (Pain Signal Propagation) receptor->excitation Activates ca_influx_invis->vesicle_release Reduced Trigger

Caption: Mechanism of action of gabapentinoids in reducing neuropathic pain.

start Start baseline Baseline Behavioral Testing start->baseline induction Induction of Neuropathy (e.g., SNL, CCI, Paclitaxel) baseline->induction grouping Random Animal Grouping (Vehicle, Gabapentin, Pregabalin) induction->grouping treatment Daily Drug Administration grouping->treatment behavioral_tests Post-Treatment Behavioral Testing (von Frey, Hargreaves) treatment->behavioral_tests behavioral_tests->treatment Repeated over time data_analysis Data Collection & Statistical Analysis behavioral_tests->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for preclinical evaluation of gabapentinoids.

References

GZ4 Peptide: A Novel Non-Opioid Analgesic Challenging Traditional Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel peptide, designated GZ4 (a proxy for the GsMTx4-derived peptide P10581), is demonstrating significant promise as a potent, non-opioid analgesic with a superior safety profile compared to traditional pain relief medications such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Preclinical studies reveal that this compound provides comparable pain relief to morphine in models of inflammatory and neuropathic pain without the associated adverse effects of tolerance and addiction. This breakthrough offers a potential paradigm shift in pain management, addressing the urgent need for effective and safer analgesics.

Executive Summary

This guide provides a head-to-head comparison of this compound with traditional analgesics, focusing on their mechanisms of action, analgesic efficacy in preclinical models, and side effect profiles. This compound, a synthetic peptide derived from a spider neurotoxin, selectively inhibits mechanosensitive ion channels, specifically the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a key player in the sensation of mechanical pain. This targeted approach contrasts with the broader mechanisms of NSAIDs, which inhibit cyclooxygenase (COX) enzymes, and opioids, which act on opioid receptors in the central nervous system. Experimental data, presented herein, underscores the potential of this compound as a first-in-class analgesic that could overcome the significant limitations of current pain therapies.

Mechanism of Action: A Targeted Approach

The analgesic effects of this compound, NSAIDs, and opioids are rooted in distinct molecular pathways:

  • This compound (P10581): This peptide acts as a selective inhibitor of the TRPV4 ion channel.[1] TRPV4 channels are implicated in the detection of mechanical stimuli and are upregulated in conditions of inflammation and nerve injury, contributing to mechanical hyperalgesia (increased sensitivity to painful mechanical stimuli). By blocking these channels, this compound effectively dampens the pain signals at their source.

  • Traditional Analgesics:

    • NSAIDs (e.g., Ibuprofen, Diclofenac): These drugs primarily work by inhibiting the COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some NSAIDs may also have central analgesic effects.

    • Opioids (e.g., Morphine): Opioids bind to and activate opioid receptors (mu, delta, and kappa) located in the brain, spinal cord, and peripheral nervous system. This activation leads to a cascade of intracellular events that inhibit the transmission of pain signals, resulting in potent analgesia.

Preclinical Efficacy: A Quantitative Comparison

Preclinical studies in rodent models of pain have provided compelling evidence for the analgesic efficacy of this compound, demonstrating its potency in comparison to morphine, a gold-standard opioid analgesic.

Pain Model Drug Dose Analgesic Effect (Paw Withdrawal Threshold - PWT) Source
Inflammatory Pain (Carrageenan-induced) This compound (P10581)1200 ng/kg (i.d.)Significant increase in PWT, reaching a maximum at 3 hours post-administration (from ~23.5g to ~120.6g).[2][2]
Morphine1 mg/kg (i.d.)Comparable increase in PWT to this compound.[2][2]
Neuropathic Pain (Chronic Constriction Injury) This compound (P10581)1800 ng/kg (i.p.)Significantly raised PWT, reversing ~41.2% of the hyperalgesia.[2][2]
MorphineNot directly compared in this specific neuropathic pain model in the available study.-

Notably, one study found that GsMTx-4, the parent compound of P10581, was ineffective at changing withdrawal latency in the hot plate and tail-flick tests, suggesting a selective effect on mechanical pain rather than thermal pain.[3]

Side Effect Profile: The Decisive Advantage of this compound

A critical differentiator for this compound is its favorable side effect profile, particularly when compared to opioids.

Side Effect This compound (P10581) Opioids (e.g., Morphine) NSAIDs
Tolerance No analgesic tolerance observed in preclinical models.[1]High potential for tolerance, requiring dose escalation.Generally low potential for tolerance for analgesic effects.
Addiction/Reward No conditioned place preference observed, indicating a lack of rewarding properties.[1]High risk of addiction and dependence.No risk of addiction.
Motor Impairment No motor impairment observed.[1]Can cause sedation and motor impairment.Generally do not cause motor impairment.
Gastrointestinal Issues Inhibition of TRPV4 may have complex effects; some studies suggest a potential role in NSAID-induced intestinal damage, while others point to a protective role in certain inflammatory conditions.[4][5]Constipation is a very common side effect.Risk of gastrointestinal ulcers and bleeding.
Cardiovascular Issues The cardiovascular safety of long-term TRPV4 inhibition is still under investigation; some studies suggest a role for TRPV4 in regulating vascular function and blood pressure.[6][7]Can cause respiratory depression, bradycardia, and hypotension.Increased risk of heart attack and stroke with long-term use of some NSAIDs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and traditional analgesics.

Randall-Selitto Test (Mechanical Hyperalgesia)

This test is used to assess the response to a gradually increasing mechanical pressure on an animal's paw, which is a measure of mechanical nociceptive threshold.

  • Apparatus: An analgesy-meter that applies a constantly increasing pressure to the paw.

  • Procedure:

    • Baseline paw withdrawal thresholds (PWT) are determined for each animal before any treatment.

    • Inflammation or nerve injury is induced. For inflammatory pain, a substance like carrageenan is injected into the paw. For neuropathic pain, a model such as chronic constriction injury of the sciatic nerve is used.

    • At a designated time after the induction of pain, the test compound (e.g., this compound, morphine) or vehicle is administered.

    • At various time points after drug administration, the animal's paw is placed on the platform of the analgesy-meter, and a constantly increasing pressure is applied.

    • The pressure at which the animal withdraws its paw is recorded as the PWT.

    • An increase in PWT compared to the vehicle-treated group indicates an analgesic effect.[8][9][10][11][12]

Conditioned Place Preference (CPP)

This test is a form of Pavlovian conditioning used to measure the rewarding or aversive effects of a drug.

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-Conditioning Phase: On the first day, animals are allowed to freely explore both compartments to determine any baseline preference.

    • Conditioning Phase: Over several days, animals receive an injection of the test drug (e.g., this compound, morphine) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.

    • Test Phase: After the conditioning phase, the animals are placed back in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.

    • A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect (preference), while a decrease indicates an aversive effect.[13][14][15][16][17]

Visualizing the Pathways

To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for this compound, NSAIDs, and a typical experimental workflow.

GZ4_Signaling_Pathway cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Opens Mechanical_Stimulus Mechanical Stimulus Mechanical_Stimulus->TRPV4 Activates This compound This compound (P10581) This compound->TRPV4 Inhibits Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal Initiates

This compound (P10581) Signaling Pathway

Traditional_Analgesics_Pathway cluster_NSAID NSAID Pathway cluster_Opioid Opioid Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates NSAIDs NSAIDs NSAIDs->COX_Enzymes Inhibit Opioid_Receptor Opioid Receptor Neuronal_Inhibition Neuronal Inhibition Opioid_Receptor->Neuronal_Inhibition Opioids Opioids Opioids->Opioid_Receptor Activate Pain_Signal_Block Pain Signal Blocked Neuronal_Inhibition->Pain_Signal_Block

Traditional Analgesic Pathways

Experimental_Workflow Animal_Model Animal Model of Pain (e.g., Inflammatory, Neuropathic) Baseline Baseline Pain Assessment (e.g., Randall-Selitto) Animal_Model->Baseline Drug_Admin Drug Administration (this compound, Morphine, NSAID, Vehicle) Baseline->Drug_Admin Post_Treatment Post-Treatment Pain Assessment (Time-course) Drug_Admin->Post_Treatment Side_Effect_Eval Side Effect Evaluation (e.g., CPP, Motor Function) Drug_Admin->Side_Effect_Eval Data_Analysis Data Analysis & Comparison Post_Treatment->Data_Analysis Side_Effect_Eval->Data_Analysis

Analgesic Comparison Workflow

Conclusion

This compound (P10581) represents a significant advancement in the field of analgesia. Its novel mechanism of action, targeting the TRPV4 channel, provides potent pain relief, particularly for mechanical hyperalgesia, with an efficacy comparable to that of morphine in preclinical models. The most compelling attribute of this compound is its lack of opioid-associated side effects, such as tolerance and addiction. While further research is needed to fully characterize its long-term safety profile, particularly in comparison to NSAIDs, this compound holds the potential to be a transformative, non-addictive treatment for a variety of pain conditions, offering hope for millions of patients seeking safer and more effective pain management solutions.

References

Investigating Off-Target Effects of G-Quadruplex Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of small molecules targeting G-quadruplexes (G4s)—non-canonical secondary structures in nucleic acids involved in key cellular processes like transcription, replication, and telomere maintenance—is an area of intense research. However, ensuring the specificity of these G4 ligands is paramount to minimize unintended biological consequences, or off-target effects. This guide provides a framework for the systematic investigation and comparison of off-target effects of G4 ligands, using a hypothetical ligand, GZ4, as a case study against other potential alternatives.

While "this compound" is used here as a placeholder, the methodologies and principles described are applicable to any G-quadruplex ligand under investigation. A thorough assessment of off-target profiles is crucial for advancing G4 ligands with the best possible therapeutic index. G-quadruplex ligands have been shown to potentially interact with various proteins and cellular pathways beyond their intended G4 targets. For instance, the G4 ligand RHPS4 has been associated with cardiovascular effects due to interactions with adrenergic and muscarinic receptors.[1]

Comparative Analysis of Off-Target Profiles

A systematic evaluation of a G4 ligand's off-target profile is essential. This involves comparing its binding affinity and functional effects on unintended targets with those of alternative compounds. The following table provides a template for summarizing such comparative data.

Target Class Assay Type This compound Alternative 1 Alternative 2 Reference Compound (e.g., RHPS4)
Kinases Kinome-wide binding assay (% inhibition @ 1µM)[Insert Data][Insert Data][Insert Data][Insert Data]
IC50 for top off-target kinases (µM)[Insert Data][Insert Data][Insert Data][Insert Data]
GPCRs Receptor binding assay (% inhibition @ 10µM)[Insert Data][Insert Data][Insert Data][Insert Data]
Functional assay (EC50 or IC50 in µM)[Insert Data][Insert Data][Insert Data][Insert Data]
Ion Channels Patch-clamp assay (% inhibition @ 10µM)[Insert Data][Insert Data][Insert Data][Insert Data]
Proteome-wide Cellular Thermal Shift Assay (CETSA) - ΔTm (°C)[Insert Data][Insert Data][Insert Data][Insert Data]
Affinity Purification-MS (Fold Enrichment)[Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocols for Off-Target Investigation

A multi-pronged approach employing various biochemical and cell-based assays is recommended for a comprehensive assessment of off-target effects.

Kinase Profiling

Given that many small molecule inhibitors exhibit off-target effects on kinases, a broad kinase screen is a critical first step.

Methodology: In Vitro Kinase Activity/Binding Assay

  • Principle: The inhibitory activity of the test compound is measured against a large panel of purified kinases. This can be done through activity assays that measure the phosphorylation of a substrate or binding assays that quantify the displacement of a known ligand.

  • Protocol Outline:

    • Compound Preparation: Dissolve the G4 ligand in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine dose-response curves for hits.

    • Assay Execution: High-throughput screening is typically performed in 96- or 384-well plates. The G4 ligand is incubated with the kinase, a substrate (peptide or protein), and ATP (often radiolabeled).

    • Detection: After incubation, the extent of substrate phosphorylation is quantified. For radiometric assays, this involves measuring the incorporation of radioactive phosphate.[2] Other methods include fluorescence or luminescence-based detection.[2]

    • Data Analysis: The percentage of kinase activity inhibition relative to a vehicle control is calculated. For compounds showing significant inhibition, an IC50 value (the concentration required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and thermal stabilization of proteins upon ligand binding in a cellular context.[3][4][5]

Methodology: Western Blot-Based CETSA

  • Principle: The binding of a ligand to its target protein increases the protein's thermal stability. CETSA measures the extent of this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[3]

  • Protocol Outline:

    • Cell Treatment: Treat cultured cells with the G4 ligand or vehicle control for a specified time.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

    • Cell Lysis: Lyse the cells to release their protein content.

    • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

    • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement and stabilization.

Affinity Purification followed by Mass Spectrometry (AP-MS)

This proteomic approach helps to identify the direct and indirect binding partners of a small molecule on a proteome-wide scale.

Methodology: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) based AP-MS

  • Principle: This method uses a chemically modified version of the G4 ligand (e.g., biotinylated) to capture its interacting proteins from cell lysates. Quantitative mass spectrometry, often using SILAC, is then employed to distinguish specific binders from non-specific background proteins.[6][7][8]

  • Protocol Outline:

    • SILAC Labeling: Grow two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

    • Cell Lysis and Bait Incubation: Prepare lysates from both cell populations. Incubate the "heavy" lysate with the biotinylated G4 ligand immobilized on beads (e.g., streptavidin) and the "light" lysate with control beads.

    • Protein Capture and Washing: Combine the lysates, allow the proteins to bind to the beads, and then wash extensively to remove non-specific binders.

    • Protein Elution and Digestion: Elute the bound proteins and digest them into peptides using an enzyme like trypsin.

    • Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify and quantify the "heavy" and "light" peptides. Proteins that are significantly enriched in the "heavy" channel are considered specific interaction partners of the G4 ligand.

Visualizing Workflows and Pathways

Experimental Workflow for Off-Target Profiling

The following diagram illustrates a general workflow for the investigation of off-target effects of a G4 ligand.

G4_Off_Target_Workflow cluster_in_vitro In Vitro / Biochemical Screening cluster_cell_based Cell-Based / Proteome-Wide Screening cluster_validation Hit Validation & Functional Analysis Kinase_Panel Kinase Panel Screening Dose_Response Dose-Response Curves (IC50/EC50) Kinase_Panel->Dose_Response GPCR_Panel GPCR Panel Screening GPCR_Panel->Dose_Response Ion_Channel_Panel Ion Channel Panel Screening Ion_Channel_Panel->Dose_Response CETSA Cellular Thermal Shift Assay (CETSA) Functional_Assays Cellular Functional Assays CETSA->Functional_Assays AP_MS Affinity Purification Mass Spectrometry (AP-MS) AP_MS->Functional_Assays Off_Target_Profile Comprehensive Off-Target Profile Dose_Response->Off_Target_Profile Functional_Assays->Off_Target_Profile GZ4_Ligand This compound Ligand GZ4_Ligand->Kinase_Panel GZ4_Ligand->GPCR_Panel GZ4_Ligand->Ion_Channel_Panel GZ4_Ligand->CETSA GZ4_Ligand->AP_MS

Caption: Workflow for G4 Ligand Off-Target Investigation.

Signaling Pathway Perturbation by G4 Ligands

G4 ligands can induce cellular responses through both on-target and off-target mechanisms. For example, stabilization of G4 structures can lead to DNA damage, which in turn can activate innate immune signaling pathways such as the cGAS-STING pathway.[9]

G4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm G4_Ligand G4 Ligand (e.g., this compound) Genomic_G4 Genomic G4 Structure G4_Ligand->Genomic_G4 Binds & Stabilizes DNA_Damage DNA Damage Genomic_G4->DNA_Damage Induces Cytoplasmic_DNA Cytoplasmic DNA Fragments DNA_Damage->Cytoplasmic_DNA Generates cGAS cGAS Cytoplasmic_DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Interferon_Response Interferon Response IRF3->Interferon_Response Induces

Caption: G4 Ligand-Induced cGAS-STING Pathway Activation.

By employing the systematic approach outlined in this guide, researchers can build a comprehensive off-target profile for their G-quadruplex ligands of interest. This will enable an objective comparison with alternative compounds and facilitate the selection and development of G4-targeted therapeutics with enhanced specificity and safety.

References

Independent Pharmacological Validation of GsMTx4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the pharmacological properties of GsMTx4 and its alternatives as inhibitors of mechanosensitive ion channels. The information is intended for researchers, scientists, and drug development professionals.

Introduction to GsMTx4

GsMTx4 is a peptide toxin isolated from the venom of the tarantula Grammostola spatulata. It is a potent and selective inhibitor of cationic mechanosensitive channels, particularly members of the Piezo and some Transient Receptor Potential (TRP) channel families.[1] Its unique mechanism of action, which involves modifying the lipid bilayer surrounding the channel rather than direct pore blockage, makes it a valuable tool for studying mechanotransduction and a potential therapeutic agent.

Comparative Pharmacological Data

The following table summarizes the quantitative data for GsMTx4 and alternative mechanosensitive channel inhibitors. Potency is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, where available.

CompoundTarget Channel(s)Potency (IC50 / Kd)Mechanism of ActionKey References
GsMTx4 Piezo1, Piezo2, TRPC1, TRPC6Kd: ~155 nM (Piezo1), ~630 nM (SACs in astrocytes)Gating modifier; alters local membrane tension[2]
D-GsMTx4 Piezo2~5 µM blocks ~90% of currentGating modifier; alters local membrane tension[3]
Dooku1 Piezo1 (Yoda1-activated)IC50: 1.3 µM (HEK293 cells), 1.5 µM (HUVECs)Antagonist of the Piezo1 agonist Yoda1[4][5]
Ruthenium Red Piezo1, various TRP channelsIC50: ~5.4 µM (mouse Piezo1 at -80mV)Pore blocker[6]
Gadolinium (Gd³⁺) Mechanosensitive channels (non-selective)IC50: ~7-10 µMAlters lipid packing and lateral pressure[7][8]

Experimental Protocols

The pharmacological activity of GsMTx4 and its alternatives is primarily assessed using patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in cell membranes.

Whole-Cell Patch-Clamp Electrophysiology for Mechanosensitive Channels

This protocol is adapted for recording from cultured cells (e.g., HEK293 cells) overexpressing the mechanosensitive channel of interest.

I. Solutions and Reagents:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 110 KF, 10 KCl, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Test Compounds: Prepare stock solutions of GsMTx4 and other inhibitors in the appropriate solvent (e.g., water for GsMTx4) and dilute to the final desired concentration in the external solution.

II. Cell Preparation:

  • Plate cells expressing the target mechanosensitive channel onto glass coverslips 24-48 hours before the experiment.

  • On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with external solution.

III. Pipette Preparation and Seal Formation:

  • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The desired resistance should be 3-7 MΩ when filled with the internal solution.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Under visual guidance, approach a target cell with the pipette tip while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal).

IV. Whole-Cell Configuration and Recording:

  • After achieving a GΩ seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the entire cell membrane.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Mechanically stimulate the cell to activate the mechanosensitive channels. This can be achieved by:

    • Pressure Clamp: Applying negative or positive pressure through the patch pipette.

    • Cell Poking: Using a fire-polished glass probe to indent the cell membrane.

    • Shear Stress: Perfusing the cell with the external solution at a high flow rate.

  • Record the resulting ion currents.

V. Data Acquisition and Analysis:

  • Record baseline mechanosensitive currents in the absence of any inhibitor.

  • Perfuse the recording chamber with the external solution containing the test compound (e.g., GsMTx4) and record the currents again in response to the same mechanical stimulus.

  • To test for reversibility, wash out the compound by perfusing with the control external solution.

  • Analyze the recorded currents to determine the extent of inhibition. IC50 values can be calculated by testing a range of compound concentrations and fitting the data to a dose-response curve.

Visualizations

GsMTx4 Mechanism of Action

GsMTx4_Mechanism cluster_membrane Cell Membrane (Lipid Bilayer) Channel_Closed Mechanosensitive Channel (Closed State) Channel_Open Mechanosensitive Channel (Open State) Channel_Closed->Channel_Open Gating Channel_Open->Channel_Closed Inhibited Gating GsMTx4 GsMTx4 Altered_Tension Altered Local Tension GsMTx4->Altered_Tension Partitions into membrane and alters lipid packing Membrane_Tension Increased Membrane Tension Membrane_Tension->Channel_Closed Activates Altered_Tension->Channel_Closed Stabilizes

Caption: GsMTx4 partitions into the lipid bilayer, altering local membrane tension to inhibit channel gating.

Experimental Workflow for Inhibitor Validation

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture with Channel Expression Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patch_Clamp Inhibitor_Prep Prepare Inhibitor Stock Solutions Apply_Inhibitor Apply Inhibitor Inhibitor_Prep->Apply_Inhibitor Mechanical_Stim Apply Mechanical Stimulus Patch_Clamp->Mechanical_Stim Data_Recording Record Ion Currents Mechanical_Stim->Data_Recording Baseline Record Baseline Current Data_Recording->Baseline Baseline->Apply_Inhibitor Washout Washout Apply_Inhibitor->Washout Data_Analysis Analyze Inhibition and Calculate IC50 Washout->Data_Analysis

Caption: Workflow for validating a mechanosensitive channel inhibitor using patch-clamp electrophysiology.

Logical Relationship for Pharmacological Validation

Logical_Validation Hypothesis Compound 'X' inhibits mechanosensitive channels Experiment In Vitro Assay (e.g., Patch-Clamp) Hypothesis->Experiment Data Quantitative Data (e.g., IC50) Experiment->Data Comparison Compare to Known Inhibitors Data->Comparison Conclusion Validate Pharmacological Properties Data->Conclusion Comparison->Conclusion

Caption: Logical flow for the pharmacological validation of a novel mechanosensitive channel inhibitor.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for GZ4

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of the research workflow, safeguarding both personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of the hypothetical chemical GZ4, reflecting best practices for hazardous waste management in a laboratory setting. Adherence to these protocols is paramount for maintaining a safe and regulatory-compliant research environment.

Immediate Safety and Logistical Information

Proper disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be handled in accordance with institutional and national guidelines.[1] Under no circumstances should a hazardous chemical be disposed of in the regular trash or down the sanitary sewer without explicit written permission from Environmental Health and Safety (EHS).[1] All chemical waste must be managed through the designated EHS Hazardous Waste Program.[1]

Key Principles of Chemical Waste Disposal:

  • Identification: All chemical waste must be clearly identified.[2]

  • Segregation: Incompatible wastes must be stored separately to prevent dangerous reactions.[3][4]

  • Containment: Waste must be stored in appropriate, sealed, and leak-proof containers.[3][4]

  • Labeling: All waste containers must be accurately labeled with a hazardous waste tag.[3][4]

Quantitative Data Summary for Waste Segregation

To prevent hazardous reactions, chemical wastes must be segregated by compatibility. The following table outlines common categories for chemical waste segregation.

Waste CategoryExamplesIncompatible WithStorage Container Type
Halogenated Solvents Methylene chloride, Chloroform, PerchloroethyleneNon-halogenated solvents, Acids, Bases, OxidizersGlass or plastic bottle (as compatible)
Non-Halogenated Solvents Acetone, Ethanol, Hexane, TolueneHalogenated solvents, Acids, Bases, OxidizersGlass or plastic bottle (as compatible)
Aqueous Acids Hydrochloric acid, Sulfuric acid, Nitric acidBases, Oxidizers, Flammable liquids, CyanidesGlass or plastic bottle (acid-resistant)
Aqueous Bases Sodium hydroxide, Potassium hydroxide, AmmoniaAcids, Oxidizers, Flammable liquidsPlastic bottle (base-resistant)
Oxidizers Nitric acid, Perchloric acid, Hydrogen peroxideFlammable liquids, Organic materials, Reducing agentsGlass or plastic bottle (as compatible)
Heavy Metals Mercury, Lead, Cadmium, Chromium compounds(Depends on specific metal and form)Sealed, puncture-proof container
Solid Chemical Waste Contaminated labware, gloves, chemical powders(Depends on contaminant)Labeled, sealed bag or container

This table provides a general guideline. Always consult the Safety Data Sheet (SDS) for specific chemical incompatibilities.

Experimental Protocol: Standard Procedure for Laboratory Chemical Waste Disposal

This protocol outlines the step-by-step methodology for the safe disposal of a chemical waste product, designated here as this compound.

Materials:

  • Appropriate waste container (plastic or glass, compatible with this compound)

  • Hazardous waste tag

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves

  • Fume hood (if this compound is volatile or generates fumes)

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE.

  • Prepare the Waste Container:

    • Select a container that is compatible with this compound. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]

    • Ensure the container is clean, dry, and in good condition with a secure, sealing cap.[4]

    • Affix a hazardous waste tag to the container. Fill out all required information, including the full chemical name(s) of the waste.[4] Do not use chemical abbreviations or formulas.[4]

  • Transfer the Waste:

    • If necessary, perform the transfer within a fume hood.

    • Carefully pour or transfer the this compound waste into the prepared container.

    • Do not overfill the container; leave adequate headspace (approximately 10%) to allow for expansion.

  • Seal and Store the Container:

    • Securely close the container cap.[3] The container must be kept closed except when adding waste.[4]

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

    • Ensure the SAA is under the control of the lab director or principal investigator.[3]

    • Segregate the this compound waste container from incompatible chemicals as per the segregation table above.[3][4]

  • Arrange for Disposal:

    • Once the container is full or the waste is no longer being generated, complete the hazardous waste tag with the final accumulation date.

    • Submit a chemical waste collection request to your institution's EHS department.[1]

    • EHS will then collect the waste for proper disposal in accordance with federal and local regulations.[1]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical steps and decision-making processes involved in the proper disposal of this compound.

GZ4_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify this compound Waste B Obtain Compatible Waste Container A->B C Affix & Fill Out Hazardous Waste Tag B->C D Wear Appropriate PPE E Transfer Waste to Container D->E F Seal Container E->F G Store in Designated SAA (Segregated) F->G H Container Full? I Submit Collection Request to EHS H->I Yes J EHS Collects Waste I->J

Caption: Workflow for this compound chemical waste preparation, handling, and disposal.

GZ4_Decision_Tree A Is this compound Waste Being Generated? B Select Compatible Container & Attach Waste Tag A->B Yes C Add Waste to Container (Keep Closed When Not in Use) B->C D Is Container Full? C->D E Store in Segregated SAA D->E No F Arrange for EHS Pickup D->F Yes E->C Continue to Add Waste

Caption: Decision-making process for managing a this compound hazardous waste container.

References

Essential Safety and Handling Guide for GZ4 (2-Aminoadamantane-1-carboxylic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling GZ4 (preclinical name for 2-Aminoadamantane-1-carboxylic acid), a calcium current inhibitor intended for research use only. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical handling.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This information is compiled from safety data sheets of structurally similar adamantane derivatives.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be required for larger quantities or when there is a significant splash hazard.[1]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. For larger scale operations, a full-body protective suit may be necessary. Safety shoes are also recommended.[1]
Respiratory Protection In case of inadequate ventilation or when handling the powder form where dust may be generated, a NIOSH-approved respirator is required.[1]

Operational Plan: Handling and Disposal of this compound

This step-by-step guide outlines the procedures for the safe handling and disposal of this compound.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[1]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[1]

  • Assemble all necessary PPE as detailed in the table above.

  • Prepare all required equipment and reagents before handling the compound.

  • Have a spill kit readily available.

2. Handling:

  • Avoid direct contact with the skin and eyes.[1]

  • Do not inhale dust or aerosols.[1]

  • Practice good industrial hygiene: wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]

  • Keep the container tightly closed when not in use.

3. Spill Procedure:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1]

  • For liquid spills, absorb with an inert material and place in a sealed container.

  • Clean the spill area thoroughly with a suitable solvent.

4. First Aid:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

5. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in regular trash.

This compound Handling and Disposal Workflow

GZ4_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Assess Hazards & Review SDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don PPE (Gloves, Goggles, Lab Coat) prep2->prep3 prep4 Prepare Work Area & Equipment prep3->prep4 handle1 Weigh/Measure this compound in Fume Hood prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Container Sealed handle2->handle3 spill Spill Response handle2->spill clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove & Dispose of PPE Properly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 exposure First Aid

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GZ4
Reactant of Route 2
GZ4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.